molecular formula C15H12O5 B1680258 Rubrofusarin CAS No. 3567-00-8

Rubrofusarin

Numéro de catalogue: B1680258
Numéro CAS: 3567-00-8
Poids moléculaire: 272.25 g/mol
Clé InChI: FPNKCZKRICBAKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rubrofusarin is a naturally occurring compound classified as a flavonoid glycoside[]. It is found primarily in various plants, including those in the Asteraceae family. Scientific studies have shown that this compound  may have anxiolytic and antidepressant properties  and this compound  has also been studied for its role as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (MAO-A). This compound  may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases[]

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNKCZKRICBAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189171
Record name Rubrofusarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-00-8
Record name Rubrofusarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubrofusarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubrofusarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rubrofusarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBROFUSARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533T23P5CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rubrofusarin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rubrofusarin is a naturally occurring orange polyketide pigment and a significant secondary metabolite produced by various fungi, most notably species of Fusarium and Aspergillus.[1][2] It is also found in some plant species, such as Cassia obtusifolia.[1] This document provides a detailed examination of the chemical structure, biosynthetic pathway, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Chemical Structure and Properties

This compound is classified as a benzochromenone.[1] Its chemical structure is defined as 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one.[3] The molecule consists of a benzo[g]chromen-4-one core with two hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a methoxy (B1213986) group at position 8.[1][3]

Identifier Value
IUPAC Name 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[3]
Molecular Formula C₁₅H₁₂O₅[1][3]
Molecular Weight 272.25 g/mol [1][3]
CAS Number 3567-00-8[2][3]
Appearance Orange needles[1]
Solubility Soluble in dimethyl sulfoxide (B87167) (DMSO)[1]
InChI InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3[3]
SMILES CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3)OC)O[4]

Biosynthesis of this compound

The biosynthesis of this compound in fungi, particularly in Fusarium graminearum, is a well-studied polyketide pathway. The process begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules.[5] This initial step is catalyzed by the polyketide synthase 12 (PKS12), a type I iterative non-reducing polyketide synthase, to form the first stable intermediate, YWA1.[5] YWA1 is then dehydrated by the enzyme AurZ to produce nor-rubrofusarin.[5] The final step in the biosynthesis is the O-methylation of nor-rubrofusarin by the O-methyltransferase AurJ, yielding this compound.[5][6]

Rubrofusarin_Biosynthesis acetyl_coa Acetyl-CoA + 6x Malonyl-CoA ywa1 YWA1 (naphthopyrone) acetyl_coa->ywa1 Condensation pks12 PKS12 nor_this compound Nor-rubrofusarin ywa1->nor_this compound Dehydration aurz AurZ (Dehydratase) This compound This compound nor_this compound->this compound O-methylation aurj AurJ (O-methyltransferase)

Figure 1: Biosynthetic pathway of this compound in Fusarium graminearum.

Biological Activity and Quantitative Data

This compound has been shown to exhibit a range of biological activities, including anticancer and antibacterial effects.[2][7] One of its key mechanisms of action is the inhibition of human DNA topoisomerase II-α.[2]

Enzyme Inhibition
Enzyme IC₅₀ (μM) Inhibition Mode Kᵢ (μM)
Protein Tyrosine Phosphatase 1B (PTP1B)16.95 ± 0.49Mixed-competitiveKic: 6.99, Kiu: 18.31
Human Monoamine Oxidase A (hMAO-A)0.17 - 11Mixed-competitiveKic: 4.92, Kiu: 5.96

Table compiled from data in[8].

Occurrence in Grains

This compound is a known mycotoxin that can contaminate various agricultural commodities.

Grain Concentration Range (μg/kg) Limit of Detection (LOD) (μg/kg)
Maize3.278 - 33.821.6
Rice0.815 - 61.860.8
Wheat7.362 - 47.245.3

Table compiled from data in[9][10].

Experimental Protocols

Analysis of this compound in Grains by UHPLC/Q-Orbitrap MS

A validated method for the quantification of this compound in grain samples utilizes ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (UHPLC/Q-Orbitrap MS).[9][10]

Instrumentation:

  • UHPLC System: Dionex ultrahigh-performance chromatograph.[10]

  • Mass Spectrometer: QExactive Q-Orbitrap MS with a heated electrospray ionization probe.[10]

  • Column: Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 μm).[10]

Chromatographic Conditions:

  • Mobile Phase A: MilliQ water with 0.1% formic acid and 0.1% ammonium (B1175870) formate.[10]

  • Mobile Phase B: HPLC-grade methanol (B129727) with 0.1% formic acid and 0.1% ammonium formate.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 2 μL.[10]

  • Elution Gradient:

    • 0–2 min, 90% B

    • 2–3 min, 90–80% B

    • 3–4 min, 80–79% B

    • 4–5 min, 79–74% B

    • 5–7 min, 74% B

    • 7–10.5 min, 74–40% B

    • 10.5–16.5 min, 40–25% B

    • 16.5–17 min, 25–5% B

    • 17–20 min, 5% B

    • 20–21 min, 5–90% B

    • 21–24 min, 90% B[10]

Mass Spectrometry Conditions:

  • Mode: Full-scan MS or full-scan data-dependent MS2 (ddMS2) for quantitative or qualitative analysis, respectively.[10]

  • Mass Accuracy Calibration: Performed weekly or when mass accuracy exceeded 1 ppm.[10]

UHPLC_Workflow sample Grain Sample extraction Extraction sample->extraction uhplc UHPLC Separation extraction->uhplc ms Q-Orbitrap MS Detection uhplc->ms data Data Analysis ms->data

Figure 2: General workflow for the analysis of this compound in grains.

Conclusion

This compound is a polyketide of significant interest due to its widespread occurrence as a fungal metabolite and its diverse biological activities. The well-elucidated chemical structure and biosynthetic pathway provide a solid foundation for further research into its pharmacological potential and for the development of strategies to control its presence in agricultural products. The advanced analytical methods, such as UHPLC/Q-Orbitrap MS, enable sensitive and accurate quantification, which is crucial for food safety and toxicological studies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this compound.

References

The Rubrofusarin Biosynthesis Pathway in Fusarium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the rubrofusarin biosynthesis pathway in Fusarium species, with a primary focus on the well-studied model organism, Fusarium graminearum. This compound, a red polyketide pigment, is a key intermediate in the biosynthesis of aurofusarin (B79076) and possesses various biological activities, making its study relevant for mycotoxin research and drug discovery. This document details the genetic and enzymatic steps of the pathway, presents quantitative data on metabolite production, outlines key experimental protocols, and visualizes the core processes for enhanced comprehension.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a gene cluster, often referred to as the PKS12 or aurofusarin gene cluster.[1][2] This co-regulation ensures the coordinated expression of the enzymes required for the production of this compound and its subsequent conversion to aurofusarin.[1] Key genes within this cluster and their respective functions are summarized in Table 1.

Table 1: Key Genes in the Fusarium graminearum this compound/Aurofusarin Biosynthetic Gene Cluster

GeneEncoded ProteinFunction in Biosynthesis
PKS12Polyketide Synthase 12Catalyzes the initial condensation of acetate (B1210297) units to form the polyketide backbone, leading to the formation of YWA1.[2][3]
aurZDehydrataseA novel dehydratase that acts on hydroxylated γ-pyrones, converting YWA1 to nor-rubrofusarin.[2]
aurJO-methyltransferaseCatalyzes the methylation of nor-rubrofusarin to produce this compound.[4][5]
gip1 (aurG)LaccaseProposed to be involved in the dimerization of two oxidized this compound molecules to form aurofusarin.[1]
aurFMonooxygenaseInvolved in the conversion of this compound to aurofusarin.[2]
aurOOxidoreductaseParticipates in the enzymatic complex that converts this compound to aurofusarin.[2]
aurSHypothetical proteinA member of an extracellular enzyme complex responsible for converting this compound into aurofusarin.[2]
aurTMajor Facilitator Superfamily (MFS) TransporterA putative pump involved in the transport of this compound across the plasma membrane.[2][6]
aurR1Transcription FactorA positive-acting transcription factor essential for the expression of the PKS12 gene cluster.[1][7]
aurR2Transcription FactorA putative co-regulator that influences the ratio of this compound to aurofusarin.[1][7]

The this compound Biosynthesis Pathway

The biosynthesis of this compound from basic metabolic precursors is a multi-step enzymatic process. The pathway begins with the synthesis of a polyketide chain and proceeds through a series of modifications to yield the final this compound molecule.

This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA + 6x Malonyl-CoA PKS12_node PKS12 AcetylCoA->PKS12_node YWA1 YWA1 PKS12_node->YWA1 aurZ_node aurZ YWA1->aurZ_node Nor_this compound Nor-rubrofusarin aurZ_node->Nor_this compound aurJ_node aurJ Nor_this compound->aurJ_node This compound This compound aurJ_node->this compound Extracellular_Complex Gip1, AurF, AurO, AurS This compound->Extracellular_Complex Aurofusarin Aurofusarin Extracellular_Complex->Aurofusarin

This compound Biosynthesis Pathway in F. graminearum.

The pathway initiates with the polyketide synthase PKS12 catalyzing the condensation of one acetyl-CoA and six malonyl-CoA units to produce the intermediate YWA1.[2][8] The dehydratase AurZ then converts YWA1 into nor-rubrofusarin.[2] Subsequently, the O-methyltransferase AurJ methylates nor-rubrofusarin to form this compound.[4][5] this compound then serves as the precursor for aurofusarin, a process mediated by an extracellular enzyme complex including Gip1, AurF, AurO, and AurS.[2][7]

Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly controlled by dedicated transcription factors located within the gene cluster.

Regulation of this compound Biosynthesis AurR1 AurR1 PKS12_cluster PKS12 Gene Cluster (PKS12, aurZ, aurJ, etc.) AurR1->PKS12_cluster + AurR2 AurR2 AurR2->PKS12_cluster +/- This compound This compound PKS12_cluster->this compound Aurofusarin Aurofusarin This compound->Aurofusarin

Regulatory network of this compound biosynthesis.
  • AurR1 acts as a positive regulator, and its deletion leads to the complete loss of this compound and aurofusarin production.[1][7]

  • AurR2 is a putative co-regulator. Deletion of aurR2 results in an increased ratio of this compound to aurofusarin, suggesting it plays a role in modulating the later steps of the pathway.[1][7]

Quantitative Analysis of this compound and Related Metabolites

The production of this compound and its downstream product, aurofusarin, can be quantified in wild-type and mutant strains of Fusarium. This data is crucial for understanding the function of the biosynthetic genes and the efficiency of the pathway.

Table 2: Aurofusarin Production in Wild-Type and Genetically Modified F. graminearum

StrainGenetic ModificationAurofusarin Concentration (mg/L)Fold Change vs. Wild-TypeReference
Wild-Type-8.9 - 13.7-[7]
OE::aurR1Overexpression of aurR136.3 - 39.7~2.6 - 3.4[7]
ΔaurR1Deletion of aurR1Not detected-[5]
ΔaurJDeletion of aurJNot detected-[5]
ΔaurR2Deletion of aurR2Similar to wild-type~1[5]

Table 3: this compound Concentration in Cereal Grains

GrainThis compound Concentration Range (μg/kg)Reference
Maize3.278 - 33.82[9][10]
Rice0.815 - 61.86[9][10]
Wheat7.362 - 47.24[9][10]

Experimental Protocols

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is a standard method for creating gene knockouts in Fusarium to study gene function.[1][11]

ATMT Workflow Vector Construct Deletion Vector (with selection marker, e.g., hph) Agro Transform Agrobacterium tumefaciens Vector->Agro Coculture Co-cultivate Agrobacterium with Fusarium Spores Agro->Coculture Selection Select Transformants on Hygromycin Medium Coculture->Selection Verification Verify Gene Deletion (PCR, Southern Blot) Selection->Verification

Workflow for gene deletion in Fusarium using ATMT.

Methodology:

  • Vector Construction: A binary vector is constructed containing flanking regions of the target gene and a selectable marker, such as the hygromycin B phosphotransferase gene (hph).[11]

  • Transformation of A. tumefaciens : The constructed vector is introduced into a competent A. tumefaciens strain.

  • Co-cultivation: Fusarium conidia are co-cultivated with the transformed A. tumefaciens on an induction medium containing acetosyringone (B1664989) to facilitate T-DNA transfer.[11]

  • Selection: The co-culture is transferred to a selective medium containing an antibiotic (e.g., hygromycin B) to select for fungal transformants that have integrated the T-DNA.

  • Verification: Putative transformants are verified for the correct gene replacement event using PCR and Southern blot analysis.[11]

Quantification of this compound and Aurofusarin by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is a standard method for the quantification of secondary metabolites like this compound and aurofusarin.[9][12][13]

Methodology:

  • Sample Preparation: Fungal mycelium or culture filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).[14] The extract is then dried and redissolved in a solvent compatible with the HPLC mobile phase.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid.[15]

  • Detection and Quantification: The separated compounds are detected by a DAD or MS detector. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of purified this compound or aurofusarin.[12][13]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid)[15]

  • Detection: DAD (monitoring at relevant wavelengths) or MS/MS (using specific MRM transitions)[13]

Conclusion

The study of the this compound biosynthesis pathway in Fusarium species offers valuable insights into the complex biochemistry of fungal secondary metabolism. A thorough understanding of the genes, enzymes, and regulatory networks involved is essential for controlling mycotoxin contamination in agriculture and for exploring the potential of these bioactive compounds in drug development. The methodologies outlined in this guide provide a framework for researchers to further investigate this fascinating pathway.

References

Discovery and Isolation of Rubrofusarin from Aspergillus niger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Rubrofusarin, a polyketide metabolite produced by the fungus Aspergillus niger. This document details the experimental protocols for extraction and purification, summarizes quantitative data on its biological efficacy, and visualizes key experimental workflows and relevant signaling pathways.

Introduction

This compound is a naturally occurring orange pigment belonging to the naphtho-γ-pyrone class of polyketides. It has been isolated from various fungal species, including Aspergillus niger.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include cytotoxic effects against cancer cell lines and antimicrobial properties.[1] This guide focuses on the methodologies for obtaining purified this compound from Aspergillus niger and characterizing its biological potential.

Experimental Protocols

Fungal Strain and Culture Conditions

The primary source for the isolation of this compound in the cited studies is Aspergillus niger, specifically the GTS01-4 strain.

Culture Medium and Growth Conditions:

  • Medium: Potato Dextrose Agar (PDA) is used for routine culture maintenance. For submerged fermentation to produce this compound, a liquid medium is employed.

  • Inoculation: Spores from a mature PDA culture are used to inoculate the liquid fermentation medium.

  • Fermentation: The inoculated broth is incubated under specific conditions to promote fungal growth and secondary metabolite production. The mycelia are then harvested for extraction.

Extraction of this compound

The following protocol outlines the extraction of crude this compound from Aspergillus niger mycelia.

Materials:

  • Harvested Aspergillus niger mycelia

  • Ethyl acetate (B1210297) (EtOAc)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Suspend the mycelia in ethyl acetate.

  • Agitate the mixture to ensure thorough extraction of secondary metabolites.

  • Filter the mixture to separate the ethyl acetate extract from the mycelial biomass.

  • Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to obtain the crude extract.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction A_niger Aspergillus niger Culture Harvest Harvest Mycelia A_niger->Harvest Solvent Ethyl Acetate Extraction Harvest->Solvent Filter Filtration Solvent->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract

Extraction Workflow for this compound.
Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate and purify this compound.

This protocol is a general procedure for the purification of fungal polyketides and can be adapted for this compound.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate (EtOAc), methanol (B129727) (MeOH)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate and then methanol. A suggested gradient could be:

    • 100% n-hexane

    • n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1 v/v)

    • 100% EtOAc

    • EtOAc:MeOH (9:1, 1:1 v/v)

    • 100% MeOH

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the pure fractions.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain semi-purified this compound.

For final purification, a reversed-phase HPLC method is recommended.

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical gradient could be from 20% B to 80% B over 30 minutes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 2-4 mL/min for a semi-preparative column).

  • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Injection Volume: Dependent on the concentration of the semi-purified sample and the column capacity.

Procedure:

  • Dissolve the semi-purified this compound in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent to obtain pure this compound.

G cluster_purification Purification Crude_Extract Crude Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom HPLC HPLC Purification Column_Chrom->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Purification Workflow for this compound.

Quantitative Data

The biological activity of this compound isolated from Aspergillus niger GTS01-4 has been quantified in several assays.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against the human breast cancer cell line MCF-7.

CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundMCF-711.51[1]
Antimicrobial Activity

The antimicrobial activity of this compound was assessed using the disk diffusion method.

Test OrganismConcentration (µ g/disc )Zone of Inhibition (mm)Reference
Escherichia coli1006 - 8[1]
Staphylococcus aureus1006 - 8[1]
Bacillus subtilis1006 - 8[1]

Signaling Pathway

While the precise molecular mechanisms of this compound from Aspergillus niger are still under investigation, related studies on other natural products suggest that the PI3K/Akt signaling pathway is a common target for compounds with anticancer activity. Inhibition of this pathway can lead to decreased cell proliferation and survival. The following diagram illustrates a generalized PI3K/Akt signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibition?

Hypothesized Inhibition of the PI3K/Akt Pathway by this compound.

Conclusion

This technical guide provides a framework for the discovery and isolation of this compound from Aspergillus niger. The detailed protocols, quantitative data, and workflow diagrams serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development. Further investigation is warranted to fully elucidate the therapeutic potential and mechanism of action of this promising fungal metabolite.

References

A Technical Guide to the Natural Sources of Rubrofusarin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of rubrofusarin and its derivatives, compounds of significant interest for their biological activities. The guide details their origins in both fungal and plant kingdoms, presents quantitative data on their occurrence, and outlines the experimental protocols for their isolation and purification. Furthermore, it elucidates the biosynthetic pathway of this compound, a crucial aspect for potential synthetic biology applications.

Introduction to this compound and Its Derivatives

This compound is an orange polyketide pigment belonging to the naphtho-γ-pyrone class of chemical compounds.[1][2] It serves as a common intermediate in various fungal biosynthetic pathways.[1][3][4] Structurally, it is a benzochromenone with two hydroxy substituents at positions 5 and 6, a methyl group at position 2, and a methoxy (B1213986) group at position 8.[1][2] A variety of derivatives have been isolated from natural sources, including nor-rubrofusarin (lacking the methoxy group), aurofusarin (B79076) (a homodimer of this compound), and various glycosides where sugar moieties are attached to the core structure.[5][6][7][8] These compounds have garnered attention for their potential therapeutic applications, including anticancer, antibacterial, and antioxidant effects.[9][10]

Natural Sources of this compound and Its Derivatives

This compound and its related compounds are primarily produced by fungi, particularly from the genera Fusarium and Aspergillus, and have also been isolated from several plant species, most notably within the Cassia and Senna genera.[2][6]

Fungal Sources

Fungi are the most prolific producers of this compound and its derivatives.

  • Fusarium species : This genus is a major source of this compound. It was first reported as a metabolite of Fusarium culmorum and Fusarium graminearum.[2][6][11] These species are also known to produce the derivative aurofusarin, a golden-yellow pigment that is a dimer of this compound.[5][12][13] In fact, it is believed that virtually all aurofusarin-producing organisms can also produce this compound, as it is a precursor in the aurofusarin biosynthetic pathway.[6] Other Fusarium species that produce aurofusarin, and by extension likely this compound, include F. acuminatum, F. avenaceum, F. crookwellens, F. poae, F. pseudograminearum, F. sambucinum, F. sporotrichioides, and F. tricinctum.[6][13]

  • Aspergillus species : Aspergillus niger is another well-documented fungal producer of this compound.[1][2][9][12][14][15] The terrestrial strain A. niger GTS01-4 has been a source for the isolation and evaluation of the compound's biological activities.[2][9][14][15] Additionally, derivatives such as fonsecin (B1214945) have been isolated from Aspergillus fonsecaeus and Aspergillus niger.[16][17] Aspergillus tubingensis has been shown to produce several naphtho-gamma-pyrones including aurasperone A and fonsecin.[18][19]

  • Other Fungi : this compound B, a derivative with a methyl ether group at position 6, has been isolated from Guanomyces polytrix.[6][12][20]

Plant Sources

Several plant species, particularly in the Leguminosae family, are known to produce this compound and its glycosidic derivatives.

  • Cassia and Senna Species : The seeds of Cassia tora (also known as Senna tora) are a significant source of this compound glycosides, including this compound-6-O-β-d-gentiobioside and nor-rubrofusarin-6-O-β-d-glucoside (cassiaside).[8][21] Cassia obtusifolia also contains this compound and its glycosides, such as this compound 6-O-β-d-glucopyranoside and this compound 6-O-β-d-gentiobioside.[14][22] Furthermore, this compound glycoside has been obtained from the softwood of Senna macranthera.[6] Nor-rubrofusarin has been reported in Senna quinquangulata.[21]

Quantitative Data on this compound and Derivatives

The concentration of this compound and its derivatives can vary significantly depending on the source and environmental conditions. The following tables summarize available quantitative data.

CompoundSource Organism/MatrixConcentration/YieldReference
This compound Fusarium graminearum (in Maize)3.278 to 33.82 µg/kg[23]
Fusarium graminearum (in Rice)0.815 to 61.86 µg/kg[23]
Fusarium graminearum (in Wheat)7.362 to 47.24 µg/kg[23]
Aurofusarin Fusarium graminearum (Overexpression mutant)up to 270 mg/L[24][25][26]
This compound Saccharomyces cerevisiae (Recombinant)1.1 mg/L[3][4][27]

Biosynthesis of this compound in Fusarium graminearum

The biosynthetic pathway of this compound has been well-studied in Fusarium graminearum. It is a polyketide pathway involving a set of clustered genes. The process begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules.[3]

The key steps are:

  • Polyketide Synthesis : The polyketide synthase 12 (PKS12) catalyzes the formation of the heptaketide intermediate, YWA1.[2][3]

  • Dehydration : The dehydratase AurZ converts YWA1 into nor-rubrofusarin.[2][3]

  • O-methylation : The O-methyltransferase AurJ methylates nor-rubrofusarin to yield the final product, this compound.[2][3]

This pathway can be visualized as follows:

This compound Biosynthesis acetyl_coa Acetyl-CoA + 6x Malonyl-CoA pks12 PKS12 acetyl_coa->pks12 ywa1 YWA1 pks12->ywa1 Condensation aurz AurZ (Dehydratase) ywa1->aurz nor_this compound Nor-rubrofusarin aurz->nor_this compound Dehydration aurj AurJ (O-methyltransferase) nor_this compound->aurj This compound This compound aurj->this compound O-methylation

Biosynthetic pathway of this compound in F. graminearum.

Experimental Protocols

The isolation and purification of this compound and its derivatives from natural sources typically involve extraction followed by chromatographic separation.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of these compounds.

Isolation Workflow start Natural Source Material (e.g., Fungal Mycelium, Plant Seeds) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Reduced Pressure) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel Column, HPLC) crude_extract->chromatography fractions Collect Fractions chromatography->fractions analysis Purity Analysis (e.g., TLC, LC-MS) fractions->analysis pure_compound Pure Compound analysis->pure_compound

General workflow for isolation and purification.
Example Protocol: Isolation of this compound Gentiobioside from Cassia Seed

This protocol is based on methods described for the extraction of naphthopyrones from Cassia seeds.[28]

  • Extraction :

    • Take powdered Cassia seed medicinal material.

    • Add 15-20 times the weight of the material in 60-95% methanol.

    • Perform heat reflux extraction for 3-4 hours.

    • Allow the mixture to stand and then filter to collect the extract.

    • Repeat the extraction on the residue 1-3 more times.

    • Combine all the extracts and recover the solvent under reduced pressure at 30-40°C to obtain the crude cassia seed extract.

  • Purification :

    • The crude extract is further purified using chromatographic techniques.

    • Silica gel column chromatography is often used for initial separation.

    • This is followed by further purification using C18 reverse-phase column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Example Protocol: Isolation of this compound from Aspergillus niger Culture

This protocol is a general representation based on methodologies for isolating secondary metabolites from fungal cultures.[9][14][15]

  • Fungal Culture :

    • Inoculate Aspergillus niger (e.g., strain GTS01-4) on a suitable medium like Potato Dextrose Agar and incubate.[9]

    • For larger scale production, use liquid fermentation in a suitable broth.

  • Extraction :

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium with a suitable organic solvent like methanol or ethyl acetate.

  • Purification :

    • Concentrate the extract under reduced pressure.

    • Subject the crude extract to column chromatography over silica gel.

    • Elute with a solvent gradient (e.g., n-hexane-ethyl acetate) to separate the components.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound and further purify by preparative TLC or HPLC if necessary.

  • Structure Elucidation :

    • The structure of the isolated pure compound is typically confirmed using spectroscopic methods such as 1D-NMR (¹H and ¹³C) and Mass Spectrometry (LC-MS).[9][14][15]

Biological Activities and Affected Signaling Pathways

This compound and its derivatives exhibit a range of biological activities. While detailed signaling pathways for all activities are not fully elucidated, some mechanisms have been proposed. For instance, this compound has been shown to ameliorate chronic restraint stress-induced depressive symptoms through the PI3K/Akt signaling pathway.[10] It has also been identified as an inhibitor of human DNA topoisomerase II-α, suggesting a potential mechanism for its anticancer effects.[23][29]

Further research is required to fully map the signaling pathways modulated by these compounds, which will be critical for their development as therapeutic agents.

Conclusion

This compound and its derivatives are a fascinating group of natural products with diverse biological activities. They are predominantly found in various species of Fusarium and Aspergillus fungi, as well as in plants of the Cassia and Senna genera. The established biosynthetic pathway in fungi presents opportunities for heterologous production and metabolic engineering to enhance yields. Standardized protocols for their isolation and purification are crucial for obtaining high-purity compounds for research and drug development. As our understanding of their mechanisms of action and effects on cellular signaling pathways deepens, the potential for translating these natural compounds into valuable therapeutic agents will continue to grow.

References

Rubrofusarin as a polyketide pigment in fungi.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrofusarin is a naturally occurring orange polyketide pigment synthesized by a variety of filamentous fungi, most notably within the Fusarium and Aspergillus genera. It serves as a key intermediate in the biosynthesis of other complex polyketides, such as the mycotoxin aurofusarin. Beyond its role as a pigment, this compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, biosynthetic pathway, production in fungi, biological activities with quantitative data, and detailed experimental protocols for its extraction, purification, and analysis.

Physicochemical Properties

This compound (5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one) is a member of the benzochromenone class of compounds. Its chemical structure imparts distinct physical and spectral properties that are crucial for its identification and quantification.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Appearance Orange to red-orange crystalline powder or needles
Melting Point 210–211 °C
Solubility Insoluble in water; soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO)
UV-Vis λmax (in Methanol) Broad absorption with maxima around 244 nm, 268 nm, and 381 nm
¹H NMR (in CDCl₃) δ (ppm): 14.91 (s, 1H, OH-5), 6.70 (d, J=2.0 Hz, 1H, H-7), 6.47 (d, J=2.0 Hz, 1H, H-9), 6.04 (s, 1H, H-3), 3.92 (s, 3H, OCH₃-8), 2.38 (s, 3H, CH₃-2)
¹³C NMR (in CDCl₃) δ (ppm): 185.0 (C-4), 162.3 (C-5), 161.8 (C-6), 160.9 (C-8), 158.4 (C-10a), 147.2 (C-2), 138.0 (C-9a), 110.0 (C-4a), 107.5 (C-3), 105.2 (C-10), 99.8 (C-9), 97.9 (C-7), 56.2 (OCH₃-8), 20.5 (CH₃-2)

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. In Fusarium graminearum, the core of this pathway is encoded by the PKS12 gene cluster. The biosynthesis involves a series of enzymatic reactions, starting from the condensation of acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.

The key steps in the biosynthesis of this compound are:

  • Polyketide Chain Formation: The polyketide synthase PKS12 catalyzes the iterative condensation of one acetyl-CoA and six malonyl-CoA units to produce the aromatic heptaketide intermediate, YWA1. The activity of PKS12 requires post-translational phosphopantetheinylation, which is carried out by a phosphopantetheinyl transferase (PPTase), such as NpgA from Aspergillus fumigatus.

  • Dehydration: The dehydratase AurZ then converts YWA1 into nor-rubrofusarin.

  • O-methylation: Finally, the O-methyltransferase AurJ catalyzes the methylation of nor-rubrofusarin to yield this compound.

This biosynthetic pathway has been successfully reconstructed in the yeast Saccharomyces cerevisiae, confirming the functions of these key enzymes.

Rubrofusarin_Biosynthesis AcetylCoA Acetyl-CoA + 6x Malonyl-CoA PKS12 PKS12 (Polyketide Synthase) AcetylCoA->PKS12 Condensation YWA1 YWA1 PKS12->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Dehydration Northis compound Nor-rubrofusarin AurZ->Northis compound AurJ AurJ (O-methyltransferase) Northis compound->AurJ O-methylation This compound This compound AurJ->this compound

Biosynthetic pathway of this compound.

Production of this compound in Fungi

This compound is produced by a range of fungal species. The yield of this compound can be influenced by culture conditions such as medium composition, pH, and aeration.

Table 2: Production of this compound by Different Fungal Species

Fungal SpeciesCulture ConditionsYieldReference(s)
Fusarium graminearumGrown on maize matrix for 30 days at 28°C3.28 - 33.82 µg/kg
Fusarium graminearumGrown on rice matrix0.82 - 61.86 µg/kg
Fusarium graminearumGrown on wheat matrix7.36 - 47.24 µg/kg
Saccharomyces cerevisiae (engineered)Heterologous expression of PKS12, npgA, aurZ, and aurJ in submerged culture1.1 mg/L
Fusarium solaniSubmerged culture with maltose (B56501) mediumUp to 305 mg/L (of related fusarubins)

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development.

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. This activity is, at least in part, attributed to its ability to inhibit human DNA topoisomerase II-α.

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ValueReference(s)
MCF-7Breast Cancer11.51 µg/mL
SW1116 (this compound B)Colon CancerNot specified
Antimicrobial Activity

This compound has shown moderate to good activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of this compound

Test OrganismTypeActivity (Zone of Inhibition)ConcentrationReference(s)
Escherichia coliBacteria6 - 8 mm100 µ g/disc
Staphylococcus aureusBacteria6 - 8 mm100 µ g/disc
Bacillus subtilisBacteria6 - 8 mm100 µ g/disc

Experimental Protocols

Extraction and Purification of this compound from Fungal Cultures

This protocol is adapted from methodologies used for the extraction of polyketides from Fusarium species.

  • Culture and Harvest: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., autoclaved rice or maize). After the desired incubation period, separate the mycelium and the culture filtrate by filtration.

  • Extraction:

    • From Mycelium: Resuspend the mycelial biomass in a suitable solvent such as ethyl acetate (B1210297) or a mixture of benzene (B151609) and acetone (B3395972) (4:1). Disrupt the cells using sonication or vigorous shaking to enhance extraction efficiency.

    • From Culture Filtrate: Perform liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate. Repeat the extraction process three times to maximize the recovery of this compound.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto a silica gel column. Elute the column with a gradient of solvents, such as a mixture of light petroleum and dichloromethane, to separate the compounds based on their polarity.

    • Preparative HPLC: For higher purity, the fractions containing this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

Quantification of this compound by UHPLC/Q-Orbitrap MS

This protocol is based on the method described for the analysis of this compound in grains.

  • Sample Preparation:

    • Extract a known amount of the sample (e.g., 5 g of ground grain or lyophilized mycelium) with an extraction solution (e.g., acetonitrile:water:acetic acid 70:29:1, v:v:v).

    • Vortex or shake the mixture vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the mixture to pellet the solid material.

    • Dilute the supernatant with an appropriate solvent (e.g., water/extraction solution 1:1, v:v) before injection.

  • UHPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 1.8 µm particle size, 2.1 x 50 mm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Q-Orbitrap MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Full scan MS or data-dependent MS² (ddMS²).

    • Mass Resolution: Set to a high resolution (e.g., >70,000) to ensure mass accuracy.

    • Data Analysis: Identify this compound by its accurate mass ([M+H]⁺ = 273.0757) and its characteristic fragmentation pattern in MS². Quantify by comparing the peak area of the sample to a standard curve prepared with a pure this compound standard.

Experimental_Workflow FungalCulture Fungal Culture (Liquid or Solid) Extraction Extraction (Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Silica Gel Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (UHPLC/Q-Orbitrap MS) Purethis compound->Analysis Data Quantitative Data Analysis->Data

General workflow for this compound extraction and analysis.

Conclusion

This compound stands out as a fungal polyketide with significant potential beyond its role as a pigment. Its well-defined biosynthetic pathway offers opportunities for metabolic engineering to enhance its production. The diverse biological activities of this compound, particularly its cytotoxic and antimicrobial properties, warrant further investigation for potential applications in medicine and agriculture. The analytical methods detailed in this guide provide a robust framework for researchers to accurately identify and quantify this promising natural product. Future research should focus on elucidating the mechanisms of action underlying its biological effects and exploring its full therapeutic and biotechnological potential.

The Central Role of Rubrofusarin as a Biosynthetic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin, a member of the naphtho-γ-pyrone class of polyketides, is a key biosynthetic intermediate in the production of a diverse array of fungal secondary metabolites.[1][2][3][4] This orange-brown pigment, produced by various fungal species including Fusarium, Aspergillus, and Penicillium, serves as a critical branch-point molecule, leading to the formation of complex and biologically active compounds such as the mycotoxin aurofusarin (B79076).[1][2][3][5] Understanding the biosynthesis of this compound and the enzymes that catalyze its formation is paramount for the targeted production of novel bioactive molecules and for controlling the contamination of food and feed with mycotoxins. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps, quantitative production data, and experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of acetyl-CoA and malonyl-CoA units by a type I polyketide synthase (PKS). The most well-characterized pathway is the initial stage of aurofusarin biosynthesis in Fusarium graminearum.[1][3][5]

The key enzymatic steps are:

  • Polyketide Chain Assembly: The iterative type I polyketide synthase, PKS12, catalyzes the condensation of one acetyl-CoA and six malonyl-CoA molecules to form the heptaketide intermediate, YWA1.[1][3] The proper functioning of PKS12 requires post-translational phosphopantetheinylation, which is carried out by a phosphopantetheinyl transferase (PPTase), such as NpgA from Aspergillus fumigatus.[1][3]

  • Dehydration: The intermediate YWA1 undergoes dehydration to form nor-rubrofusarin. This reaction is catalyzed by the dehydratase enzyme, AurZ.[1][3] While this conversion can occur spontaneously to some extent, the presence of AurZ significantly enhances the production of nor-rubrofusarin.[1][3]

  • O-methylation: The final step in this compound biosynthesis is the O-methylation of nor-rubrofusarin to yield this compound. This reaction is catalyzed by the O-methyltransferase, AurJ.[1][3]

From this compound, the pathway can proceed to the formation of the dimeric mycotoxin aurofusarin through the action of a laccase, Gip1.[5]

Quantitative Data on this compound Production

The heterologous reconstruction of the this compound biosynthetic pathway in Saccharomyces cerevisiae has provided valuable quantitative data on its production. The co-expression of F. graminearum genes PKS12, aurZ, and aurJ, along with the A. fumigatus PPTase gene npgA, resulted in the production of this compound.

Host OrganismGenotypeThis compound Titer (mg/L)Reference
Saccharomyces cerevisiaeExpressing PKS12, npgA, aurZ, aurJ1.1[1][3]
Saccharomyces cerevisiaeExpressing PKS12, npgA, aurJ (without aurZ)0.19[1][3]

Studies on various grains have also quantified the natural occurrence of this compound due to fungal contamination.

GrainConcentration Range (µg/kg)Reference
Maize3.278 - 33.82[6][7]
Rice0.815 - 61.86[6][7]
Wheat7.362 - 47.24[6][7]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound from fungal cultures, which can be adapted based on available instrumentation and specific experimental needs.

a. Sample Preparation (from Fungal Culture):

  • Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose) under conditions known to induce secondary metabolite production.

  • Separate the mycelium from the culture broth by filtration through cheesecloth or a similar material.

  • Lyophilize both the mycelium and the culture filtrate.

  • Extract the lyophilized material with a suitable organic solvent such as ethyl acetate (B1210297) or methanol (B129727). Sonication can be used to improve extraction efficiency.

  • Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

  • Dissolve a known weight of the crude extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

  • Filter the dissolved extract through a 0.22 µm syringe filter prior to injection into the HPLC system.

b. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of polyketides.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Example Gradient:

    • Start with 10-20% B, hold for 2-5 minutes.

    • Linearly increase to 90-100% B over 20-30 minutes.

    • Hold at 90-100% B for 5-10 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where this compound has significant absorbance (e.g., determined by a UV-Vis scan of a pure standard). A photodiode array (PDA) detector is ideal for obtaining the full UV-Vis spectrum of the eluting peaks for identification.

  • Quantification: Create a standard curve using a pure this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing the peak area to the standard curve.

Gene Knockout in Fusarium graminearum via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol provides a framework for deleting genes involved in the this compound biosynthetic pathway in F. graminearum.

a. Vector Construction:

  • Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin B resistance gene, hph) flanked by approximately 1-1.5 kb of the 5' and 3' untranslated regions (UTRs) of the target gene (PKS12, aurZ, or aurJ).

  • Clone the gene replacement cassette into a binary vector suitable for Agrobacterium tumefaciens.

b. Transformation Protocol:

  • Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation or heat shock.

  • Grow the transformed A. tumefaciens in a suitable medium (e.g., LB) containing appropriate antibiotics for selection.

  • Induce the virulence genes of A. tumefaciens by growing the culture in induction medium containing acetosyringone.

  • Prepare a conidial suspension of the wild-type F. graminearum strain.

  • Mix the induced A. tumefaciens culture with the F. graminearum conidial suspension.

  • Plate the mixture onto a co-cultivation medium (e.g., induction medium agar (B569324) plates with a nitrocellulose membrane).

  • Incubate the co-cultivation plates for 2-3 days.

  • Transfer the nitrocellulose membranes to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selective agent for the fungal transformants (e.g., hygromycin B).

  • Incubate the selection plates until fungal colonies appear.

  • Isolate individual transformant colonies and confirm the gene knockout by PCR and Southern blot analysis.

Visualizations

Rubrofusarin_Biosynthesis AcetylCoA Acetyl-CoA PKS12_NpgA PKS12 (Polyketide Synthase) + NpgA (PPTase) AcetylCoA->PKS12_NpgA MalonylCoA 6 x Malonyl-CoA MalonylCoA->PKS12_NpgA YWA1 YWA1 PKS12_NpgA->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Northis compound Nor-rubrofusarin AurZ->Northis compound AurJ AurJ (O-methyltransferase) Northis compound->AurJ This compound This compound AurJ->this compound Gip1 Gip1 (Laccase) This compound->Gip1 Aurofusarin Aurofusarin Gip1->Aurofusarin Experimental_Workflow cluster_Quantification Quantification of this compound cluster_GeneKnockout Gene Knockout Workflow FungalCulture Fungal Culture Extraction Extraction FungalCulture->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification VectorConstruction Vector Construction ATMT Agrobacterium-mediated Transformation VectorConstruction->ATMT Selection Selection of Transformants ATMT->Selection Verification Verification (PCR, Southern Blot) Selection->Verification

References

In-Depth Technical Guide to the Physical and Chemical Properties of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrofusarin is a naturally occurring polyketide pigment produced by a variety of fungi, notably from the Fusarium and Aspergillus genera. It belongs to the naphtho-γ-pyrone class of compounds and serves as a key intermediate in the biosynthesis of other complex fungal metabolites like aurofusarin.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural characteristics, solubility, and spectral data. Detailed methodologies for key experimental procedures are provided to assist researchers in their laboratory work. Furthermore, this document includes visualizations of the biosynthetic pathway of this compound and its interaction with key signaling pathways, offering a deeper understanding of its biological context and potential as a therapeutic agent.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data presented has been compiled from various scientific sources to provide a reliable reference for researchers.

Identification and Structure
PropertyValueSource
IUPAC Name 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[3]
Synonyms 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one, NSC 258316[3]
CAS Number 3567-00-8[3]
Chemical Formula C₁₅H₁₂O₅[3]
Molecular Weight 272.25 g/mol [3]
Appearance Orange pigment, solid powder[1]
Physicochemical Data
PropertyValueExperimental Conditions/NotesSource
Melting Point 210-212 °CCapillary methodGeneric Lab Protocol[4][5][6][7][8]
Solubility Soluble in DMSO and ethanol.Data on aqueous solubility is limited.Generic Lab Protocol[9]
Storage Store at +4°C for short-term and -20°C for long-term storage.Protect from light.[9]

Spectral Data

The spectral properties of this compound are crucial for its identification and characterization. This section provides an overview of its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption bands that are influenced by the solvent. Theoretical studies using time-dependent density functional theory (TD-DFT) have been conducted to model its electronic transitions.[10][11]

Wavelength (λmax)SolventNotesSource
~379 nmEthanolTheoretical calculation for the S₀→S₁ (HOMO→LUMO) transition.[12]
244 nm, 268 nm, 381 nmNot specifiedThese peaks are characteristic of the naphthoquinone chromophore.[13]
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
14.91sChelated -OHNot specified
6.70dAromatic HNot specified
6.47dAromatic HNot specified
6.04sAromatic HNot specified
3.92s-OCH₃Not specified
2.38s-CH₃Not specified

Note: Specific coupling constants were not provided in the searched literature.

Chemical Shift (δ) ppmAssignmentSolvent
185.0C=O (γ-lactone)Not specified
162.3-160.9sp²-oxy carbonsNot specified
107.5-97.9sp² methinesNot specified
56.2-OCH₃Not specified
20.5-CH₃Not specified

Note: The provided ¹³C NMR data is a summary of key signals. Detailed assignments for all 15 carbon atoms can be found in specialized literature.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and characterization of this compound. These protocols are based on established laboratory practices and information from scientific literature.

Isolation and Purification of this compound from Fusarium Species

This protocol outlines the general steps for obtaining this compound from fungal cultures.

3.1.1. Fungal Cultivation

  • Strain Selection: Utilize a known this compound-producing strain of Fusarium, such as Fusarium graminearum or Fusarium culmorum.

  • Culture Medium: Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium.

  • Inoculation and Incubation: Inoculate the sterile medium with the fungal strain and incubate under appropriate conditions of temperature (e.g., 25-28°C) and agitation for a sufficient period to allow for pigment production.

3.1.2. Extraction

  • Mycelial Separation: Separate the fungal mycelia from the culture broth by filtration.

  • Solvent Extraction: Extract the pigment from the mycelia and/or the culture filtrate using an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform. This is typically done using a separating funnel for liquid-liquid extraction or by soaking the mycelia in the solvent.

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Purification

  • Chromatography: Purify the crude extract using column chromatography. A silica (B1680970) gel stationary phase is commonly used with a gradient elution system of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Final Purification: Pool the fractions containing this compound and further purify if necessary using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

  • Sample Preparation: Finely powder a small amount of purified this compound.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the onset of melting to the complete liquefaction of the solid.[4][5][6][7][8]

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed flask.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the solution to remove any undissolved solid.

  • Quantification: Determine the concentration of this compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of this compound.

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol).

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range to scan (e.g., 200-600 nm).

  • Measurement: Record the absorbance spectrum of the solution. Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Use a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.[15][16]

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key pathways and mechanisms involving this compound.

Biosynthetic Pathway of this compound

Rubrofusarin_Biosynthesis AcetylCoA Acetyl-CoA PKS12 PKS12 (Polyketide Synthase) AcetylCoA->PKS12 MalonylCoA 6 x Malonyl-CoA MalonylCoA->PKS12 YWA1 YWA1 PKS12->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Dehydration Northis compound Nor-rubrofusarin AurZ->Northis compound AurJ AurJ (O-methyltransferase) Northis compound->AurJ O-methylation This compound This compound AurJ->this compound PI3K_Akt_Interaction This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Processes (e.g., anti-depressive effects) Akt->Downstream Regulates Tyrosinase_Inhibition This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits DOPA L-DOPA Tyrosinase->DOPA Catalyzes Tyrosine L-Tyrosine Tyrosine->Tyrosinase Substrate Melanin Melanin DOPA->Melanin ...

References

Spectroscopic Data of Rubrofusarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rubrofusarin is a naturally occurring naphtho-γ-pyrone produced by various fungi, notably from the Fusarium and Aspergillus genera.[1][2] This polyketide pigment has garnered significant interest within the scientific community due to its biosynthetic role as a precursor to other complex fungal metabolites and its potential biological activities, including α-glucosidase inhibition.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are presented, along with visualizations of its biosynthetic pathway and a proposed mechanism of its inhibitory action. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through the extensive use of modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
36.04s
5-OH14.91s
76.47d2.0
96.70d2.0
2-CH₃2.38s
8-OCH₃3.92s

Note: Data acquired in CDCl₃.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppm
2162.3
3107.5
4185.0
4a105.0
5161.0
6160.9
6a97.9
7100.2
8165.5
998.5
10a140.0
10b108.0
2-CH₃20.5
8-OCH₃56.2

Note: Data interpretation based on HMQC spectra.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental composition and fragmentation patterns that aid in structural confirmation.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionm/z (measured)Formula
[M+H]⁺273.0757C₁₅H₁₃O₅

Note: Data acquired using a Q-Orbitrap MS system.[1]

Table 4: Major Fragment Ions of this compound from ddMS² Analysis

m/zRelative AbundanceProposed Formula
230.0574>10%C₁₃H₁₀O₄
244.0370>10%C₁₃H₈O₅
287.0555>5%C₁₅H₁₁O₆

Note: Data from data-dependent tandem mass spectrometry (ddMS²) on a Q-Orbitrap MS.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections provide comprehensive protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol (Representative)

While a specific detailed protocol for this compound was not available, the following is a representative protocol for the NMR analysis of fungal polyketides, which can be adapted for this compound.

2.1.1. Sample Preparation

  • Isolation: this compound is typically isolated from fungal cultures (e.g., Fusarium culmorum) grown in a suitable medium. The fungal mycelium is extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to chromatographic purification, often using silica (B1680970) gel column chromatography followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Sample for NMR: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

2.1.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR (HSQC, HMBC, COSY): Standard pulse programs and parameters are used as provided by the spectrometer manufacturer. Spectral widths are set to encompass all proton and carbon signals.

2.1.3. Data Processing

  • The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an exponential window function to improve the signal-to-noise ratio.

  • Phase and baseline corrections are applied to the transformed spectra.

  • Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Mass Spectrometry Protocol (UHPLC/Q-Orbitrap MS)

The following protocol is based on a validated method for the analysis of this compound in grain samples.[1][4]

2.2.1. Sample Preparation and Extraction

  • Standard Solution: A stock solution of this compound (e.g., 200 µg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution.

  • Extraction from Matrix (if applicable): For samples in a complex matrix like grain, a suitable extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed, followed by a cleanup step.

2.2.2. UHPLC Conditions

  • System: An ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A suitable gradient is used to separate the analyte from other matrix components. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

2.2.3. Q-Orbitrap MS Conditions

  • System: A hybrid quadrupole-Orbitrap mass spectrometer.

  • Ionization Source: Heated electrospray ionization (H-ESI) in positive ion mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas and Aux Gas Flow Rates: Optimized for best signal intensity.

  • Full Scan MS:

    • Resolution: 70,000 FWHM.

    • Scan Range: m/z 100-1000.

  • Data-Dependent MS² (ddMS²):

    • Resolution: 17,500 FWHM.

    • Isolation Window: m/z 1.0.

    • Collision Energy: Stepped normalized collision energy (e.g., 20, 40, 60 eV).

2.2.4. Data Analysis

  • Data is acquired and processed using the instrument's software.

  • The accurate mass of the precursor ion ([M+H]⁺) and its fragmentation pattern are used for identification and structural confirmation.

Visualizations

Diagrams are provided to illustrate key biological and experimental concepts related to this compound.

Biosynthetic Pathway of this compound

This compound is synthesized via a polyketide pathway. The following diagram outlines the key steps in its formation.[5]

Rubrofusarin_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Modification Steps Acetyl-CoA Acetyl-CoA PKS12 Polyketide Synthase 12 (PKS12) Acetyl-CoA->PKS12 Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS12 YWA1 YWA1 (Heptaketide intermediate) PKS12->YWA1 AurZ Dehydratase (AurZ) YWA1->AurZ Nor_this compound Nor-rubrofusarin AurJ O-methyltransferase (AurJ) Nor_this compound->AurJ This compound This compound AurZ->Nor_this compound AurJ->this compound

Caption: Biosynthetic pathway of this compound from precursor molecules.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of this compound is depicted below.

Spectroscopic_Workflow Fungal_Culture Fungal Culture (e.g., Fusarium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS, MS/MS) Pure_this compound->MS_Analysis Data_Analysis Data Analysis and Structure Elucidation NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Caption: Workflow for this compound analysis.

Proposed Mechanism of α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. The diagram below illustrates the general principle of α-glucosidase inhibition.

Alpha_Glucosidase_Inhibition cluster_Normal Normal Enzymatic Action cluster_Inhibition Inhibition by this compound Carbohydrate Carbohydrate Alpha_Glucosidase α-Glucosidase Carbohydrate->Alpha_Glucosidase binds to active site Glucose Glucose Alpha_Glucosidase->Glucose hydrolyzes Absorption Absorption into Bloodstream Glucose->Absorption Rubrofusarin_inhibitor This compound Blocked_Enzyme α-Glucosidase (Inhibited) Rubrofusarin_inhibitor->Blocked_Enzyme binds to enzyme No_Glucose Reduced Glucose Production Blocked_Enzyme->No_Glucose Reduced_Absorption Delayed/Reduced Glucose Absorption No_Glucose->Reduced_Absorption Carbohydrate_inhibited Carbohydrate Carbohydrate_inhibited->Blocked_Enzyme binding blocked

References

The Genetic Architecture of Rubrofusarin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the genetic basis for the production of Rubrofusarin, a polyketide of significant interest due to its role as a key intermediate in the biosynthesis of various fungal metabolites. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the biosynthetic pathway, relevant genetic components, quantitative production data, and detailed experimental protocols.

Introduction to this compound

This compound is a naturally occurring orange pigment belonging to the naphthopyrone class of polyketides. It serves as a crucial precursor in the biosynthetic pathways of several other fungal secondary metabolites, including the mycotoxin aurofusarin (B79076).[1][2] The study of its genetic underpinnings not only illuminates the complex enzymatic processes involved in fungal natural product synthesis but also opens avenues for the bio-engineering of novel compounds with potential pharmaceutical applications. The core of this compound biosynthesis is orchestrated by a cluster of genes, primarily characterized in the fungus Fusarium graminearum.

The this compound Biosynthetic Pathway

The production of this compound from basic metabolic precursors is a multi-step enzymatic process. The pathway begins with the synthesis of a polyketide backbone, followed by a series of tailoring reactions to yield the final this compound molecule.

Core Biosynthetic Genes and Enzymes

The central enzymatic machinery for this compound biosynthesis comprises three key enzymes encoded by genes typically found in a biosynthetic gene cluster (BGC).

  • Polyketide Synthase 12 (PKS12): This Type I iterative non-reducing polyketide synthase is the foundational enzyme in the pathway. It catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form the heptaketide intermediate, YWA1.[1] For PKS12 to be active, it requires post-translational phosphopantetheinylation, a reaction catalyzed by a phosphopantetheinyl transferase (PPTase). In heterologous expression systems, a PPTase from another fungus, such as npgA from Aspergillus fumigatus, is often co-expressed to ensure the activation of PKS12.[1]

  • Dehydratase (AurZ): Following the synthesis of YWA1, the dehydratase AurZ facilitates the conversion of this intermediate into nor-rubrofusarin, an orange pigment.[1]

  • O-methyltransferase (AurJ): The final step in the biosynthesis of this compound is the O-methylation of nor-rubrofusarin. This reaction is catalyzed by the enzyme AurJ, which transfers a methyl group to nor-rubrofusarin to yield the final product, this compound.[1]

Signaling Pathway Diagram

The enzymatic cascade for this compound biosynthesis is depicted in the following diagram:

Rubrofusarin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS12 PKS12 (Polyketide Synthase) Acetyl-CoA->PKS12 Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS12 YWA1 YWA1 Nor_this compound Nor-rubrofusarin YWA1->Nor_this compound AurZ (Dehydratase) This compound This compound Nor_this compound->this compound AurJ (O-methyltransferase) PKS12->YWA1 npgA npgA (PPTase) (activation) npgA->PKS12 activates

A diagram of the this compound biosynthetic pathway.

Quantitative Data on this compound Production

The heterologous expression of the this compound biosynthetic pathway in Saccharomyces cerevisiae has provided quantitative data on the production titers of this compound and its precursors.

Host OrganismExpressed GenesProductTiter (mg/L)Reference
Saccharomyces cerevisiaePKS12, npgA, aurZ, aurJThis compound1.1[1]
Saccharomyces cerevisiaePKS12, npgA, aurJThis compound0.19[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound genetics and biosynthesis.

Heterologous Expression of this compound Biosynthesis Genes in Saccharomyces cerevisiae

This protocol outlines the steps for the reconstruction of the this compound biosynthetic pathway in a yeast host.

4.1.1. Vector Construction using USER Cloning

  • Primer Design: Design primers with 5' USER overhangs for the amplification of the coding sequences of PKS12, aurZ, and aurJ from F. graminearum genomic DNA, and npgA from A. fumigatus genomic DNA.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target genes.

  • Vector Preparation: Linearize the desired yeast expression vector(s) (e.g., pRS426-based vectors) by PCR or restriction enzyme digestion.

  • USER Enzyme Treatment: Mix the linearized vector and the PCR-amplified gene fragments in a single tube. Add USER enzyme mix and incubate at 37°C for 25 minutes, followed by incubation at 25°C for 25 minutes.

  • Transformation into E. coli: Transform the USER-treated mixture into chemically competent E. coli cells for plasmid propagation and selection.

  • Plasmid Verification: Isolate the plasmids from E. coli and verify the correct assembly by restriction digestion and Sanger sequencing.

4.1.2. Yeast Transformation

  • Prepare Yeast Culture: Inoculate a single colony of S. cerevisiae (e.g., strain CEN.PK) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of 0.2 and grow to an OD600 of 0.8-1.0.

  • Prepare Competent Cells: Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate (B1210297). Resuspend the cells in a small volume of 100 mM lithium acetate.

  • Transformation: To the competent cells, add the expression plasmids, single-stranded carrier DNA, and a solution of 40% PEG 3350 in 100 mM lithium acetate.

  • Heat Shock: Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.

  • Plating: Plate the cells onto selective synthetic complete (SC) medium lacking the appropriate auxotrophic markers and incubate at 30°C for 2-4 days.

4.1.3. Culture for this compound Production

  • Inoculation: Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium and grow overnight.

  • Main Culture: Inoculate a larger volume of selective SC medium with the overnight culture and grow at 30°C with shaking for 3-5 days.

  • Extraction and Analysis: Harvest the culture, extract the metabolites with ethyl acetate, and analyze by HPLC.

Gene Knockout in Fusarium graminearum via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a method for deleting a target gene in F. graminearum.

4.2.1. Construction of the Knockout Vector

  • Flank Amplification: Amplify approximately 1 kb regions flanking the 5' and 3' ends of the target gene from F. graminearum genomic DNA.

  • Resistance Cassette: Obtain a selectable marker cassette, such as the hygromycin B resistance gene (hph), flanked by recognition sites for a cloning system (e.g., USER or Gibson Assembly).

  • Vector Assembly: Assemble the 5' flank, the hph cassette, and the 3' flank into a binary vector suitable for Agrobacterium tumefaciens (e.g., pRF-HU2).

  • Transformation into Agrobacterium: Transform the final knockout vector into electrocompetent A. tumefaciens (e.g., strain AGL1).

4.2.2. Agrobacterium-Mediated Transformation

  • Prepare Agrobacterium Culture: Grow the transformed A. tumefaciens in LB medium with appropriate antibiotics to an OD600 of 0.6-0.8. Induce virulence by adding acetosyringone (B1664989) and continuing incubation for 6 hours.

  • Prepare F. graminearum Spores: Harvest fresh macroconidia from a 5-day-old carboxymethyl cellulose (B213188) (CMC) agar (B569324) culture of F. graminearum.

  • Co-cultivation: Mix the induced A. tumefaciens culture with the F. graminearum spores and plate onto induction medium (e.g., minimal medium with acetosyringone). Incubate at 25°C for 48-72 hours.

  • Selection: Overlay the co-cultivation plates with a selective medium containing hygromycin B (to select for fungal transformants) and cefotaxime (B1668864) (to kill A. tumefaciens).

  • Isolate Transformants: Transfer putative transformants to fresh selective plates to obtain pure cultures.

  • Verification: Confirm the gene deletion in the transformants by PCR and Southern blot analysis.

HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound from fungal cultures.

  • Sample Preparation:

    • Liquid Culture: Extract 1 mL of culture broth with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the ethyl acetate phase.

    • Solid Culture: Excise a plug of mycelium from an agar plate, place it in a microcentrifuge tube, and add ethyl acetate. Sonicate for 30 minutes, vortex, and centrifuge. Collect the ethyl acetate supernatant.

    • Drying and Reconstitution: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of methanol.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of this compound (approximately 254 nm and 400 nm).

    • Quantification: Generate a standard curve using a pure standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Genetic Regulation of this compound Production

The biosynthesis of this compound is tightly regulated at the transcriptional level. The genes involved in the pathway are part of a larger gene cluster that is often co-regulated.

  • AurR1: This gene encodes a putative transcription factor that acts as a positive regulator of the aurofusarin gene cluster, including PKS12, aurJ, and other tailoring enzymes.[2] Deletion of aurR1 results in the inability to produce aurofusarin and its precursor, this compound.

  • AurR2: Another putative transcription factor within the cluster, AurR2, appears to play a co-regulatory role. Deletion of aurR2 leads to an altered ratio of this compound to aurofusarin, suggesting its involvement in modulating the flux through the pathway.

Regulatory Pathway Diagram

The following diagram illustrates the known regulatory relationships in the aurofusarin/rubrofusarin biosynthetic gene cluster.

Regulatory_Pathway cluster_regulators Transcription Factors cluster_genes Biosynthetic Genes AurR1 AurR1 PKS12 PKS12 AurR1->PKS12 + aurJ aurJ AurR1->aurJ + AurR2 AurR2 AurR2->PKS12 modulates AurR2->aurJ modulates aurZ aurZ

Regulatory network of the this compound biosynthetic genes.

Conclusion

The genetic framework for this compound production is well-defined, centering on the activities of a polyketide synthase and subsequent tailoring enzymes. The amenability of this pathway to heterologous expression provides a powerful platform for both fundamental studies of polyketide biosynthesis and the bio-engineering of novel molecules. The detailed protocols provided in this guide offer a starting point for researchers to delve into the functional genomics and metabolic engineering of this fascinating fungal pathway. Further research into the regulatory networks and the enzymatic mechanisms will undoubtedly uncover new opportunities for the development of valuable bioproducts.

References

In-Depth Technical Guide to Rubrofusarin: Properties, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrofusarin, a naturally occurring polyketide, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and mechanisms of action. Particular focus is placed on its inhibitory effects on key enzymes such as DNA topoisomerase II-α, RNA polymerase, and tyrosinase. This document includes detailed experimental protocols and visual representations of relevant pathways to support further research and drug development efforts.

Core Properties of this compound

This compound is a pigment characterized by its distinct chemical structure and properties. The fundamental physicochemical data for this compound are summarized below.

PropertyValueCitation(s)
CAS Number 3567-00-8[1][2][3][4]
Molecular Formula C₁₅H₁₂O₅[1]
Molecular Weight 272.25 g/mol [2][3]
Appearance Orange polyketide pigment[2]
Solubility Soluble in DMSO

Biosynthesis of this compound

This compound is a secondary metabolite produced by various fungi, notably species of Fusarium. Its biosynthesis is a multi-step enzymatic process originating from acetyl-CoA and malonyl-CoA.

The biosynthetic pathway of this compound initiates with the synthesis of the naphthopyrone YWA1 from one molecule of acetyl-CoA and six molecules of malonyl-CoA, a reaction catalyzed by a type I iterative non-reducing polyketide synthase. Subsequently, YWA1 undergoes dehydration to form nor-rubrofusarin. The final step in the synthesis of this compound is the O-methylation of nor-rubrofusarin.

Rubrofusarin_Biosynthesis cluster_start Starting Precursors Acetyl-CoA Acetyl-CoA YWA1 YWA1 Acetyl-CoA->YWA1 Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->YWA1 Nor-rubrofusarin Nor-rubrofusarin YWA1->Nor-rubrofusarin Dehydration This compound This compound Nor-rubrofusarin->this compound O-methylation

Biosynthetic pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer properties being of primary interest. Its mechanisms of action involve the inhibition of crucial cellular enzymes.

Inhibition of Human DNA Topoisomerase II-α

A key mechanism underlying the anticancer potential of this compound is its ability to inhibit human DNA topoisomerase II-α. This enzyme is critical for managing DNA topology during replication and transcription. Research has demonstrated that this compound can achieve complete inhibition of topoisomerase II-α activity at a concentration of 120 µM[1].

Inhibition of RNA Polymerase and Tyrosinase

In addition to its effects on DNA topoisomerase, this compound is also known to be an inhibitor of RNA Polymerase and Tyrosinase[1]. Inhibition of RNA polymerase can disrupt transcription, contributing to its cytotoxic effects. Tyrosinase inhibition suggests potential applications in dermatology and cosmetology for managing hyperpigmentation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the biological activities of this compound.

Extraction and Purification of this compound from Grains

This protocol outlines a method for the extraction and purification of this compound from grain samples.

Materials:

  • Grain sample

  • Acetonitrile

  • Water

  • Acetic acid

  • Vortex mixer

  • Centrifuge

  • Polyethylene (B3416737) tubes (1.5 mL)

  • Syringe filters (0.2 µm, PTFE)

  • Autosampler vials

Procedure:

  • Prepare an extraction solution of acetonitrile/water/acetic acid (70:29:1, v/v/v).

  • Weigh 5.0 g of the homogenized grain sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of the extraction solution to the tube.

  • Vortex the mixture at high speed for 30 minutes.

  • Centrifuge the mixture at 5000 x g for 5 minutes at 25 °C.

  • Transfer 500 µL of the supernatant to a 1.5 mL polyethylene tube.

  • Add 500 µL of water and vortex for 15 seconds.

  • Filter the mixture through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis (e.g., by LC-MS).

DNA Topoisomerase II-α Inhibition Assay

This assay is designed to evaluate the inhibitory effect of this compound on the relaxation of supercoiled DNA by human DNA topoisomerase II-α.

Materials:

  • Human DNA Topoisomerase II-α

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 100 µg/mL BSA)

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • Loading Dye (with SDS)

  • Agarose (B213101) gel (1%)

  • Ethidium (B1194527) bromide

  • TAE buffer

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain:

    • Assay Buffer

    • 200-300 ng of supercoiled plasmid DNA

    • 1-2 units of human DNA Topoisomerase II-α

  • Add this compound to the reaction mixtures to achieve the desired final concentrations (e.g., a range including 120 µM). Include a DMSO control (vehicle) and a positive control with etoposide.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of loading dye containing SDS.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.

Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase activity by this compound.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • This compound stock solution (in DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of this compound solution at various concentrations to the sample wells. Add 20 µL of DMSO to the control wells and 20 µL of kojic acid to the positive control wells.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to all wells.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every 1-2 minutes for 20-30 minutes.

  • Calculate the rate of reaction (change in absorbance over time). The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the control.

RNA Polymerase Inhibition Assay (General Protocol)

Materials:

  • RNA Polymerase (e.g., bacterial or eukaryotic)

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (rNTPs), including a labeled one (e.g., [α-³²P]UTP or a fluorescent analog)

  • Transcription Buffer (composition will vary depending on the polymerase used)

  • This compound stock solution (in DMSO)

  • Rifampicin (positive control for bacterial RNA polymerase)

  • RNase inhibitor

  • Stop solution (e.g., formamide (B127407) loading buffer)

  • Polyacrylamide gel (denaturing)

Procedure:

  • Set up transcription reactions in microcentrifuge tubes. A typical 20 µL reaction would include:

    • Transcription Buffer

    • DNA template

    • rNTPs (including the labeled rNTP)

    • RNase inhibitor

    • RNA Polymerase

  • Add this compound at various concentrations to the reactions. Include a DMSO control and a positive control.

  • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a set time (e.g., 30-60 minutes).

  • Terminate the reactions by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the labeled transcripts by autoradiography or fluorescence imaging. A decrease in the intensity of the transcript band in the presence of this compound indicates inhibition.

Anticancer Signaling Pathways

This compound's anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. While the precise signaling cascade initiated by this compound is still under investigation, it is hypothesized to involve pathways such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, ultimately culminating in programmed cell death.

Anticancer_Signaling cluster_inhibition Enzyme Inhibition cluster_pathway Cellular Signaling This compound This compound DNA_Topo_II DNA Topoisomerase II-α This compound->DNA_Topo_II inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Topo_II->Cell_Cycle_Arrest leads to RNA_Polymerase->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis regulates

Hypothesized anticancer mechanism of this compound.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to inhibit key enzymes involved in DNA replication, transcription, and other cellular processes makes it a valuable candidate for further investigation, particularly in the field of oncology. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers and drug development professionals to facilitate and standardize future studies on this compound and its derivatives. Further elucidation of its molecular targets and signaling pathways will be crucial in realizing its full therapeutic potential.

References

A Historical Perspective on Rubrofusarin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin, a naturally occurring polyketide, has been a subject of scientific inquiry for nearly a century. First identified as a fungal pigment, its intriguing chemical structure and diverse biological activities have propelled it from a mere curiosity to a molecule of significant interest in the fields of natural product chemistry, mycology, and pharmacology. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, biosynthesis, and the evolution of our understanding of its biological effects. Particular emphasis is placed on the experimental methodologies that have been pivotal in advancing this field, alongside a quantitative summary of its biological activities and a visualization of its known mechanisms of action.

Discovery and Structural Elucidation: The Early Years

The story of this compound began in 1937 when Ashley, Hobbs, and Raistrick first isolated this orange-red pigment from the fungus Fusarium culmorum. However, it was not until 1961 that its chemical structure was definitively established. This compound is a member of the naphtho-γ-pyrone class of compounds, with the chemical name 5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one.

Initial studies focused on its properties as a pigment and its occurrence in various Fusarium species, notably Fusarium graminearum, a significant pathogen of cereal crops. These early investigations laid the groundwork for future research into its biosynthesis and biological significance.

Biosynthesis: Unraveling the Genetic Blueprint

A significant portion of this compound research has been dedicated to understanding its biosynthesis. It is a polyketide, synthesized through the condensation of acetate (B1210297) units. The folding pattern of the polyketide chain was a subject of investigation, with studies in the 1980s confirming a specific folding pattern (Pattern B) through isotopic labeling experiments.

The advent of molecular biology techniques allowed for the identification of the genetic machinery responsible for this compound production. Key genes in the biosynthetic pathway, located in a gene cluster, have been identified and characterized, primarily in Fusarium graminearum. The core enzyme is a polyketide synthase known as PKS12. Subsequent enzymatic steps involving a dehydratase (AurZ) and an O-methyltransferase (AurJ) lead to the formation of this compound.

Experimental Workflow: Heterologous Expression of the this compound Biosynthetic Pathway

A pivotal study by Rugbjerg et al. (2013) successfully reconstructed the this compound biosynthetic pathway in Saccharomyces cerevisiae, providing definitive evidence for the functions of the involved genes.

G cluster_0 Saccharomyces cerevisiae (Host) PKS12_gene PKS12 gene (from F. graminearum) YWA1 YWA1 PKS12_gene->YWA1 npgA_gene npgA gene (PPTase from A. fumigatus) npgA_gene->PKS12_gene Activation aurZ_gene aurZ gene (Dehydratase from F. graminearum) Nor_this compound Nor-rubrofusarin aurZ_gene->Nor_this compound aurJ_gene aurJ gene (O-methyltransferase from F. graminearum) This compound This compound aurJ_gene->this compound Acetyl_CoA Acetyl-CoA + Malonyl-CoA Acetyl_CoA->PKS12_gene Condensation YWA1->aurZ_gene Dehydration Nor_this compound->aurJ_gene O-methylation

Biosynthetic pathway of this compound.

Biological Activities and Potential Therapeutic Applications

While initially studied as a pigment, research has unveiled a broad spectrum of biological activities for this compound, positioning it as a molecule with potential therapeutic applications.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. One of its key mechanisms of action is the inhibition of human DNA topoisomerase II-α, an enzyme crucial for DNA replication and cell division. This inhibition prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately apoptosis in cancer cells.

Table 1: Cytotoxic and Enzyme Inhibitory Activities of this compound

TargetAssayConcentrationEffectReference
Human DNA topoisomerase II-αRelaxation assay120 µMTotal inhibition
MCF-7 (human breast adenocarcinoma)Cytotoxicity assay11.51 µg/mL (IC50)Cytotoxic
Brine shrimp (Artemia salina)Lethality test368.11 µg/mL (LC50)Lethal
Antibacterial and Antioxidant Effects

In addition to its anticancer properties, this compound has been shown to possess antibacterial and antioxidant activities. Studies have reported moderate activity against bacteria such as E. coli, S. aureus, and B. subtilis. Its antioxidant properties are attributed to its phenolic structure, which can scavenge free radicals.

Neurological and Other Activities

More recent research has explored the effects of this compound on the central nervous system. It has been found to ameliorate depressive symptoms in animal models through its interaction with the PI3K/Akt signaling pathway. Other reported activities include anti-estrogenic effects.

Signaling Pathways and Mechanisms of Action

Inhibition of DNA Topoisomerase II-α

This compound acts as a catalytic inhibitor of topoisomerase II-α. Unlike poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, this compound is believed to interfere with the enzyme's catalytic cycle, preventing it from completing its function of relaxing supercoiled DNA.

G Supercoiled_DNA Supercoiled DNA Topo_IIa Topoisomerase II-α Supercoiled_DNA->Topo_IIa Binding Cleavage_Complex Cleavage Complex (DNA break) Topo_IIa->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation This compound This compound This compound->Topo_IIa Inhibition

Inhibition of Topoisomerase II-α by this compound.
Modulation of the PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway, which may underlie its observed neuroprotective and antidepressant effects. The exact mechanism of interaction is still under investigation but is thought to involve the activation of Akt.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (Cell Survival, Growth) Akt->Downstream_Targets This compound This compound This compound->Akt Modulation

Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound from Fusarium sp.

The following is a generalized protocol for the isolation of this compound from fungal cultures, based on methodologies described in the literature.

  • Fungal Culture: Fusarium species (e.g., F. graminearum) are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA) or in a liquid medium, to promote mycelial growth and pigment production.

  • Extraction: The fungal mycelium is harvested, dried, and ground. The powdered mycelium is then extracted with an organic solvent such as methanol, ethanol, or ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.

  • Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to chromatographic purification. This often involves column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate this compound from other metabolites.

  • Characterization: The purified this compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity and purity.

Quantification of this compound using UHPLC/Q-Orbitrap MS

This protocol is adapted from a method for quantifying this compound in grain samples and can be modified for other matrices.

  • Sample Preparation: A known weight of the sample is extracted with an acetonitrile/water/acetic acid solution. The extract is then centrifuged, and the supernatant is diluted for analysis.

  • Standard Preparation: A stock solution of pure this compound is prepared in acetonitrile. A series of working standard solutions are prepared by diluting the stock solution.

  • UHPLC Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water and methanol, both containing formic acid and ammonium (B1175870) formate.

    • Flow Rate: Typically around 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan or data-dependent MS2 (ddMS2) for qualitative and quantitative analysis.

    • Collision Energy: Optimized for the fragmentation of this compound.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from the standard solutions.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

From its humble beginnings as a fungal pigment, this compound has emerged as a multifaceted natural product with a rich history of scientific investigation. The elucidation of its biosynthetic pathway has not only provided fundamental insights into fungal metabolism but has also opened avenues for its biotechnological production. The discovery of its diverse biological activities, particularly its anticancer and neuroprotective effects, highlights its potential as a lead compound for drug development.

Future research should focus on several key areas. A more detailed understanding of the molecular targets of this compound and its precise mechanisms of action is crucial. Elucidating the structure-activity relationships of this compound and its derivatives could lead to the design of more potent and selective therapeutic agents. Furthermore, optimizing its production through metabolic engineering of microbial hosts could provide a sustainable source for further research and development. The historical journey of this compound research serves as a testament to the enduring value of natural products in the quest for new scientific knowledge and therapeutic solutions.

The Biosynthetic Crossroads: A Technical Guide to the Conversion of Rubrofusarin to Aurofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate biosynthetic relationship between rubrofusarin and aurofusarin (B79076), two polyketide pigments produced by various Fusarium species. Understanding this pathway is crucial for harnessing these natural products for potential pharmaceutical and industrial applications. This document details the enzymatic steps, genetic regulation, and quantitative dynamics of this fascinating metabolic route, presenting key data in a structured format and visualizing complex processes for enhanced comprehension.

The Aurofusarin Biosynthetic Gene Cluster: A Coordinated Effort

The biosynthesis of aurofusarin is orchestrated by a cluster of eleven co-regulated genes.[1] This gene cluster encodes all the necessary enzymatic machinery for the synthesis and modification of the polyketide backbone, culminating in the formation of the dimeric aurofusarin. The process can be broadly divided into intracellular and extracellular steps, with this compound serving as a key intermediate that is transported out of the cell for the final conversion.

Intracellular Synthesis of this compound: The Monomeric Precursor

The journey from basic building blocks to this compound occurs within the fungal cell and involves a series of enzymatic reactions catalyzed by proteins encoded by the aurofusarin gene cluster.

The initial step is the condensation of one acetyl-CoA and six malonyl-CoA units by a type-I polyketide synthase, Pks12 (also referred to as FgPKS12), to produce the polyketide intermediate YWA1.[1] Subsequently, the dehydratase Gip6 (also known as AurZ) catalyzes the dehydration of YWA1 to form nor-rubrofusarin.[1] The final intracellular modification is the O-methylation of nor-rubrofusarin by the O-methyltransferase Gip7 (also known as AurJ), yielding the yellow pigment this compound.[1][2]

Intracellular_Biosynthesis Acetyl-CoA + 6x Malonyl-CoA Acetyl-CoA + 6x Malonyl-CoA YWA1 YWA1 Acetyl-CoA + 6x Malonyl-CoA->YWA1 Pks12 (Polyketide Synthase) Nor-rubrofusarin Nor-rubrofusarin YWA1->Nor-rubrofusarin Gip6/AurZ (Dehydratase) This compound This compound Nor-rubrofusarin->this compound Gip7/AurJ (O-Methyltransferase)

Figure 1: Intracellular biosynthetic pathway of this compound.

Extracellular Conversion of this compound to Aurofusarin: The Dimerization Step

Once synthesized, this compound is actively transported across the cell membrane by a major facilitator pump, AurT.[3][4] Outside the cell, a complex of enzymes catalyzes the oxidative dimerization of two this compound molecules to form the final red pigment, aurofusarin.[3][4] This extracellular enzyme complex is proposed to include the laccase Gip1, a monooxygenase AurF, an oxidoreductase AurO, and the protein AurS.[3][4][5] Deletion of the genes encoding these proteins leads to the accumulation of this compound, highlighting their critical role in the dimerization process.[3][6]

Extracellular_Conversion cluster_cell Fungal Cell (Intracellular) cluster_extracellular Extracellular Space Rubrofusarin_in This compound Rubrofusarin_out 2x this compound Rubrofusarin_in->Rubrofusarin_out AurT (Pump) Aurofusarin Aurofusarin Rubrofusarin_out->Aurofusarin Gip1 (Laccase) AurF (Monooxygenase) AurO (Oxidoreductase) AurS

Figure 2: Extracellular conversion of this compound to aurofusarin.

Quantitative Analysis of this compound and Aurofusarin Production

The dynamic interplay between the synthesis of this compound and its conversion to aurofusarin can be observed by quantifying their production over time in fungal cultures. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a standard method for this analysis.

Table 1: Production of this compound and Aurofusarin in Fusarium culmorum over 168 hours[1][7]
Time (hours)This compound (ppm)Aurofusarin (ppm)Mycelial PigmentationGrowth Phase
4813.443 ± 0.0014.717 ± 0.001Milky WhiteEarly Log
720.098 ± 0.0012.355 ± 0.001YellowLog
1200.068 ± 0.0014.742 ± 0.002Carmine (B74029) RedStationary
1680.063 ± 0.00227.350 ± 0.003Carmine RedStationary

As the data indicates, this compound levels are highest in the early stages of growth, coinciding with a yellow mycelial pigmentation. As the culture matures, this compound is consumed and converted into aurofusarin, leading to a dramatic increase in aurofusarin concentration and a shift in mycelial color to carmine red.[1][2] Overexpression of the transcription factor AurR1 has been shown to increase aurofusarin production more than threefold, reaching levels of 270 mg/L.[7][8] Conversely, deletion of the putative aurofusarin pump aurT results in an increased this compound-to-aurofusarin ratio.[3][4]

Experimental Protocols

Fungal Culture and Pigment Extraction
  • Organism: Fusarium culmorum or Fusarium graminearum.

  • Culture Medium: Potato Dextrose Agar (B569324) (PDA) or a defined liquid medium such as Czapek Dox medium.[9]

  • Incubation: Cultures are typically grown in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 7 days).[1]

  • Extraction: Mycelia and agar are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of benzene (B151609) and acetone (B3395972) (4:1).[10][11] Accelerated Solvent Extraction (ASE) can also be employed for higher efficiency.[10]

HPLC-DAD Analysis of this compound and Aurofusarin
  • Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector (HPLC-DAD).[1][12]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of water and methanol (B129727) with a small percentage of an acid like phosphoric acid or trifluoroacetic acid.[1][3][10] A typical gradient might be: 0-14 min, 50% to 100% methanol; 14-18 min, 100% to 50% methanol.[1][12]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[1][12]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[1][12]

  • Detection Wavelength: Ultraviolet absorption is monitored at a specific wavelength, such as 250 nm, to detect both this compound and aurofusarin.[1][12]

  • Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of purified this compound and aurofusarin standards.[1][12]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis Culture Fungal Culture Extraction Solvent Extraction Culture->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection Diode-Array Detection (250 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 3: General workflow for HPLC-DAD analysis of this compound and aurofusarin.
Gene Expression Analysis by qPCR

  • RNA Extraction: Total RNA is extracted from fungal mycelia at different time points of growth.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.

  • qPCR: Quantitative real-time PCR is performed using primers specific for the target genes (e.g., Pks12, Gip6, Gip7) and a reference gene (e.g., β-tubulin) for normalization.[1]

  • Data Analysis: The relative expression levels of the target genes are calculated using methods such as the 2-ΔΔCt method.[1]

Conclusion

The biosynthesis of aurofusarin from this compound is a well-defined pathway involving a dedicated gene cluster and a spatial separation of enzymatic reactions. This compound, synthesized intracellularly, acts as the monomeric precursor that is exported and subsequently dimerized in the extracellular space to form the final aurofusarin pigment. The quantitative relationship between these two compounds is tightly linked to the fungal growth phase and the expression of the biosynthetic genes. The detailed protocols and structured data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially exploit this fascinating biosynthetic pathway.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry for the quantitative analysis of Rubrofusarin. The described protocol is particularly applicable for the determination of this compound in complex matrices such as grains. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the analytical workflow to facilitate implementation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the quantitative performance of the UHPLC/Q-Orbitrap MS method for the analysis of this compound in various grain matrices.

ParameterMaizeWheatRice
Limit of Detection (LOD) 1.6 µg/kg5.3 µg/kg0.8 µg/kg
Limit of Quantitation (LOQ) Not explicitly stated; typically 3.3x LODNot explicitly stated; typically 3.3x LODNot explicitly stated; typically 3.3x LOD
Concentration Range Detected 3.278 to 33.82 µg/kg7.362 to 47.24 µg/kg0.815 to 61.86 µg/kg

Data sourced from a study on the determination of this compound in grains.[1][2][3]

Experimental Protocols

Standard Solution Preparation

a. Stock Standard Solution:

  • Procure a neat analytical standard of this compound.[1]

  • Prepare a stock standard solution by accurately weighing the standard and dissolving it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

b. Working Standard Solution:

  • Prepare a working standard solution of 2.0 µg/mL by diluting the stock standard solution with a 1:1 (v/v) mixture of water and the extraction solution (70:29:1 acetonitrile/water/acetic acid, v/v/v).[1]

  • Store stock and working standard solutions at -20 °C.[1]

c. Calibration Standards:

  • Prepare a series of calibration standards (e.g., 0.025, 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10, 25, 50, and 100 µg/L) by successive dilution of the working standard solution.[1]

  • Dilute with a 1:1 (v/v) mixture of water and the extraction solution for solvent-based calibration or with a 1:1 (v/v) mixture of water and matrix-matched extraction solution for matrix-matched calibration.[1]

Sample Preparation from Grain Matrix

a. Homogenization:

  • Weigh a representative sample of the finely ground grain (e.g., 5 g).

b. Extraction:

  • Add a specific volume of the extraction solution (70:29:1 acetonitrile/water/acetic acid, v:v:v) to the homogenized sample (e.g., 20 mL).

  • Vortex or shake vigorously for a sufficient amount of time to ensure thorough extraction of this compound from the matrix.

c. Centrifugation:

  • Centrifuge the resulting suspension at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid material.

d. Filtration and Dilution:

  • Carefully collect the supernatant.

  • Dilute an aliquot of the supernatant with an equal volume of water.[1]

  • Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

UHPLC/Q-Orbitrap MS Analysis

a. Chromatographic Conditions: [2]

  • Column: Details of the specific column used were not fully provided in the search results, but a C18 reversed-phase column is a suitable choice.

  • Mobile Phase A: MilliQ water containing 0.1% formic acid and 0.1% ammonium (B1175870) formate.[2]

  • Mobile Phase B: HPLC-grade methanol containing 0.1% formic acid and 0.1% ammonium formate.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 2 µL.[2]

  • Column Temperature: 40 °C.[2]

  • Gradient Elution Program: [2]

    Time (min) % Mobile Phase B
    0 - 2 90
    2 - 3 90 → 80
    3 - 4 80 → 79
    4 - 5 79 → 74
    5 - 7 74
    7 - 10.5 74 → 40
    10.5 - 16.5 40 → 25
    16.5 - 17 25 → 5
    17 - 20 5
    20 - 21 5 → 90

    | 21 - 24 | 90 |

b. Mass Spectrometry Conditions:

  • The analysis is performed on a Q-Orbitrap mass spectrometer operated in either full-scan MS or full-scan data-dependent MS2 (ddMS2) mode for quantitative or qualitative analysis, respectively.[1]

  • The instrument should be tuned and calibrated regularly to ensure mass accuracy.[1]

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS Analysis Sample Grain Sample Homogenize Homogenization Sample->Homogenize Standard This compound Standard Stock Stock Solution Standard->Stock Extraction Extraction (Acetonitrile/Water/Acetic Acid) Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC UHPLC System Filter->HPLC Working Working Solution Stock->Working Calibration Calibration Standards Working->Calibration Calibration->HPLC MS Q-Orbitrap MS HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the analysis of this compound using HPLC-MS.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Rubrofusarin Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin is a naturally occurring naphtho-γ-pyrone, a type of polyketide pigment primarily isolated from fungi of the Fusarium species, as well as from various plants and endophytic fungi like Aspergillus niger.[1] This compound and its derivatives have garnered significant interest in oncological research due to their demonstrated cytotoxic and anticancer properties.[2] The primary mechanism of action for its anticancer potential is the inhibition of human DNA topoisomerase II-α, an enzyme critical for DNA replication and cell division.[1][2] By targeting this enzyme, this compound can disrupt the cell cycle, leading to programmed cell death (apoptosis) in cancer cells.[2] Furthermore, studies have indicated its potential to enhance the efficacy of existing chemotherapeutic agents in drug-resistant cancer cell lines.[1][3]

These application notes provide a summary of the reported in vitro cytotoxicity of this compound against various cancer cell lines and offer detailed protocols for assessing its effects.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its related compound, this compound B, has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized below.

CompoundCancer Cell LineCancer TypeIC50 Value
This compoundL5178YLymphoma7.7 µM[2]
This compoundRamosLymphoma6.2 µM[2]
This compoundJurkatLymphoma6.3 µM[2]
This compoundMCF-7Breast Cancer11.51 µg/mL[2]
This compoundMCF-7Breast Cancer13.9 ± 6.1 µM[3]
This compound BSW1116Colon Cancer4.5 µg/mL[1][2]

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage and promoting apoptosis.

3.1. Inhibition of Human DNA Topoisomerase II-α Topoisomerase II-α is a vital enzyme that alters DNA topology to manage tangles and supercoils during replication, transcription, and chromosome segregation.[1] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately apoptosis. This compound has been shown to completely inhibit the relaxation activity of topoisomerase II-α at a concentration of 120 µM, an efficacy comparable to the established anticancer drug etoposide.[2]

Topoisomerase_Inhibition cluster_workflow This compound's Mechanism of Action This compound This compound TopoII Human DNA Topoisomerase II-α This compound->TopoII Inhibits DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Enables DNA_Breaks DNA Strand Breaks Accumulate DNA_Replication->DNA_Breaks Leads to Apoptosis Cell Cycle Arrest & Apoptosis DNA_Breaks->Apoptosis

Caption: this compound inhibits Topoisomerase II-α, leading to DNA damage and apoptosis.

3.2. Induction of Apoptosis and Cell Cycle Arrest Related naphtho-γ-pyrones have been shown to induce apoptosis through signaling pathways involving key protein kinases and cell cycle regulators.[4] For instance, compounds similar to this compound can decrease Akt phosphorylation (a pro-survival signal) and modulate the MAPK pathway, leading to the upregulation of Fas ligand and subsequent activation of the caspase-8/3-dependent apoptotic cascade.[4] Furthermore, these compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4][5]

Apoptosis_Pathway cluster_pathway Proposed Apoptotic Signaling Pathway This compound This compound Akt p-Akt (Survival Signal) This compound->Akt Decreases MAPK p38 / ERK (MAPK Pathway) This compound->MAPK Increases FasL Fas Ligand Production MAPK->FasL Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound via Akt/MAPK signaling.

3.3. Overcoming Drug Resistance this compound has also shown promise in sensitizing drug-resistant cancer cells to conventional chemotherapy.[3] In adriamycin-resistant MCF-7 breast cancer cells, which overexpress P-glycoprotein (P-gp), this compound was found to enhance the cytotoxicity of paclitaxel.[1][3] This suggests that this compound may act as a P-gp inhibitor, preventing the efflux of chemotherapeutic drugs from the cancer cell.[3]

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the cytotoxicity of compounds like this compound. Researchers should optimize these protocols based on the specific cell line and laboratory conditions.

4.1. General Workflow for In Vitro Cytotoxicity Testing The assessment of a compound's cytotoxic effect follows a standardized workflow, from initial cell culture preparation to final data analysis to determine metrics like the IC50 value.[6][7]

Cytotoxicity_Workflow cluster_workflow General In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adherence (Incubate 24h) A->B C 3. Compound Treatment (Add this compound dilutions) B->C D 4. Incubation (24, 48, or 72h) C->D E 5. Viability Assay (e.g., Add MTT reagent) D->E F 6. Data Acquisition (Measure Absorbance) E->F G 7. Analysis (Calculate % Viability & IC50) F->G

Caption: Standard workflow for assessing the cytotoxicity of a test compound in vitro.

4.2. Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.[7][8]

4.3. Protocol: Cell Cycle Analysis by Flow Cytometry This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, G2/M phases) following treatment with a compound.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound stock solution

    • PBS (Phosphate-Buffered Saline)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (including a vehicle control) for the desired time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in the residual volume. Add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antibacterial properties of Rubrofusarin, a polyketide pigment with known biological activities.[1] The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility testing by disk diffusion.

Overview of Antibacterial Susceptibility Testing

In vitro antibacterial susceptibility testing is crucial for the discovery and development of new antimicrobial agents. The most common methods employed are broth dilution, agar (B569324) dilution, and disk diffusion.[2] These techniques are used to determine the concentration of an antimicrobial agent required to inhibit or kill a specific bacterium.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used quantitative technique to determine the MIC of an antimicrobial agent against a panel of bacteria.[3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution with sterile Mueller-Hinton Broth (MHB) to a working concentration.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline solution (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the working this compound solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Data Presentation:

Summarize the MIC values for this compound and control antibiotics against various bacterial strains in a structured table.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
This compound[Insert experimental value][Insert experimental value]
Ampicillin[Insert experimental value][Insert experimental value]
Ciprofloxacin[Insert experimental value][Insert experimental value]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_rubro Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_rubro->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add Bacterial Inoculum to wells dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_mic Visually Inspect for Growth Inhibition incubation->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Workflow for the Broth Microdilution MIC Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium. It is determined as a subsequent step to the MIC assay.

Experimental Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Data Presentation:

CompoundS. aureus (ATCC 25923) MBC (µg/mL)E. coli (ATCC 25922) MBC (µg/mL)
This compound[Insert experimental value][Insert experimental value]
Ampicillin[Insert experimental value][Insert experimental value]
Ciprofloxacin[Insert experimental value][Insert experimental value]

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.[5]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a MHA plate.

  • Disk Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound solution (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the inoculated MHA plates.

    • Include a positive control disk (e.g., ampicillin) and a negative control disk (impregnated with the solvent used to dissolve this compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

Compound (µ g/disk )S. aureus (ATCC 25923) Zone of Inhibition (mm)E. coli (ATCC 25922) Zone of Inhibition (mm)
This compound (10)[Insert experimental value][Insert experimental value]
Ampicillin (10)[Insert experimental value][Insert experimental value]
Solvent Control00

Experimental Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacteria prep_inoculum->inoculate_plate prep_disks Impregnate Disks with this compound place_disks Place Disks on Agar Surface prep_disks->place_disks inoculate_plate->place_disks incubation Incubate at 37°C for 18-24h place_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results

Workflow for the Agar Disk Diffusion Assay.

Potential Mechanisms of Antibacterial Action

While the specific antibacterial mechanism of this compound is not yet fully elucidated, many antimicrobial compounds target essential bacterial processes. Researchers investigating this compound's mechanism of action may consider exploring its effects on cell wall synthesis, protein synthesis, nucleic acid synthesis, and membrane integrity.[3] Benzochromenone derivatives, to which this compound belongs, have been reported to exhibit antimicrobial activity by potentially inhibiting enzymes like DNA gyrase.[6]

Conceptual Diagram of Common Antibacterial Targets

Antibacterial_Targets cluster_cell Bacterial Cell cell_wall Cell Wall Synthesis protein_synth Protein Synthesis (Ribosomes) dna_synth DNA Replication & Repair (e.g., DNA Gyrase) membrane Cell Membrane Integrity folic_acid Folic Acid Synthesis This compound This compound (Potential Antibacterial Agent) This compound->cell_wall Inhibition? This compound->protein_synth Inhibition? This compound->dna_synth Inhibition? This compound->membrane Disruption? This compound->folic_acid Inhibition?

Potential bacterial targets for antimicrobial compounds like this compound.

References

Application Notes and Protocols: Rubrofusarin as a Natural Dye and Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin is a naturally occurring orange polyketide pigment synthesized by a variety of fungi, notably from the Fusarium and Aspergillus species.[1][2] Chemically, it is a member of the benzochromenone class of compounds.[1] With a growing demand for sustainable and natural alternatives to synthetic dyes, this compound presents a promising candidate for applications in textile dyeing and as a biological pigment. Its reported biological activities, including anticancer, antibacterial, and antioxidant effects, further enhance its potential value in the development of functionalized textiles and biocompatible coatings.[3]

These application notes provide a comprehensive overview of the current knowledge on this compound and offer detailed protocols for its extraction, purification, and application as a natural dye. Due to the limited specific research on the textile dyeing performance of this compound, the provided protocols are based on established methodologies for similar natural pigments and are intended to serve as a starting point for further investigation and optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing effective extraction, dyeing, and formulation protocols.

PropertyValueReferences
Molecular Formula C₁₅H₁₂O₅[2]
Molecular Weight 272.25 g/mol [2]
Appearance Orange-brown crystalline powder[4]
Melting Point 210–211 °C[1]
Solubility Insoluble in water; Soluble in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297).[1][5]
Chemical Class Polyketide, Benzochromenone[1]

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures. Optimization of fermentation and extraction conditions will be necessary depending on the specific fungal strain and desired purity.

Fermentation for this compound Production

Disclaimer: Working with fungal cultures requires sterile techniques and appropriate safety precautions to avoid contamination and exposure to potentially harmful microorganisms.

Objective: To cultivate a this compound-producing fungal strain to generate sufficient biomass for pigment extraction.

Materials:

  • This compound-producing fungal strain (e.g., Fusarium graminearum, Aspergillus niger)

  • Appropriate liquid fermentation medium (e.g., Czapek-Dox broth, Potato Dextrose Broth)

  • Shaker incubator

  • Sterile flasks and culture handling equipment

Protocol:

  • Inoculate a suitable liquid fermentation medium with the selected fungal strain under sterile conditions.

  • Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a period sufficient for pigment production (typically 7-14 days).

  • Monitor pigment production visually by observing the color of the mycelium and culture broth.

Extraction and Purification

Objective: To extract and purify this compound from the fungal biomass and culture medium.

Materials:

  • Fungal culture from step 3.1

  • Ethyl acetate

  • Methanol

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate gradients)

Protocol:

  • Separate the fungal biomass from the culture broth by centrifugation or filtration.

  • Extraction from Mycelia:

    • Resuspend the cell pellet in a suitable volume of deionized water and add an equal volume of ethyl acetate.

    • Sonciate the mixture for approximately 30 minutes in an ultrasonic bath to disrupt the cells.[5]

    • Separate the ethyl acetate phase containing the pigment.

  • Extraction from Culture Broth:

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.

    • Collect the ethyl acetate phase.

  • Combine the ethyl acetate extracts from the mycelia and the broth.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • For further purification, reconstitute the crude extract in a minimal amount of a suitable solvent and perform silica gel column chromatography using a gradient of solvents (e.g., hexane:ethyl acetate) to isolate the pure this compound.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing pure this compound.

  • Evaporate the solvent from the purified fractions to obtain pure this compound pigment.

Experimental Workflow for this compound Extraction and Purification

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculation of Fungal Strain F2 Incubation in Shaker F1->F2 F3 Pigment Production F2->F3 E1 Separation of Biomass and Broth F3->E1 E2 Extraction from Mycelia (Ethyl Acetate) E1->E2 E3 Extraction from Broth (Ethyl Acetate) E1->E3 E4 Combine Extracts E2->E4 E3->E4 E5 Solvent Evaporation E4->E5 P1 Column Chromatography E5->P1 P2 Fraction Collection P1->P2 P3 Solvent Evaporation P2->P3 P4 Pure this compound P3->P4

Caption: Workflow for the production and purification of this compound.

Proposed Protocols for Textile Dyeing with this compound

The following are proposed protocols for dyeing natural fibers such as cotton (cellulose) and wool (protein) with this compound. These protocols are based on general principles of natural dyeing and will require optimization.

Scouring of Fabrics

Objective: To remove any impurities, oils, and sizing agents from the textile fibers to ensure even dye uptake.

Materials:

  • Textile fabric (cotton or wool)

  • Mild pH-neutral detergent

  • Soda ash (for cotton)

  • Large stainless steel pot

Protocol for Cotton:

  • Weigh the dry fabric. This is the weight of fiber (WOF). All subsequent measurements will be based on this weight.

  • Fill a large pot with enough water to allow the fabric to move freely.

  • Add 1-2% WOF of soda ash and a small amount of pH-neutral detergent.

  • Introduce the wet fabric to the pot.

  • Bring the water to a simmer (around 80-90°C) and maintain for 1-2 hours.

  • Allow the fabric to cool in the pot, then rinse thoroughly with warm water.

Protocol for Wool:

  • Weigh the dry wool (WOF).

  • Fill a large pot with enough lukewarm water (around 40-50°C) for the wool to move freely.

  • Add a small amount of pH-neutral wool wash.

  • Gently submerge the wet wool in the pot.

  • Slowly heat the water to a simmer (do not boil) and maintain for 1 hour. Avoid agitating the wool to prevent felting.

  • Allow the wool to cool completely in the pot before rinsing gently with lukewarm water.

Mordanting

Objective: To treat the fibers with a metallic salt (mordant) to improve the colorfastness of the natural dye.

Materials:

  • Scoured fabric

  • Mordant (e.g., Aluminum potassium sulfate (B86663) (alum), Aluminum acetate, Ferrous sulfate)

  • Cream of tartar (for wool)

  • Tannin (for cotton)

  • Large stainless steel pot

Protocol for Cotton (Tannin-Alum Mordanting):

  • Tannin Treatment:

    • Use 8-10% WOF of a clear tannin (e.g., gallo-tannin).

    • Dissolve the tannin in hot water in a pot.

    • Add the wet, scoured cotton and simmer for 1 hour.

    • Allow to cool and soak overnight.

    • Rinse gently.

  • Alum Mordanting:

    • Use 15% WOF of aluminum potassium sulfate.

    • Dissolve the alum in hot water in a clean pot.

    • Add the tannin-treated, wet cotton.

    • Simmer for 1 hour.

    • Allow to cool in the mordant bath. The fabric can be used immediately or dried for later use.

Protocol for Wool (Alum Mordanting):

  • Use 15% WOF of aluminum potassium sulfate and 6% WOF of cream of tartar.

  • Dissolve the alum and cream of tartar in hot water in a pot.

  • Add the wet, scoured wool.

  • Slowly heat to a simmer (around 85-90°C) and maintain for 1 hour.

  • Allow the wool to cool completely in the mordant bath. It can be used immediately or dried.

Dyeing

Objective: To impart color to the mordanted fabric using this compound.

Materials:

  • Mordanted fabric

  • Purified this compound

  • Ethanol or DMSO (to dissolve this compound)

  • Large stainless steel pot

  • Water

Proposed Dyeing Protocol:

  • Accurately weigh the desired amount of this compound. The concentration will need to be optimized (start with a range of 1-10% WOF).

  • Dissolve the this compound in a small amount of ethanol or DMSO before adding it to the dyebath.

  • Fill a pot with enough water for the fabric to move freely and add the dissolved this compound solution.

  • Introduce the wet, mordanted fabric to the dyebath.

  • Slowly heat the dyebath to a simmer (around 80-90°C for cotton, 85-90°C for wool).

  • Maintain this temperature for 1-2 hours, stirring gently to ensure even dyeing.

  • Allow the fabric to cool completely in the dyebath, preferably overnight, for maximum color absorption.

  • Rinse the dyed fabric with lukewarm water until the water runs clear.

  • Wash with a pH-neutral detergent and rinse again.

  • Hang the fabric to dry away from direct sunlight.

Experimental Workflow for Textile Dyeing with this compound

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment S1 Scouring S2 Mordanting S1->S2 D1 Prepare Dyebath S2->D1 D2 Immerse Fabric D1->D2 D3 Heating D2->D3 D4 Cooling & Soaking D3->D4 P1 Rinsing D4->P1 P2 Washing P1->P2 P3 Drying P2->P3

Caption: General workflow for dyeing textiles with this compound.

Quantitative Data and Performance Evaluation

To systematically evaluate the performance of this compound as a natural dye, it is essential to collect quantitative data on color strength and colorfastness properties. The following tables provide a framework for recording such data.

Color Strength (K/S) Measurement

The color strength of the dyed fabric can be determined by measuring the spectral reflectance of the fabric using a spectrophotometer and calculating the K/S value based on the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the fabric.[6]

Table for Recording K/S Values:

Dye Concentration (% WOF)MordantFabric TypeK/S Value
1%AlumCotton
5%AlumCotton
10%AlumCotton
1%Ferrous SulfateCotton
5%Ferrous SulfateCotton
10%Ferrous SulfateCotton
1%AlumWool
5%AlumWool
10%AlumWool
1%Ferrous SulfateWool
5%Ferrous SulfateWool
10%Ferrous SulfateWool
Colorfastness Testing

Colorfastness should be evaluated according to standardized methods, such as those from the International Organization for Standardization (ISO).[1][7] The results are typically rated on a scale of 1 to 5 (for wash and rub fastness) or 1 to 8 (for lightfastness), with higher numbers indicating better fastness.

Table for Recording Colorfastness Data:

Fabric TypeMordantWash Fastness (ISO 105-C06)Rub Fastness (Dry) (ISO 105-X12)Rub Fastness (Wet) (ISO 105-X12)Light Fastness (ISO 105-B02)
CottonAlum
CottonFerrous Sulfate
WoolAlum
WoolFerrous Sulfate

Signaling Pathway

While the direct involvement of specific signaling pathways in the application of this compound as a dye is not established, it has been reported to ameliorate depressive symptoms through the PI3K/Akt signaling pathway.[3] This pathway is crucial in regulating cell survival, proliferation, and growth.[8] Understanding this interaction may be relevant for applications in bioactive textiles or drug development.

PI3K/Akt Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PIP3->PTEN inhibits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets Akt->Downstream activates/inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse leads to GrowthFactor Growth Factor GrowthFactor->RTK

References

Application of Rubrofusarin in Anticancer Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin, a naturally occurring naphtho-γ-pyrone, has emerged as a promising candidate in the field of anticancer drug discovery. This pigment, isolated from various fungi, notably Fusarium species, and plants like Cassia species, has demonstrated significant cytotoxic and chemosensitizing activities against a range of cancer cell lines.[1] Its multifaceted mechanism of action, primarily targeting DNA replication and cellular signaling pathways, makes it a compelling molecule for further investigation and development. These application notes provide a comprehensive overview of this compound's anticancer properties, supported by detailed experimental protocols for its evaluation.

Anticancer Activity and Mechanism of Action

This compound exerts its anticancer effects through several key mechanisms:

  • Inhibition of Human DNA Topoisomerase II-α: this compound has been identified as a potent inhibitor of human DNA topoisomerase II-α, an essential enzyme for DNA replication, transcription, and chromosome segregation.[2][3] By inhibiting this enzyme, this compound leads to DNA damage and ultimately triggers apoptosis in cancer cells. Total inhibition of topoisomerase II-α has been observed at a concentration of 120 µM, comparable to the well-known anticancer drug etoposide.[1][2]

  • Overcoming Multidrug Resistance: A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). This compound has been shown to sensitize resistant cancer cell lines to conventional chemotherapeutic agents, such as paclitaxel. It achieves this by inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration of the anticancer drug.

  • Modulation of Signaling Pathways: Emerging evidence suggests that this compound can influence cellular signaling pathways involved in cell survival and proliferation. It has been shown to ameliorate depressive symptoms through the PI3K/Akt signaling pathway, a pathway also known to be dysregulated in many cancers.[1] Further investigation into its impact on cancer-related signaling is warranted.

  • Antioxidant Properties: this compound and its derivatives possess notable antioxidant properties, which can contribute to their overall cellular effects.[3] While the direct role of its antioxidant activity in its anticancer efficacy is still under investigation, it may play a role in mitigating cellular stress.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
L5178YLymphoma7.7[2]
RamosLymphoma6.2[2]
JurkatLymphoma6.3[2]
MCF-7Breast Cancer13.9 ± 6.1
SW1116Colon Cancer4.5 µg/ml[2]

Mandatory Visualizations

Signaling Pathway Diagram

Rubrofusarin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (MDR1) This compound->Pgp Inhibits Topoisomerase DNA Topoisomerase II-α This compound->Topoisomerase Inhibits PI3K PI3K This compound->PI3K Modulates? Chemo Chemotherapeutic (e.g., Paclitaxel) Chemo->Pgp Efflux DNA DNA Topoisomerase->DNA Relaxes Supercoiled DNA Apoptosis Apoptosis Topoisomerase->Apoptosis Leads to Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Chemo_out Extracellular Chemotherapeutic Chemo_out->Chemo

Caption: Proposed mechanism of this compound's anticancer action.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anticancer effects.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

DNA Topoisomerase II-α Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by human topoisomerase II-α.

Materials:

  • Human DNA Topoisomerase II-α

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • This compound stock solution

  • Etoposide (positive control)

  • Loading Dye (containing SDS and bromophenol blue)

  • Agarose (B213101) gel (1%)

  • TBE (Tris-borate-EDTA) buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and various concentrations of this compound or etoposide.

  • Enzyme Addition: Add human DNA topoisomerase II-α (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TBE buffer until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Analysis: The inhibition of topoisomerase II-α is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

P-glycoprotein (P-gp) Efflux Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the efflux of a known P-gp substrate from multidrug-resistant cells.

Materials:

  • MDR cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and its parental sensitive cell line.

  • Transwell inserts (e.g., 24-well format)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • This compound stock solution

  • Verapamil (positive control inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Cell Seeding: Seed the MDR and parental cells onto the Transwell inserts and culture until a confluent monolayer is formed.

  • Assay Initiation: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral Transport: In the apical (upper) chamber, add the fluorescent P-gp substrate with or without this compound or verapamil. The basolateral (lower) chamber contains HBSS.

  • Basolateral to Apical Transport: In the basolateral chamber, add the fluorescent P-gp substrate with or without this compound or verapamil. The apical chamber contains HBSS.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection and Measurement: Collect samples from both the apical and basolateral chambers and measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). A significant decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.

Western Blot Analysis for PI3K/Akt Signaling Pathway

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Conclusion

This compound presents a compelling profile as an anticancer agent with a clear mechanism of action and the potential to overcome multidrug resistance. The protocols outlined in these application notes provide a robust framework for researchers to further explore its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its effects on a broader range of cancer-related signaling pathways to fully realize its promise in anticancer drug discovery.

References

Bioassay for Determining the Anti-Estrogenic Effects of Rubrofusarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin, a naturally occurring polyketide pigment found in various fungi, has garnered scientific interest due to its diverse biological activities, including anticancer, antibacterial, and antioxidant effects.[1] Preliminary studies have suggested that this compound may also possess anti-estrogenic properties, making it a candidate for further investigation as a potential therapeutic agent for estrogen-dependent diseases, such as certain types of breast cancer.[2] This document provides detailed application notes and protocols for a series of in vitro bioassays designed to rigorously evaluate the anti-estrogenic activity of this compound.

The protocols outlined below will enable researchers to:

  • Determine the binding affinity of this compound to estrogen receptors.

  • Assess its effect on the proliferation of estrogen-dependent cancer cells.

  • Elucidate its impact on estrogen-responsive gene expression.

Estrogen Signaling Pathway

Estrogen exerts its physiological effects primarily through two intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are ligand-activated transcription factors. Upon binding to estrogen, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. Anti-estrogenic compounds can interfere with this pathway by competitively binding to the estrogen receptor, thereby blocking the binding of estrogen and subsequent gene activation.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Estrogen ER-Estrogen Complex This compound This compound This compound->ER Competitively Binds Dimer Dimerized Complex ER_Estrogen->Dimer Dimerization Dimer_n Dimerized Complex Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Other Estrogenic Effects Gene_Transcription->Cell_Proliferation Dimer_n->ERE Binds

Caption: Estrogen Signaling Pathway and Point of this compound Intervention.

Data Presentation

Quantitative data from the following bioassays should be summarized for clear comparison. The tables below are examples and should be populated with experimental results.

Table 1: Estrogen Receptor Competitive Binding Assay

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA %)¹
17β-Estradiol ERαValue100
ERβValue100
This compound ERαValueValue
ERβValueValue
Tamoxifen ERαValueValue
(Control)ERβValueValue

¹ RBA is calculated as (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.

Table 2: MCF-7 Cell Proliferation (E-SCREEN) Assay

CompoundTreatment ConditionIC50 (µM)
This compound In the presence of 1 nM 17β-EstradiolValue
Tamoxifen (Control)In the presence of 1 nM 17β-EstradiolValue

Table 3: Estrogen-Responsive Reporter Gene Assay

CompoundTreatment ConditionIC50 (µM)
This compound In the presence of 1 nM 17β-EstradiolValue
Fulvestrant (ICI 182,780) (Control)In the presence of 1 nM 17β-EstradiolValue

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

This assay directly measures the ability of this compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

ER_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (ER source, [³H]-Estradiol, This compound dilutions) start->prepare_reagents incubation Incubate ER, [³H]-Estradiol, and this compound prepare_reagents->incubation separate_bound Separate Bound from Free Ligand (e.g., Hydroxylapatite) incubation->separate_bound measure_radioactivity Measure Radioactivity (Scintillation Counting) separate_bound->measure_radioactivity data_analysis Data Analysis (IC50 and RBA calculation) measure_radioactivity->data_analysis end End data_analysis->end

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Materials:

  • Human recombinant ERα and ERβ or rat uterine cytosol as ER source

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and vials

  • Microcentrifuge tubes

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine the ER source, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP with the bound receptor-ligand complexes.

  • Washing: Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.

  • Measurement: Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol. The Relative Binding Affinity (RBA) can then be calculated.[3]

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the ability of this compound to inhibit the estrogen-induced proliferation of the human breast cancer cell line MCF-7.[4][5]

E_SCREEN_Assay_Workflow start Start seed_cells Seed MCF-7 Cells in 96-well plates start->seed_cells hormone_deprivation Hormone Deprivation (Charcoal-stripped serum) seed_cells->hormone_deprivation treatment Treat with Estradiol (B170435) +/ - this compound hormone_deprivation->treatment incubation Incubate for 6 days treatment->incubation cell_proliferation_assay Assess Cell Proliferation (e.g., SRB, MTT assay) incubation->cell_proliferation_assay data_analysis Data Analysis (IC50 calculation) cell_proliferation_assay->data_analysis end End data_analysis->end

Caption: Workflow for the MCF-7 Cell Proliferation (E-SCREEN) Assay.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) with charcoal-stripped serum (to remove endogenous estrogens)

  • 17β-estradiol

  • This compound

  • Cell proliferation detection reagent (e.g., Sulforhodamine B (SRB), MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates in a medium containing charcoal-stripped serum and allow them to attach.

  • Hormone Deprivation: Culture the cells in the hormone-deprived medium for 24-48 hours.

  • Treatment: Treat the cells with a constant, sub-maximal concentration of 17β-estradiol (e.g., 1 nM) and a range of concentrations of this compound. Include controls for vehicle, estradiol alone, and this compound alone.

  • Incubation: Incubate the plates for 6 days.

  • Cell Proliferation Assessment: Measure cell proliferation using a suitable method like the SRB assay.[6]

  • Data Analysis: Plot the percentage of estradiol-induced cell proliferation against the log concentration of this compound to determine the IC50 value.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcription of a reporter gene (e.g., luciferase) that is under the control of an Estrogen Response Element (ERE).[7][8]

Reporter_Gene_Assay_Workflow start Start transfect_cells Transfect Cells (e.g., MCF-7) with ERE-Reporter Plasmid start->transfect_cells hormone_deprivation Hormone Deprivation transfect_cells->hormone_deprivation treatment Treat with Estradiol +/ - this compound hormone_deprivation->treatment incubation Incubate for 24 hours treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis measure_reporter_activity Measure Reporter Activity (e.g., Luminescence) cell_lysis->measure_reporter_activity data_analysis Data Analysis (IC50 calculation) measure_reporter_activity->data_analysis end End data_analysis->end

Caption: Workflow for the Estrogen-Responsive Reporter Gene Assay.

Materials:

  • MCF-7 cells (or other ER-positive cell line)

  • ERE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase)

  • Transfection reagent

  • Cell culture medium with charcoal-stripped serum

  • 17β-estradiol

  • This compound

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed cells in plates and transfect them with the ERE-luciferase reporter plasmid and a control plasmid for normalization.

  • Hormone Deprivation: After transfection, culture the cells in a medium with charcoal-stripped serum.

  • Treatment: Treat the cells with a constant concentration of 17β-estradiol and varying concentrations of this compound.

  • Incubation: Incubate for 24 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter proteins.

  • Reporter Assay: Measure the luciferase activity in the cell lysates using a luminometer. Also, measure the activity of the control reporter (e.g., β-galactosidase) for normalization.

  • Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized reporter activity against the log concentration of this compound to determine the IC50 value.

Conclusion

The bioassays described in these application notes provide a comprehensive framework for characterizing the anti-estrogenic potential of this compound. By systematically evaluating its receptor binding, effects on cell proliferation, and influence on gene transcription, researchers can gain valuable insights into its mechanism of action and potential as a novel therapeutic agent. Consistent and well-documented execution of these protocols is essential for generating reliable and reproducible data.

References

Application Notes and Protocols for the Purification of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rubrofusarin is a naturally occurring naphtho-γ-pyrone, a type of polyketide, recognized for its distinctive reddish-brown color. It is primarily isolated from fungal species, such as Fusarium culmorum and Aspergillus niger, and has also been identified in higher plants, notably the seeds of Cassia tora[1][2]. The compound and its derivatives, like this compound gentiobioside, have garnered interest from researchers due to their potential biological activities, including radical scavenging properties[3]. Effective purification of this compound from crude extracts is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. These application notes provide detailed protocols for the extraction and purification of this compound using common chromatographic and recrystallization techniques.

Data Presentation: Purification Overview

The purification of this compound from a crude extract is a multi-step process. While specific yields and purities can vary significantly based on the source material and the precise experimental conditions, the following table provides an illustrative summary of the expected outcomes at each stage of a typical purification workflow.

Purification StepInitial Purity (Illustrative)Final Purity (Illustrative)Key Impurities Removed
Crude Extraction 1-5%5-15%Insoluble plant/fungal debris, some primary metabolites.
Column Chromatography 5-15%60-80%Highly polar and non-polar compounds, other pigments.
Preparative HPLC 60-80%>95%Structurally related compounds, isomers, and minor impurities.
Recrystallization >95%>99%Residual solvent-soluble impurities.

Experimental Workflow

The overall process for isolating and purifying this compound involves an initial extraction followed by one or more chromatographic steps to achieve high purity.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Product start Source Material (e.g., Fusarium Culture or Cassia tora Seeds) extraction Crude Extraction (Solvent Extraction) start->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chrom Column Chromatography (Bulk Separation) crude_extract->column_chrom partially_purified Partially Purified Fraction column_chrom->partially_purified hplc Preparative HPLC (Fine Purification) high_purity High Purity Fraction hplc->high_purity recrystallization Recrystallization (Final Polishing) final_product Pure this compound (>99%) recrystallization->final_product partially_purified->hplc high_purity->recrystallization G cluster_0 Bulk Purification cluster_1 High-Resolution Purification crude Crude Extract (Low Purity, High Volume) cc Column Chromatography crude->cc Removes major impurities intermediate Semi-Purified Fraction (Medium Purity, Lower Volume) cc->intermediate Isolates target fraction hplc Preparative HPLC intermediate->hplc Separates isomers & minor impurities recrystal Recrystallization intermediate->recrystal Polishing step for crystalline solids pure Pure this compound (High Purity, Low Volume) hplc->pure recrystal->pure

References

Application Notes and Protocols for the Structural Elucidation of Rubrofusarin Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural analysis of Rubrofusarin and its derivatives. The protocols outlined below are designed to facilitate the unambiguous structural elucidation and characterization of this important class of bioactive fungal metabolites.

Introduction to this compound and the Role of NMR

This compound is a naturally occurring polyketide with a naphtho-γ-pyrone core structure, first isolated from Fusarium culmorum.[1] It and its derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.[2][3] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of potential therapeutic agents.

NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of organic molecules in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the determination of the carbon skeleton, the nature and position of substituents, and the relative stereochemistry of chiral centers.

Data Presentation: NMR Spectral Data of this compound and its Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and two of its common derivatives, this compound dimethyl ether and this compound monomethyl ether. This data serves as a reference for the characterization of new derivatives.[2]

Table 1: ¹H NMR Chemical Shifts (δ in ppm) of this compound and its Methylated Derivatives in CDCl₃

PositionThis compoundThis compound Dimethyl EtherThis compound Monomethyl Ether
36.04 (s)6.13 (s)6.13 (s)
76.47 (d, J=2.5 Hz)6.64 (d, J=2.5 Hz)6.62 (d, J=2.5 Hz)
96.70 (d, J=2.5 Hz)6.74 (d, J=2.5 Hz)6.73 (d, J=2.5 Hz)
2-Me2.38 (s)2.38 (s)2.38 (s)
8-OMe3.92 (s)3.94 (s)3.94 (s)
5-OH14.91 (s)-14.94 (s)
6-OH---
5-OMe-3.99 (s)-
6-OMe-4.01 (s)4.01 (s)

Table 2: ¹³C NMR Chemical Shifts (δ in ppm) of this compound and its Methylated Derivatives in CDCl₃

PositionThis compoundThis compound Dimethyl EtherThis compound Monomethyl Ether
2162.3161.8161.8
3107.5107.5107.5
4185.0180.0180.1
4a107.9108.8108.8
5160.9158.8158.8
6162.1160.0160.0
6a97.9100.2100.2
7101.5102.0102.0
8161.8161.8161.8
9104.2104.5104.5
10a138.2138.5138.5
10b109.8110.0110.0
2-Me20.520.620.6
8-OMe56.256.356.3
5-OMe-56.8-
6-OMe-56.956.9

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound derivative (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) of high purity

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the purified this compound derivative.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many this compound derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

This protocol outlines the key experiments for the structural elucidation of a novel this compound derivative.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher) equipped with a suitable probe.

Experiments:

  • ¹H NMR:

    • Purpose: To determine the number and type of protons, their chemical environment, and scalar couplings.

    • Key Parameters:

      • Pulse Program: zg30

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 s

      • Relaxation Delay (d1): 1-2 s

      • Number of Scans: 16-64 (depending on sample concentration)

  • ¹³C{¹H} NMR:

    • Purpose: To determine the number of unique carbon atoms.

    • Key Parameters:

      • Pulse Program: zgpg30

      • Spectral Width: ~220 ppm

      • Acquisition Time: ~1 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

    • Key Parameters:

      • Pulse Program: dept135

      • Similar parameters to ¹³C NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar coupling networks (typically over 2-3 bonds).

    • Key Parameters:

      • Pulse Program: cosygpqf

      • Acquire 256-512 increments in the indirect dimension (F1).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • Key Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Set ¹J(C,H) coupling constant to ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting spin systems and identifying quaternary carbons.

    • Key Parameters:

      • Pulse Program: hmbcgpndqf

      • Set long-range coupling constant to ~8 Hz.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are in close proximity, which is essential for determining relative stereochemistry.

    • Key Parameters:

      • Pulse Program: noesygpph or roesygpph

      • Mixing time (d8): 300-800 ms (B15284909) (to be optimized).

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Start Purified this compound Derivative Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C & DEPT Fragments Identify Spin Systems (COSY, HSQC) H1->Fragments COSY 2D ¹H-¹H COSY C13->Fragments HSQC 2D ¹H-¹³C HSQC COSY->Fragments HMBC 2D ¹H-¹³C HMBC HSQC->Fragments NOESY 2D ¹H-¹H NOESY/ROESY HMBC->Fragments NOESY->Fragments Connect Connect Fragments (HMBC) Fragments->Connect Stereochem Determine Stereochemistry (NOESY/ROESY) Connect->Stereochem Structure Propose Structure Stereochem->Structure

Caption: Experimental Workflow for NMR-based Structural Elucidation.

signaling_pathway_investigation cluster_hypothesis Hypothesis Generation cluster_nmr_interaction NMR Interaction Studies cluster_validation Functional Validation Activity Known Biological Activity (e.g., Enzyme Inhibition) Target Identify Potential Protein Target Activity->Target STD_NMR Saturation Transfer Difference (STD) NMR Target->STD_NMR CSP Chemical Shift Perturbation (CSP) Target->CSP Binding Confirm Binding & Identify Binding Epitope STD_NMR->Binding CSP->Binding Mechanism Elucidate Mechanism of Action Binding->Mechanism Downstream Investigate Downstream Signaling Effects Mechanism->Downstream SAR Structure-Activity Relationship (SAR) Studies Downstream->SAR Lead Lead Compound Optimization SAR->Lead

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mass spectrometry fragmentation analysis of Rubrofusarin, a naphthopyrone produced by various Fusarium species. The detailed protocols and data are intended to guide researchers in the identification, characterization, and quantification of this compound in various matrices, particularly in grains.

Introduction

This compound (C₁₅H₁₂O₅, IUPAC name: 5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one) is a polyketide pigment that serves as a common intermediate in diverse fungal biosynthetic pathways. Its presence in agricultural commodities raises concerns for food and feed safety. High-resolution mass spectrometry, particularly coupled with ultrahigh-performance liquid chromatography (UHPLC), is a powerful technique for the sensitive and specific analysis of this compound. Understanding its fragmentation behavior is crucial for accurate identification and structural elucidation.

This document outlines the key fragmentation pathways of protonated this compound and provides detailed experimental protocols for its analysis using a Q-Orbitrap mass spectrometer.

Data Presentation: Mass Spectrometry Fragmentation of this compound

The fragmentation of protonated this compound ([M+H]⁺, m/z 273.0757) is initiated by the protonation of an oxygen atom, which can occur on the methoxy (B1213986) group, the phenolic hydroxy group, or the carbonyl group. Subsequent fragmentation proceeds through mechanisms such as i-cleavage, α-cleavage, hydrogen rearrangement, and elimination reactions.[1][2]

A study utilizing a Q-Orbitrap mass spectrometer operating in data-dependent MS² (ddMS²) mode identified ten characteristic fragment ions with a relative abundance greater than 5%.[2] While the precise relative abundances from the source's supplementary data were not available in the public domain, the key fragment ions and their proposed elemental compositions are summarized below.

Table 1: Key Fragment Ions of Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Elemental Formula
273.0757 243.0652 [C₁₄H₁₁O₄]⁺
273.0757 240.0417 [C₁₄H₈O₄]⁺
273.0757 230.0574 [C₁₃H₁₀O₄]

| Additional fragment ions with relative abundance > 5% were reported but their specific m/z values were not detailed in the available literature. | | |

Mandatory Visualization

The proposed fragmentation pathway of this compound can be visualized to illustrate the generation of key fragment ions.

Rubrofusarin_Fragmentation C15H13O5+ [this compound+H]⁺ m/z 273.0757 C14H11O4+ [C₁₄H₁₁O₄]⁺ m/z 243.0652 C15H13O5+->C14H11O4+ -CH₃OH (i-cleavage) C14H8O4+ [C₁₄H₈O₄]⁺ m/z 240.0417 C15H13O5+->C14H8O4+ -CH₃O• - H₂ (i-cleavage) C13H10O4 [C₁₃H₁₀O₄] m/z 230.0574 C15H13O5+->C13H10O4 -C₂H₃O• (α-cleavage)

Caption: Proposed fragmentation pathways of protonated this compound.

The experimental workflow for the analysis of this compound in grain samples involves sample preparation, UHPLC separation, and subsequent detection by high-resolution mass spectrometry.

Rubrofusarin_Analysis_Workflow Sample Grain Sample (Maize, Wheat, Rice) Extraction Extraction with Acetonitrile/Water/Acetic Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution of Supernatant ('Dilute-and-Shoot') Centrifugation->Dilution UHPLC UHPLC Separation (C18 Column) Dilution->UHPLC MS Q-Orbitrap Mass Spectrometry (Full Scan and ddMS²) UHPLC->MS DataAnalysis Data Analysis (Identification and Quantification) MS->DataAnalysis

Caption: Experimental workflow for this compound analysis in grains.

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of this compound in grain samples.[2]

Standard Preparation
  • Stock Solution (200 µg/mL):

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve in 5.0 mL of acetonitrile.

    • Store the stock solution at -20°C.

  • Working Standard Solution (2.0 µg/mL):

    • Dilute the stock solution with a 1:1 (v/v) mixture of water and extraction solution (70:29:1 acetonitrile/water/acetic acid, v/v/v).

    • Store the working solution at -20°C.

  • Calibration Standards (0.025 - 100 µg/L):

    • Prepare a series of calibration standards by successive dilution of the working standard solution.

    • Use a 1:1 (v/v) mixture of water and either the extraction solution or a matrix-matched extraction solution for dilutions.

Sample Preparation ("Dilute-and-Shoot" Method for Grains)
  • Extraction:

    • Weigh 5.0 g of homogenized grain sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solution (acetonitrile/water/acetic acid, 70:29:1, v/v/v).

    • Vortex vigorously for 2 minutes.

    • Shake on a mechanical shaker for 60 minutes.

  • Centrifugation:

    • Centrifuge the extract at 8000 rpm for 10 minutes.

  • Dilution:

    • Transfer an aliquot of the supernatant.

    • Dilute the supernatant 1:1 (v/v) with water.

    • Vortex to mix.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

UHPLC-Q-Orbitrap MS Analysis

The following parameters are for a Dionex ultrahigh-performance chromatograph coupled with a Q-Exactive quadrupole orbital trap mass spectrometer.[2]

Table 2: UHPLC Parameters

Parameter Value
Column Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 µm)
Mobile Phase A Water with 0.1% formic acid and 0.1% ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 0.1% ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C

| Gradient Elution | 0-2 min, 90% B; 2-3 min, 90-80% B; 3-4 min, 80-79% B; 4-5 min, 79-74% B; 5-7 min, 74% B; 7-10.5 min, 74-40% B; 10.5-16.5 min, 40-25% B; 16.5-17 min, 25-5% B; 17-20 min, 5% B; 20-21 min, 5-90% B; 21-24 min, 90% B |

Table 3: Q-Orbitrap MS Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan / data-dependent MS² (ddMS²)
Full Scan Range m/z 100-1000
Resolution (Full Scan) 70,000 FWHM
ddMS² Resolution 17,500 FWHM
Normalized Collision Energy (NCE) 60
Capillary Temperature 320°C
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units

| Spray Voltage | 3.5 kV |

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the analysis of this compound using UHPLC-Q-Orbitrap MS. The detailed fragmentation information and experimental protocols will aid researchers in the confident identification and quantification of this mycotoxin, contributing to a better understanding of its occurrence and potential risks in food and feed. The provided visualizations of the fragmentation pathway and analytical workflow offer clear and concise summaries of the key processes involved.

References

Application Notes and Protocols for Assessing Rubrofusarin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Rubrofusarin, a naturally occurring naphthoquinone. The information herein is intended to guide researchers in pharmacology, toxicology, and oncology in determining the potency and mechanism of this compound-induced cell death.

Introduction to this compound and Cytotoxicity Assessment

This compound is a polyketide pigment with demonstrated anticancer, antibacterial, and antioxidant properties.[1] Assessing the cytotoxic potential of compounds like this compound is a critical step in drug discovery and development. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][3][4] The amount of formazan produced is directly proportional to the number of living cells. This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound and provides insights into its potential mechanism of action.

Principle of the MTT Assay

The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, specifically succinate (B1194679) dehydrogenase, in living cells.[4] These enzymes cleave the tetrazolium ring of MTT, converting it into insoluble purple formazan crystals.[2][4][5] A solubilization agent is then added to dissolve these crystals, resulting in a colored solution whose absorbance can be measured spectrophotometrically. The intensity of the color is a direct indicator of the number of viable cells.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines in a 96-well plate format.

Materials and Reagents:

  • Cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a commercial solubilization buffer)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Presentation:

The quantitative data obtained from the MTT assay should be summarized for clear interpretation and comparison.

Table 1: Absorbance Values for this compound Treatment

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)
0 (Control)Insert Value
0.1Insert Value
1Insert Value
10Insert Value
50Insert Value
100Insert Value

Table 2: Percentage of Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100
0.1Insert Value
1Insert Value
10Insert Value
50Insert Value
100Insert Value

Calculation for % Cell Viability: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

IC50 Determination:

The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and performing a non-linear regression analysis.

Visualizations

Experimental Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture rubrofusarin_prep 2. This compound Dilution cell_seeding 3. Cell Seeding in 96-well Plate treatment 4. Treatment with this compound cell_seeding->treatment incubation_24h 5. Incubation (24-72h) treatment->incubation_24h mtt_addition 6. Addition of MTT Reagent incubation_24h->mtt_addition incubation_4h 7. Incubation (3-4h) mtt_addition->incubation_4h formazan_solubilization 8. Formazan Solubilization incubation_4h->formazan_solubilization absorbance_reading 9. Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_analysis 10. Data Analysis (% Viability, IC50) absorbance_reading->data_analysis

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity:

Based on studies of similar naphthoquinone compounds, this compound is hypothesized to induce cytotoxicity and apoptosis through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival.

Rubrofusarin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes release from mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/Akt pathway inhibition.

Discussion and Interpretation of Results

A dose-dependent decrease in cell viability upon treatment with this compound is indicative of its cytotoxic effect. The IC50 value provides a quantitative measure of the compound's potency. The proposed signaling pathway suggests that this compound may inhibit the pro-survival PI3K/Akt pathway. Inhibition of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, activation of the caspase cascade (caspase-9 and -3), and ultimately, apoptosis.[6] Further experiments, such as Western blotting for key proteins in the PI3K/Akt pathway and apoptosis markers, are recommended to validate this proposed mechanism.

References

Application Notes and Protocols for Evaluating the Antimicrobial Properties of Rubrofusarin using the Agar Diffusion Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin is a polyketide pigment naturally produced by various fungi, including species from the genera Fusarium and Aspergillus.[1][2] Possessing a naphthoquinone core structure, this compound has garnered interest for its diverse biological activities, which include anticancer, antioxidant, and antimicrobial effects.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of this compound using the agar (B569324) diffusion method, a widely accepted and cost-effective technique for preliminary screening of antimicrobial agents.[3][4]

The agar diffusion method relies on the diffusion of an antimicrobial agent from a specific point on an agar plate that has been uniformly inoculated with a test microorganism. The agent's ability to inhibit microbial growth is observed as a clear zone, known as the zone of inhibition, around the point of application.[5][6] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[5] This document outlines two common variations of this method: the agar well diffusion and the disk diffusion assay.

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the reported antimicrobial activity of this compound against various microorganisms, as determined by the agar diffusion method.

Table 1: Antibacterial Activity of this compound from Aspergillus niger

Test OrganismConcentration of this compoundZone of Inhibition (mm)Reference
Escherichia coli100 µ g/disc 6 - 8[7]
Staphylococcus aureus100 µ g/disc 6 - 8[7]
Bacillus subtilis100 µ g/disc 6 - 8[7]

Table 2: Antibacterial Activity of Pigment Extract from Fusarium graminearum (containing this compound)

Test OrganismConcentration of ExtractZone of Inhibition (mm)Reference
Bacillus cereus20 µL10.2[8][9]
Staphylococcus aureus20 µL14.9[8][9]
Escherichia coli20 µLNo inhibition[8]
Klebsiella pneumoniae20 µLNo inhibition[8]
Pseudomonas aeruginosa20 µLNo inhibition[8]

Experimental Protocols

Agar Well Diffusion Method

This method is particularly suitable for testing liquid samples, such as extracts or solutions of this compound.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Pure culture of the test microorganism (e.g., bacteria or fungi)

  • Sterile broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • This compound solution of known concentration

  • Positive control (standard antibiotic solution)

  • Negative control (solvent used to dissolve this compound)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile micropipette and tips

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes to a uniform depth of about 4 mm and allow it to solidify.

  • Inoculum Preparation: Inoculate a tube of sterile broth with a pure culture of the test microorganism. Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.

  • Sample Application: Carefully pipette a fixed volume (e.g., 20-100 µL) of the this compound solution, positive control, and negative control into separate wells.[4]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the test substances into the agar.

  • Incubation: Invert the plates and incubate them at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler. The zone is the clear area around the well where microbial growth is visibly inhibited.

Disk Diffusion Method (Kirby-Bauer Method)

This method is ideal for testing pure compounds that can be impregnated onto paper disks.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Pure culture of the test microorganism

  • Sterile broth medium

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Positive control (standard antibiotic disks)

  • Negative control (disks impregnated with the solvent)

  • Sterile forceps

  • Sterile micropipette and tips

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Media and Inoculum Preparation: Follow steps 1 and 2 from the Agar Well Diffusion Method.

  • Plate Inoculation: Follow step 3 from the Agar Well Diffusion Method.

  • Disk Preparation: Impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve the desired concentration per disk (e.g., 100 µ g/disc ). Allow the solvent to evaporate completely in a sterile environment. Prepare positive and negative control disks in a similar manner.

  • Disk Application: Aseptically place the prepared disks onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them under the same conditions as the agar well diffusion method.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) around each disk.

Visualizations

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sterile Mueller-Hinton Agar Plates D Inoculate Agar Plate with Microbial Lawn A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->D C Prepare this compound and Control Solutions F Add this compound & Controls to Wells C->F E Create Wells in the Agar D->E E->F G Incubate Plates (e.g., 37°C, 18-24h) F->G H Measure Zone of Inhibition (mm) G->H I Record and Analyze Results H->I

Caption: Workflow for the Agar Well Diffusion Method.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sterile Mueller-Hinton Agar Plates D Inoculate Agar Plate with Microbial Lawn A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->D C Impregnate Sterile Disks with This compound & Controls E Place Disks on Agar Surface C->E D->E F Incubate Plates (e.g., 37°C, 18-24h) E->F G Measure Zone of Inhibition (mm) F->G H Record and Analyze Results G->H

Caption: Workflow for the Disk Diffusion Method.

Logical_Relationship cluster_outcome Experimental Outcome Concentration This compound Concentration ZoneSize Diameter of Zone of Inhibition Concentration->ZoneSize Diffusibility Diffusibility of this compound in Agar Diffusibility->ZoneSize Microbe Susceptibility of Test Microorganism Microbe->ZoneSize

Caption: Factors Influencing the Zone of Inhibition.

References

Application Notes and Protocols: Human DNA Topoisomerase II-α Inhibition Assay for Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human DNA topoisomerase II-α is a critical enzyme in cell proliferation, playing a key role in DNA replication, transcription, and chromosome segregation. Its function involves creating transient double-strand breaks in the DNA to manage topological stress.[1] This essential role makes it a prime target for anticancer drug development.[2] Rubrofusarin, a naturally occurring polyketide found in organisms such as Senna macranthera and fungi of the Fusarium genus, has been identified as an inhibitor of human DNA topoisomerase II-α.[3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of this compound against this enzyme.

Principle of the Assay

The inhibitory effect of this compound on human DNA topoisomerase II-α can be evaluated using a DNA relaxation assay. In this assay, the enzyme relieves the topological stress of supercoiled plasmid DNA, converting it into a relaxed form. An inhibitor like this compound will prevent or reduce this catalytic activity, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled vs. relaxed) can then be separated by agarose (B213101) gel electrophoresis and visualized, allowing for the quantification of inhibition.[5][6]

Quantitative Data Summary

The inhibitory potential of this compound against human DNA topoisomerase II-α has been demonstrated in scientific literature. The following table summarizes the available quantitative data.

CompoundTarget EnzymeAssay TypeConcentration for Total InhibitionPositive ControlReference
This compoundHuman DNA Topoisomerase II-αRelaxation Assay120 µMEtoposide[3][7]

Note: Further studies are required to determine the precise IC50 value of this compound.

Experimental Protocols

This section provides a detailed methodology for the human DNA topoisomerase II-α relaxation inhibition assay, adapted for testing this compound.

Materials and Reagents
  • Human DNA Topoisomerase II-α (purified)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Etoposide (positive control)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM ATP, 5 mM DTT)[7]

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[8]

  • Agarose

  • Tris-Acetate-EDTA (TAE) or Tris-Borate-EDTA (TBE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Experimental Procedure
  • Preparation of Reaction Mix:

    • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a final reaction volume of 20 µL, the components are typically added in the following order:

      • Nuclease-free water (to final volume)

      • 2 µL of 10x Topoisomerase II Reaction Buffer

      • 200-300 ng of supercoiled plasmid DNA

    • Prepare a master mix for multiple reactions to ensure consistency.

  • Addition of Inhibitor:

    • Add the desired concentration of this compound to the reaction tubes. A concentration range should be tested to determine the dose-response relationship.

    • For the positive control, add etoposide.

    • For the negative control (no inhibition), add the same volume of solvent used to dissolve this compound (e.g., DMSO).

    • For the enzyme activity control, add only the enzyme without any inhibitor.

  • Enzyme Addition and Incubation:

    • Add a pre-determined amount of human DNA topoisomerase II-α (typically 1-2 units) to each reaction tube. The optimal amount of enzyme should be titrated beforehand to achieve complete relaxation of the substrate under control conditions.

    • Gently mix the contents of the tubes.

    • Incubate the reactions at 37°C for 30 minutes.[5]

  • Termination of Reaction:

    • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye to each tube.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

    • Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.

    • Destain the gel in water for 10-20 minutes.

  • Visualization and Data Analysis:

    • Visualize the DNA bands using a UV transilluminator.

    • Capture an image of the gel using a gel documentation system.

    • The supercoiled DNA will migrate faster than the relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using densitometry software.

    • Calculate the percentage of inhibition for each this compound concentration relative to the enzyme activity control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, DNA) add_this compound Add this compound (Test Compound) prep_mix->add_this compound add_controls Add Controls (Etoposide, Vehicle) prep_mix->add_controls add_enzyme Add Topo II-α add_this compound->add_enzyme add_controls->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Buffer) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize & Quantify (UV Transilluminator) gel_electrophoresis->visualize

Caption: Workflow for the Topoisomerase II-α Inhibition Assay.

Proposed Mechanism of Inhibition

mechanism_of_inhibition cluster_enzyme Human DNA Topoisomerase II-α Catalytic Cycle DNA_binding DNA Binding Enzyme binds to supercoiled DNA DNA_cleavage DNA Cleavage Transient double-strand break DNA_binding->DNA_cleavage ATP Hydrolysis strand_passage Strand Passage Another DNA segment passes through the break DNA_cleavage->strand_passage religation Religation DNA break is resealed, resulting in relaxed DNA strand_passage->religation This compound This compound This compound->Inhibition Inhibition->DNA_cleavage Inhibition of catalytic activity

Caption: Proposed Inhibition of the Topoisomerase II-α Catalytic Cycle.

References

Application Note: A Streamlined Approach for Rubrofusarin Production in Fusarium graminearum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rubrofusarin is a polyketide-derived naphthopyrone pigment produced by several species of the Fusarium genus, most notably Fusarium graminearum.[1] As a key intermediate in the biosynthesis of the dimeric pigment aurofusarin (B79076), this compound has garnered significant interest for its diverse biological activities, including anticancer, antibacterial, antioxidant, and antiallergic properties.[1][2] This application note provides detailed protocols for the cultivation of F. graminearum, followed by the extraction, purification, and quantification of this compound, tailored for researchers in natural product discovery and drug development.

Biosynthesis and Regulation of this compound

This compound is synthesized via a polyketide pathway. The process begins with the condensation of seven acetate (B1210297) units by the polyketide synthase PKS12.[2][3] The resulting polyketide chain undergoes a series of enzymatic modifications to form the initial stable intermediate, YWA1.[4] Subsequent steps involving a novel dehydratase (AurZ) and other enzymes lead to the formation of nor-rubrofusarin, which is then converted to this compound.[4] The entire biosynthetic gene cluster is positively regulated by the transcription factor AurR1, while another factor, AurR2, appears to modulate the ratio of this compound to its downstream product, aurofusarin.[5][6] this compound is then dimerized by a laccase (Gip1) to form the golden-yellow pigment aurofusarin.[5]

Rubrofusarin_Biosynthesis_Pathway Acetate Acetate Units (x7) PKS12 PKS12 Acetate->PKS12 condensation YWA1 YWA1 PKS12->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Northis compound Nor-rubrofusarin AurZ->Northis compound This compound This compound Northis compound->this compound O-methylation (AurJ) Gip1 Gip1 (Laccase) This compound->Gip1 dimerization Aurofusarin Aurofusarin Gip1->Aurofusarin AurR1 AurR1 (Positive Regulator) AurR1->PKS12 regulates expression AurR2 AurR2 (Co-regulator) AurR2->this compound alters ratio

Caption: Biosynthetic pathway of this compound in F. graminearum.

Protocols

Protocol 1: Culturing Fusarium graminearum

This protocol details the optimal conditions for growing F. graminearum to maximize the production of its reddish pigments, including this compound.

1. Media Preparation:

  • Malt Extract Broth (MEB) (Recommended): This medium has been shown to be optimal for pigment production.[7]

  • Czapek Dox (Cz) Medium: An alternative defined medium also used for pigment production.[6] The composition includes 30 g/L sucrose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, and 0.01 g/L FeSO₄·7H₂O.[6]

  • Sterilize the prepared medium by autoclaving at 121°C for 15 minutes.

2. Inoculation:

  • Prepare a spore suspension from a 5-day culture of F. graminearum grown on a suitable medium like Carboxymethylcellulose (CMC) agar.[6]

  • Inoculate 100 mL of sterile MEB in a 250 mL flask with 10 mL of the F. graminearum spore suspension.[8] For the Cz medium, a spore concentration of approximately 3.5 x 10⁶/mL can be used, with 100 µL added to 100 mL of medium.[6]

3. Incubation:

  • Incubate the flasks in a shaking incubator under the optimized conditions summarized in Table 1.

  • Production of this compound shows an increasing accumulation over a 30-day cultivation period when grown on a maize matrix.[9][10] However, for liquid cultures, a 9-day incubation period is optimal for reddish pigment production.[7][8]

Table 1: Optimal Culture Conditions for Pigment Production in F. graminearum

Parameter Optimal Value Reference
Medium Malt Extract Broth (MEB) [7]
Initial pH 8.0 [7][8]
Temperature 30°C [7][8]
Agitation 150 rpm [7][8]
Lighting Light-provided conditions [8]

| Incubation Time | 9 days |[7][8] |

Protocol 2: Extraction and Purification of this compound

This protocol describes the extraction of this compound from the fungal culture followed by purification.

1. Harvesting:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration using filter paper or Miracloth.[8]

  • Centrifuge the supernatant at 3220 x g for 10 minutes at 10°C to remove any remaining cells.[8]

2. Solvent Extraction:

  • This compound can be extracted using a benzene-acetone mixture (4:1).[3] Alternatively, a more common laboratory solvent like ethyl acetate can be used.

  • Mix the supernatant with an equal volume of the extraction solvent in a separatory funnel.

  • Shake vigorously and allow the layers to separate. Collect the organic (solvent) layer containing the pigment.

  • Repeat the extraction process two to three times to maximize recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude pigment extract.

3. Chromatographic Purification:

  • For further purification, the crude extract can be subjected to column chromatography.[3][11]

  • Prepare a column with silica (B1680970) gel impregnated with 10% oxalic acid.[11]

  • Dissolve the crude extract in a minimal amount of the eluting solvent and load it onto the column.

  • Elute the column with a suitable solvent system, such as a gradient of dichloromethane (B109758) and light petroleum, to separate this compound from other compounds.[11]

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 3: Quantification of this compound

This protocol provides a method for the accurate quantification of this compound using High-Performance Liquid Chromatography (HPLC).

1. Standard Preparation:

  • Prepare a stock solution of a this compound standard (e.g., 200 µg/mL) by dissolving a known weight in acetonitrile.[9][12]

  • From the stock solution, prepare a series of working standards (e.g., 0.025 to 100 µg/L) by serial dilution with a suitable solvent mixture (e.g., water/acetonitrile).[9][12]

2. Sample Preparation:

  • Dissolve a known weight of the purified this compound extract in the mobile phase or a suitable solvent to a known final volume.

3. HPLC-MS Analysis:

  • Analyze the standards and samples using a High-Resolution Mass Spectrometer such as a Q-Orbitrap MS.[9][12]

  • Column: A C18 column (e.g., 100 × 2.1 mm, 1.6 µm) is suitable.[9][12]

  • Mobile Phase: A gradient elution using water (A) and methanol (B129727) (B), both containing 0.1% formic acid and 0.1% ammonium (B1175870) formate, is effective.[9][12]

  • Flow Rate: 0.3 mL/min.[9][12]

  • Detection: Monitor for the protonated molecule [M+H]⁺ of this compound at m/z 273.0757.[12]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Reported Pigment Yields from F. graminearum

Strain Culture Conditions Yield (Aurofusarin*) Reference
Wild Type Liquid Czapek Dox (Cz) medium, 3 days 8.9 - 13.7 mg/L [6]
OE::aurR1 Mutant Liquid Czapek Dox (Cz) medium, 3 days 36.3 - 39.7 mg/L [6]
OE::aurR1 Mutant Liquid Czapek Dox (Cz) medium, 1 week up to 270 mg/L [6]

*Note: Yields are reported for aurofusarin, the direct downstream product of this compound. Overexpression of the regulator AurR1 significantly boosts the pathway's output.

Experimental Workflow

The overall process from fungal culture to the final analysis of this compound is depicted in the following workflow diagram.

Experimental_Workflow A 1. Media Preparation (MEB or Cz Medium) B 2. Inoculation (F. graminearum Spores) A->B C 3. Incubation (30°C, 150 rpm, 9 days) B->C D 4. Harvest Culture (Filtration & Centrifugation) C->D E 5. Solvent Extraction (e.g., Ethyl Acetate) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Quantification (HPLC-MS) F->G

Caption: Workflow for this compound production and analysis.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for increased Rubrofusarin yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for increased Rubrofusarin yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Inappropriate media composition- Verify the carbon and nitrogen sources. Sucrose (B13894) and sodium nitrate (B79036) have been shown to be effective. - Ensure all media components are at the correct concentrations. - Check for the presence of essential minerals and trace elements.
Suboptimal pH of the culture medium- Monitor the pH of the medium throughout the fermentation process. The optimal pH for pigment production in many Fusarium species is between 5.0 and 8.0. - Adjust the initial pH of the medium and use buffers if significant pH shifts are observed.
Incorrect fermentation temperature- Maintain a constant and optimal temperature. For many Fusarium species, a temperature of around 25-30°C is optimal for secondary metabolite production.[1][2] - Calibrate your incubator or fermenter to ensure accurate temperature control.
Inadequate aeration or agitation- Ensure sufficient oxygen supply, as this compound biosynthesis is an aerobic process. - Optimize the agitation speed to ensure proper mixing and oxygen transfer without causing excessive shear stress to the mycelia.
Contamination of the culture- Visually inspect the culture for any signs of contamination (e.g., unusual colors, microbial growth). - Perform microscopy to check for the presence of contaminating microorganisms. - Review and reinforce sterile techniques during media preparation and inoculation.
Inconsistent Batch-to-Batch Yield Variability in inoculum quality- Standardize the inoculum preparation procedure, including the age and concentration of spores or mycelia. - Use a consistent volume and physiological state of the inoculum for each fermentation.
Fluctuations in fermentation parameters- Ensure that all fermentation parameters (pH, temperature, agitation, aeration) are consistently controlled across all batches. - Calibrate all monitoring equipment regularly.
Degradation of media components- Prepare fresh media for each fermentation run. - Sterilize media components appropriately to avoid degradation of heat-labile substances.
Presence of Unwanted Byproducts Suboptimal media composition or fermentation conditions- Alter the carbon-to-nitrogen ratio in the medium. - Adjust the pH, as it can influence the direction of biosynthetic pathways.[3]
Genetic instability of the producing strain- Re-isolate a high-yielding single colony from the culture stock. - Properly maintain and store the production strain to prevent mutations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for high this compound yield?

A1: The optimal medium composition can vary between different fungal strains. However, a medium containing sucrose as the carbon source and sodium nitrate as the nitrogen source has been shown to be effective for the production of related fusarubins.[4] A specific medium for Fusarium culmorum includes glucose, tartaric acid, diammonium tartrate, (NH4)2HPO4, and K2CO3.

Q2: What is the ideal pH for this compound fermentation?

A2: The optimal pH for pigment production in Fusarium species generally falls within the range of 5.0 to 8.0. It is crucial to monitor and control the pH throughout the fermentation process, as significant fluctuations can negatively impact the yield.[5][6]

Q3: What is the recommended temperature for this compound production?

A3: A fermentation temperature between 25°C and 30°C is generally considered optimal for secondary metabolite production, including pigments, in many Fusarium species.[1][2] Temperature directly influences the enzymatic reactions involved in the biosynthetic pathway.[7]

Q4: How do aeration and agitation affect this compound yield?

A4: Aeration is crucial for providing the necessary oxygen for the aerobic biosynthesis of this compound. Agitation ensures homogenous distribution of nutrients and oxygen, and prevents cell clumping.[8][9] However, excessive agitation can cause shear stress, damaging the fungal mycelia and reducing the yield. Therefore, both parameters need to be carefully optimized for the specific fermenter setup and fungal strain.

Q5: How can I extract and quantify this compound from my fermentation broth?

A5: A common method for extraction involves using an organic solvent like ethyl acetate (B1210297) or chloroform. Quantification can then be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry by measuring the absorbance at its characteristic wavelength.[10][11]

Experimental Protocols

Protocol 1: Media Preparation and Fermentation for this compound Production
  • Media Preparation:

    • Prepare the liquid medium. A suitable medium for fusarubin (B154863) production consists of 50 g/L sucrose and 6 g/L sodium nitrate.[4]

    • Alternatively, for Fusarium culmorum, a medium containing 75 g glucose, 4 g tartaric acid, 4 g diammonium tartrate, 0.6 g (NH4)2HPO4, and an appropriate amount of K2CO3 per liter can be used.

    • Adjust the initial pH of the medium to the desired value (e.g., 6.5) using sterile acid or base.

    • Dispense the medium into fermentation flasks or a bioreactor.

    • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Inoculation:

    • Prepare a spore suspension or a mycelial inoculum from a fresh culture of the producing fungus.

    • Aseptically inoculate the sterile fermentation medium with the prepared inoculum.

  • Fermentation:

    • Incubate the flasks on a rotary shaker at a specific agitation speed (e.g., 150-200 rpm).

    • Maintain a constant temperature (e.g., 28°C).

    • If using a bioreactor, set the desired agitation and aeration rates.

    • Allow the fermentation to proceed for the desired duration, typically several days.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • Extract the this compound from the mycelium and/or the broth using a suitable organic solvent (e.g., ethyl acetate). This can be done by repeated extractions in a separation funnel.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Quantification (using HPLC):

    • Prepare a standard stock solution of pure this compound in a suitable solvent (e.g., acetonitrile).[10][11]

    • Prepare a series of working standards by diluting the stock solution.[10][11]

    • Dissolve the crude extract in the mobile phase.

    • Inject the standards and the sample extract into the HPLC system.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/methanol with formic acid).[10][11]

    • Detect this compound at its maximum absorbance wavelength.

    • Construct a calibration curve from the standards and determine the concentration of this compound in the sample.

Visualizations

Rubrofusarin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS12 PKS12 Acetyl_CoA->PKS12 Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS12 YWA1 YWA1 PKS12->YWA1 Polyketide synthesis AurZ AurZ (Dehydratase) YWA1->AurZ Nor_this compound Nor-rubrofusarin AurZ->Nor_this compound Dehydration AurJ AurJ (O-methyltransferase) Nor_this compound->AurJ This compound This compound AurJ->this compound O-methylation

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow Media_Prep 1. Media Preparation (Carbon, Nitrogen, Minerals, pH) Sterilization 2. Sterilization (Autoclaving) Media_Prep->Sterilization Inoculation 3. Inoculation (Spore/Mycelial Suspension) Sterilization->Inoculation Fermentation 4. Fermentation (Temp, Aeration, Agitation) Inoculation->Fermentation Harvesting 5. Harvesting (Biomass/Broth Separation) Fermentation->Harvesting Extraction 6. Extraction (Solvent Extraction) Harvesting->Extraction Quantification 7. Quantification (HPLC/Spectrophotometry) Extraction->Quantification

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Low_Yield Problem: Low Yield Check_Media Check Media Composition Low_Yield->Check_Media Check_pH Check pH Low_Yield->Check_pH Check_Temp Check Temperature Low_Yield->Check_Temp Check_Aeration Check Aeration/Agitation Low_Yield->Check_Aeration Check_Contamination Check for Contamination Low_Yield->Check_Contamination Optimize_Parameters Optimize Parameters Check_Media->Optimize_Parameters Check_pH->Optimize_Parameters Check_Temp->Optimize_Parameters Check_Aeration->Optimize_Parameters Improve_Sterility Improve Sterile Technique Check_Contamination->Improve_Sterility

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Rubrofusarin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is a naturally occurring polyketide pigment produced by various fungi, including species like Fusarium graminearum.[1] It is classified as a benzochromenone and is known for its distinct orange color.[1] this compound has garnered significant interest in the scientific community due to its diverse biological activities, which include anticancer, antibacterial, and antioxidant effects.[2] Furthermore, it has been reported to ameliorate depressive symptoms by modulating the PI3K/Akt signaling pathway.[2]

Q2: Why is the aqueous solubility of this compound a concern for researchers?

A2: The low solubility of this compound in water presents a significant hurdle for its use in biological assays and preclinical studies. For a compound to be pharmacologically active in most experimental systems, it needs to be in a dissolved state to interact with its biological targets. Poor aqueous solubility can lead to several challenges, including:

  • Precipitation: The compound may fall out of solution when diluted into aqueous buffers or cell culture media, leading to inaccurate and irreproducible experimental results.

  • Low Bioavailability: In in vivo studies, poor solubility can limit the absorption of the compound, reducing its overall efficacy.

  • Difficulty in Formulation: Developing suitable formulations for in vitro and in vivo testing becomes a complex task.

Q3: What are the recommended solvents for dissolving this compound?

A3: Due to its chemical structure, this compound is poorly soluble in water. However, it exhibits good solubility in polar aprotic and some polar protic organic solvents. The most commonly recommended solvents for preparing stock solutions are:

  • Dimethyl Sulfoxide (DMSO): This is the most frequently used solvent for dissolving this compound for in vitro studies.[3][4]

  • Ethanol: this compound is also reported to be soluble in ethanol.

  • Methanol (B129727): While less common, methanol can also be used as a solvent.

It is crucial to note that while these organic solvents are effective for initial dissolution, their concentration in the final working solution must be carefully controlled to avoid solvent-induced toxicity in cell-based assays.

Q4: How should I prepare a stock solution of this compound?

A4: Preparing a concentrated stock solution in an appropriate organic solvent is the first step in working with this compound. A detailed protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section below. Key considerations for preparing a stock solution include:

  • Solvent Purity: Use high-purity, anhydrous grade solvents to prevent the introduction of contaminants.

  • Concentration: Prepare a stock solution at a concentration that is significantly higher than your final working concentration to minimize the volume of organic solvent added to your aqueous medium.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light to prevent degradation.[5]

Q5: How can I prepare a working solution of this compound in an aqueous medium without it precipitating?

A5: Diluting a concentrated stock of a hydrophobic compound like this compound into an aqueous medium is a critical step where precipitation often occurs. To mitigate this, several strategies can be employed:

  • Co-solvent System: Maintain a small percentage of a co-solvent (like DMSO) in the final aqueous solution. It is generally recommended to keep the final DMSO concentration below 0.5% in cell culture to avoid toxicity, though the exact tolerance can vary between cell lines.

  • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and improve its apparent solubility in aqueous solutions.

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. While the color of this compound is reportedly not responsive to pH, its solubility might be. This would need to be determined empirically.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

A detailed protocol for preparing a working solution using a co-solvent approach is provided in the "Experimental Protocols" section.

Q6: Are there any known stability issues with this compound solutions?

A6: While specific stability data for this compound across a range of pH and temperature conditions is not extensively documented, general principles for similar natural pigments suggest that it may be susceptible to degradation under certain conditions. For instance, many fungal pigments show pH- and temperature-dependent stability.[1] It is also advisable to protect this compound solutions from prolonged exposure to light to prevent photochemical degradation.[6] For optimal reproducibility, it is recommended to prepare fresh working solutions for each experiment and to store stock solutions properly.[5]

Q7: How does this compound interact with the PI3K/Akt signaling pathway?

A7: this compound has been shown to exert some of its biological effects, such as ameliorating depressive symptoms, through the modulation of the PI3K/Akt signaling pathway.[2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The exact molecular mechanism of how this compound interacts with this pathway, such as whether it directly activates or inhibits key proteins like PI3K or Akt, is still an active area of research. The current understanding suggests that this compound influences the phosphorylation status of components within this cascade, leading to downstream cellular responses.

Data Presentation

Solvent/SystemSolubilityRemarks
WaterInsoluble
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing stock solutions for in vitro assays.[3]
EthanolSolubleCan be used as a solvent for initial dissolution.
Aqueous Buffers (e.g., PBS)Very LowProne to precipitation when diluted from organic stock solutions.
Cell Culture MediaVery LowSimilar to aqueous buffers, requires careful preparation of working solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 272.25 g/mol )[1]

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 272.25 g/mol * (1000 mg / 1 g) = 2.72 mg

  • Weigh the this compound powder:

    • Carefully weigh out 2.72 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or flasks

Procedure:

  • Calculate the required volume of stock solution:

    • To prepare 10 mL of a 10 µM working solution, use the dilution equation (C1V1 = C2V2):

      • (10,000 µM) * V1 = (10 µM) * (10 mL)

      • V1 = 10 µL

  • Prepare the working solution:

    • In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the 10 µL of the 10 mM this compound stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Mix and use:

    • Cap the tube and mix gently by inverting. Do not vortex vigorously as this can cause foaming of the medium.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiment.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound is not dissolving in the chosen organic solvent (e.g., DMSO). The concentration is too high for the solvent's capacity.Try preparing a more dilute stock solution. Gentle warming (to 37°C) and brief sonication can also aid in dissolution.
The quality of the solvent is poor (e.g., contains water).Use a fresh, anhydrous grade of the solvent.
This compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound.
The dilution was performed too quickly, creating localized high concentrations.Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. You can also try adding the aqueous medium to the stock solution.
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.While keeping the co-solvent concentration as low as possible to avoid toxicity, you may need to slightly increase its final percentage. Always run a vehicle control in your experiments.
The pH of the aqueous medium is not optimal for this compound solubility.Empirically test a range of pH values for your buffer to see if solubility improves.
The temperature of the aqueous medium is too low.Pre-warm your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.
I am observing inconsistent results in my experiments. The this compound working solution is not stable over the course of the experiment.Prepare fresh working solutions immediately before each experiment. Protect solutions from light and avoid extreme temperatures.
The this compound has precipitated out of solution, leading to a lower effective concentration.After preparing your working solution, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to optimize your solubilization method.

Visualizations

Experimental Workflow for Preparing a this compound Working Solution

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve Add DMSO stock 10 mM Stock Solution (Store at -80°C) dissolve->stock Vortex dilute Dilute Stock into Medium (Dropwise with Vortexing) stock->dilute Add dropwise medium Pre-warmed Aqueous Medium (e.g., Cell Culture Medium) medium->dilute working Final Working Solution (e.g., 10 µM this compound) dilute->working experiment Biological Experiment working->experiment Use Immediately

Caption: Workflow for the preparation of a this compound working solution.

Modulation of the PI3K/Akt Signaling Pathway by this compound

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription CellResponse Cellular Responses (Growth, Proliferation, Survival) Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->PI3K Modulates This compound->Akt Modulates

Caption: this compound modulates the PI3K/Akt signaling pathway.

References

Preventing the oxidation of Rubrofusarin to its quinone form.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubrofusarin. The focus is on preventing its oxidation to the corresponding quinone form during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color, turning from orange to a brownish hue. What is happening?

A1: The observed color change is a strong indication that your this compound is oxidizing to its quinone form. This compound, a phenolic compound, is susceptible to oxidation in the presence of atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and non-neutral pH.

Q2: What are the primary environmental factors that promote the oxidation of this compound?

A2: The main factors that contribute to the oxidation of this compound are:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent.

  • Light: Exposure to ambient or UV light can trigger photo-oxidation.

  • Temperature: Higher temperatures increase the rate of oxidative reactions.

  • pH: Basic pH conditions can accelerate the oxidation of phenolic compounds. While specific data for this compound is limited, related compounds show greater stability at acidic to neutral pH.

Q3: How can I store this compound to ensure its long-term stability?

A3: For optimal stability, this compound should be stored as a solid at -20°C and protected from light.[1][2] If you need to store it in solution, it is recommended to use a degassed solvent, store it at -80°C, and protect it from light.[1] Prepare solutions fresh whenever possible.

Q4: Are there any chemical additives I can use to prevent the oxidation of this compound in my experiments?

A4: Yes, adding antioxidants to your solutions can effectively prevent or slow down the oxidation of this compound. These compounds act as sacrificial agents, being preferentially oxidized over this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Rapid discoloration of this compound solution upon dissolving. Presence of dissolved oxygen in the solvent.1. Use a degassed solvent. This can be achieved by sparging with an inert gas (nitrogen or argon), sonication under vacuum, or freeze-pump-thaw cycles. 2. Dissolve the this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Low yield or appearance of impurity peaks (consistent with the quinone form) in a reaction involving this compound. Oxidation of this compound during the reaction setup or procedure.1. Perform the entire reaction under an inert atmosphere (nitrogen or argon). 2. Add a suitable antioxidant to the reaction mixture. 3. Conduct the reaction at the lowest feasible temperature. 4. Protect the reaction vessel from light by wrapping it in aluminum foil.
Inconsistent results in biological assays using this compound. Degradation of this compound in the assay medium.1. Prepare fresh solutions of this compound for each experiment. 2. Consider the pH of your buffer system; aim for a slightly acidic to neutral pH if compatible with your assay. 3. Add an antioxidant to your stock solution, ensuring it does not interfere with your assay. Ascorbic acid is a common choice.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Condition Atmosphere Duration
Solid-20°CProtect from lightStandardLong-term (months to years)[1][2]
In Solution-80°CProtect from lightInert (after degassing solvent)Short-term (days to weeks)[1]

Table 2: Common Antioxidants for Stabilizing Phenolic Compounds

Antioxidant Solubility Mechanism of Action Considerations
Ascorbic Acid (Vitamin C) Water-solubleReducing agent, scavenges free radicals.[3]Effective at neutral to acidic pH. May not be suitable for all cell-based assays.
Butylated Hydroxytoluene (BHT) Lipid-solubleFree radical scavenger.Often used in organic solvents.
Butylated Hydroxyanisole (BHA) Lipid-solubleFree radical scavenger.Effective in non-aqueous systems.
α-Tocopherol (Vitamin E) Lipid-solubleChain-breaking antioxidant.Suitable for lipid-based formulations.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with minimized risk of oxidation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity solvent (e.g., DMSO, ethanol)

  • Antioxidant (e.g., ascorbic acid)

  • Inert gas (high-purity nitrogen or argon)

  • Schlenk flask or serum vials with rubber septa

  • Gas-tight syringes and needles

  • Sonicator or equipment for freeze-pump-thaw cycles

Procedure:

  • Solvent Degassing:

    • Place the required volume of solvent in a Schlenk flask.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Alternatively, sparge the solvent with a gentle stream of inert gas for 20-30 minutes.

  • Preparation under Inert Atmosphere:

    • Perform all subsequent steps under a positive pressure of inert gas using a Schlenk line or inside a glovebox.

    • Weigh the desired amount of this compound in a tared vial.

    • If using an antioxidant, add it to the solvent at the desired concentration (e.g., 0.1-1 mM ascorbic acid).

  • Dissolution:

    • Using a gas-tight syringe, transfer the degassed solvent to the vial containing the solid this compound.

    • Gently swirl or sonicate the vial until the this compound is completely dissolved.

  • Storage:

    • Store the stock solution in a sealed vial with a secure septum, wrapped in aluminum foil to protect from light, at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_storage Storage prep_materials Gather Materials: - this compound (solid) - Anhydrous Solvent - Antioxidant (optional) degas_solvent Degas Solvent (Freeze-Pump-Thaw or Sparge with N2/Ar) prep_materials->degas_solvent weigh_this compound Weigh this compound degas_solvent->weigh_this compound dissolve Dissolve this compound in Degassed Solvent (+ Antioxidant) weigh_this compound->dissolve store_solution Store Solution at -80°C (Protected from Light) dissolve->store_solution

Caption: Workflow for preparing a stabilized this compound solution.

redox_cycling_pathway This compound This compound Quinone This compound Quinone This compound->Quinone Oxidation Semiquinone Semiquinone Radical Quinone->Semiquinone 1e- Reduction Semiquinone->Quinone 1e- Oxidation ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2) Semiquinone->ROS Electron Transfer Signaling Cellular Signaling Cascades (e.g., Nrf2, MAPK) ROS->Signaling Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Signaling->Oxidative_Stress Can Modulate Cellular_Reductants Cellular Reductants (e.g., NADPH) Cellular_Reductants->Quinone Oxygen O2 Oxygen->ROS

Caption: Redox cycling of the this compound/quinone pair and its role in signaling.

References

Improving the stability of Rubrofusarin in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Rubrofusarin in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a phenolic compound, is influenced by several factors:

  • pH: Like many phenolic compounds, this compound is more susceptible to degradation under alkaline (high pH) conditions, which can lead to the formation of phenoxide ions that are more easily oxidized.[1][2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2][3] this compound is known to oxidize into its quinone form.[4]

  • Light: Exposure to UV or visible light can induce photodegradation in many phenolic compounds.[3]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]

  • Solvent Choice: The type of solvent can influence the stability of this compound. While it is soluble in organic solvents like ethanol (B145695) and DMSO, interactions with the solvent can affect its degradation rate.[6]

Q2: In which common laboratory solvents is this compound soluble and what are the general stability considerations?

A2: this compound exhibits the following solubility profile:

  • Soluble: Ethanol and Dimethyl Sulfoxide (DMSO).[6]

  • Insoluble: Water.[6]

For stock solutions, DMSO is a suitable choice due to its high solubilizing power. However, as it is hygroscopic, it can absorb water, which might influence long-term stability. Ethanol is also a good solvent, but its volatility can lead to concentration changes over time if not stored properly.[7] For aqueous-based assays, it is recommended to prepare a concentrated stock in DMSO or ethanol and then dilute it into the aqueous buffer immediately before use to minimize precipitation and degradation.

Q3: What are the known degradation products of this compound?

A3: The primary known degradation pathway for this compound is oxidation, leading to the formation of its corresponding quinone form.[4] This has been observed during instrumental analysis and in grain samples.[4] Further degradation products may arise from prolonged exposure to harsh conditions, but the quinone is a key indicator of initial degradation.

Q4: How should I store my this compound solutions to maximize stability?

A4: To ensure the longevity of your this compound solutions, follow these storage guidelines:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]

  • Low Temperature: Store solutions at -20°C or lower for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage of a primary stock solution, consider purging the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[2]

  • Appropriate Sealing: Use tightly sealed vials with appropriate caps (B75204) to prevent solvent evaporation and moisture absorption.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Color of the solution changes over time (e.g., from orange to a brownish hue). Oxidative degradation of this compound, likely to its quinone form.• Prepare fresh solutions before each experiment.• Store stock solutions under an inert atmosphere (nitrogen or argon).• Add an antioxidant, such as BHT or ascorbic acid, to the solvent, if compatible with your experimental design.
Precipitation is observed after diluting a stock solution into an aqueous buffer. This compound is insoluble in water. The concentration in the final aqueous solution may be above its solubility limit.• Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it does not exceed a concentration that affects your experimental system (typically <1%).• Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final concentration.• Use sonication to aid dissolution during dilution.
Inconsistent results in bioassays. Degradation of this compound in the assay medium during incubation.• Minimize the incubation time as much as possible.• Run a stability control by incubating this compound in the assay medium for the duration of the experiment and analyzing for degradation by HPLC.• If degradation is significant, consider preparing fresh this compound solutions at different time points during a long experiment.
Loss of potency of the stock solution over time. Chemical degradation due to improper storage (exposure to light, oxygen, or elevated temperatures).• Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.• Strictly adhere to recommended storage conditions (see FAQ Q4).• Periodically check the purity of the stock solution using HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and identify potential degradation products.[8][9][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV-Vis or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[11][12][13]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm (or scan for λmax of this compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[11][13]

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock->stress sample Sample at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Data Acquisition (Chromatograms) hplc->data compare Compare Stressed vs. Unstressed Samples data->compare quantify Quantify Degradation & Degradation Products compare->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

This compound This compound (Phenolic structure) quinone This compound Quinone (Oxidized form) This compound->quinone Oxidation (O₂, Light, High pH) further_degradation Further Degradation Products quinone->further_degradation Prolonged Stress

Caption: Simplified degradation pathway of this compound via oxidation.

References

Troubleshooting low yield of Rubrofusarin from Cassia seed extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rubrofusarin Extraction from Cassia Seeds

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of this compound from Cassia seeds.

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the extraction of this compound from Cassia tora (or Cassia obtusifolia) seeds, presented in a question-and-answer format to directly tackle specific experimental challenges.

Q1: My this compound yield is significantly lower than expected. What are the most common reasons?

Several factors can contribute to a low yield of this compound. The most critical aspects to investigate are:

  • Extraction Solvent and Method: The choice of solvent and extraction technique significantly impacts efficiency. This compound, a naphtho-γ-pyrone, has moderate polarity.

  • Seed Quality and Pre-treatment: The concentration of this compound can vary in seeds based on their origin, harvest time, and storage conditions. Pre-treatment of the seeds is also a crucial step.

  • Presence of Interfering Compounds: Cassia seeds contain a variety of other compounds, such as anthraquinones, flavonoids, and a high percentage of gums and lipids, which can interfere with the extraction and purification process.[1][2][3]

  • Degradation of this compound: this compound may degrade during the extraction process due to exposure to high temperatures, extreme pH, or light.

Q2: Which solvent system is optimal for extracting this compound?

While there is no single "best" solvent, the choice depends on the subsequent purification steps. Based on the chemical nature of this compound and related compounds, here are some recommendations:

  • Methanol (B129727) and Ethanol (B145695): These polar protic solvents are effective in extracting a broad range of phenolic compounds, including naphthopyrones and their glycosides.[2] Ethanol is often preferred due to its lower toxicity. An aqueous ethanol mixture (e.g., 70-80%) can enhance extraction efficiency for a wider range of polarities.

  • Acetone (B3395972): Studies on the extraction of other compounds from Cassia tora have shown that acetone can yield high extraction efficiency.[1][4]

  • Chloroform: Chloroform has been used for the extraction of less polar compounds and in partitioning steps to separate compounds based on polarity.[5]

It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for your specific seed material and experimental setup.

Q3: How does the pre-treatment of Cassia seeds affect the yield of this compound?

Pre-treatment can significantly enhance the extraction efficiency:

  • Grinding: The seeds should be ground into a fine powder to increase the surface area available for solvent penetration.

  • Defatting: Cassia seeds contain a notable amount of lipids which can interfere with the extraction of more polar compounds.[3] A pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is highly recommended to remove these lipids.

  • Roasting: Roasting the seeds (a common practice in traditional medicine) can alter the chemical composition and may improve the extractability of certain compounds.[6][7][8] However, the impact on this compound yield needs to be empirically determined, as excessive heat can also lead to degradation.[8] Studies have shown that roasting can increase the overall antioxidant activity of the extract.[9]

Q4: I am co-extracting a large number of other compounds. How can I selectively extract this compound or remove impurities?

Cassia seeds are rich in various phenolic compounds, including anthraquinones (like emodin (B1671224) and rhein) and numerous this compound glycosides (e.g., this compound-6-O-gentiobioside).[1][2][10] These compounds have similar polarities and can be challenging to separate.

  • Liquid-Liquid Partitioning: After the initial crude extraction (e.g., with methanol or ethanol), a liquid-liquid partitioning can be employed. For instance, the crude extract can be dissolved in water or an aqueous methanol solution and then partitioned against solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Naphthopyrones are often found in the ethyl acetate fraction.

  • Column Chromatography: For purification, column chromatography using silica (B1680970) gel or reversed-phase C18 material is a standard method. A gradient elution starting with a non-polar solvent (like hexane (B92381) or chloroform) and gradually increasing the polarity (with ethyl acetate and then methanol) can effectively separate compounds.[5]

Q5: Could my this compound be degrading during the extraction or storage?

While specific degradation kinetics for this compound are not extensively documented in the readily available literature, general principles for similar phenolic compounds suggest the following:

  • Temperature: High temperatures, especially for prolonged periods, can lead to the degradation of thermolabile compounds.[8][9] It is advisable to use moderate extraction temperatures (e.g., 40-60°C) or employ non-thermal methods like ultrasonic-assisted extraction. If using Soxhlet extraction, the temperature should be carefully controlled.

  • pH: Extreme pH values can cause hydrolysis or other chemical transformations. It is generally recommended to perform extractions under neutral or slightly acidic conditions. The stability of similar pigments is often best in a slightly acidic medium (around pH 5).[11]

  • Light: Many phenolic compounds are sensitive to light and can undergo photodegradation.[12] All extraction and purification steps should be carried out in a dark environment or using amber-colored glassware. Extracts should be stored in the dark.

  • Storage: For long-term storage, extracts should be dried completely to remove any residual solvent, flushed with nitrogen to prevent oxidation, and stored at low temperatures (-20°C or below) in the dark.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a naturally occurring naphtho-γ-pyrone, a type of polyketide. It is found in various fungi and has also been isolated from the seeds of plants like Cassia tora.[1]

What are the potential applications of this compound?

Research has indicated that this compound and its derivatives possess a range of biological activities, including radical scavenging and potential anti-diabetic properties.[10]

Is this compound the only naphthopyrone in Cassia seeds?

No, Cassia seeds contain several related compounds, including nor-rubrofusarin and various glycosides of this compound, such as this compound-6-O-gentiobioside and cassiaside (B57354).[2][10]

How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The detection wavelength can be set based on the UV absorbance maxima of this compound.

What is the expected yield of this compound from Cassia seeds?

The yield of pure this compound is generally low and depends heavily on the extraction and purification methods used. The total extractable matter from Cassia seeds can be significant, but this compound constitutes only a fraction of this. The yield of total "bioactive compounds" can be influenced by processing; for example, one study showed that processed seeds extracted with ethanol yielded higher total phenolic, flavonoid, and tannin content compared to unprocessed seeds extracted with water.[6]

Data Presentation

Table 1: Factors Influencing the Extraction of Compounds from Cassia Seeds

ParameterConditionObservationReference
Solvent Type EthanolEffective for extracting a broad range of phenolic compounds.[2][6]
AcetoneShown to have high extraction efficiency for Cassia tora gum.[1][4]
WaterLower yield of total phenolics and flavonoids compared to ethanol.[6]
Pre-treatment GrindingIncreases surface area for extraction.Standard Practice
DefattingRemoves interfering lipids.[3]
RoastingCan increase the extractability of some compounds but may degrade others.[6][8][9]
Extraction Method RefluxA common method for exhaustive extraction.[6]
SoxhletEfficient but uses higher temperatures which may cause degradation.[5]
Ultrasonic-assistedCan enhance extraction at lower temperatures, preserving thermolabile compounds.General Knowledge
Temperature 5°C to 80°CIncreasing temperature generally increases the extraction of antioxidative compounds.[9]
pH Slightly acidic (e.g., pH 5)Often provides better stability for similar natural pigments.[11]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound
  • Seed Preparation:

    • Thoroughly clean and dry the Cassia tora seeds.

    • Grind the seeds into a fine powder using a laboratory mill.

    • Defatting (Recommended): Perform a preliminary extraction of the seed powder with n-hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids. Air-dry the defatted powder to remove residual solvent.

  • Extraction:

    • Place the defatted seed powder in a round-bottom flask.

    • Add 80% aqueous ethanol in a 1:10 solid-to-solvent ratio (w/v).

    • Perform extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24 hours.

      • Reflux: Heat the mixture under reflux at 60°C for 4 hours.

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 60 minutes at 40°C.

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Partition the aqueous layer sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol.

    • Collect the different solvent fractions. This compound is expected to be enriched in the ethyl acetate fraction.

    • Evaporate the ethyl acetate fraction to dryness to yield the partially purified extract.

Protocol 2: HPLC-UV Analysis of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of a this compound standard (typically around 254 nm, 280 nm, or near its visible absorbance maximum).

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a pure this compound standard in methanol or DMSO.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Dissolve the dried extract from Protocol 1 in the mobile phase or methanol at a known concentration.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

Mandatory Visualization

experimental_workflow cluster_preparation Seed Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Cassia Seeds grind Grinding start->grind defat Defatting with Hexane grind->defat extract Extraction with 80% Ethanol (Maceration/Reflux/UAE) defat->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate partition Liquid-Liquid Partitioning (vs. Ethyl Acetate) concentrate->partition dry Dry Ethyl Acetate Fraction partition->dry hplc HPLC-UV Analysis dry->hplc end_node Quantified this compound hplc->end_node

Caption: Experimental workflow for the extraction and quantification of this compound.

troubleshooting_low_yield cluster_extraction_params Extraction Parameters cluster_seed_prep Seed Preparation cluster_degradation Compound Stability cluster_purification_issues Purification & Quantification start Low this compound Yield q_pretreatment Was the seed pre-treatment adequate? start->q_pretreatment q_solvent Is the extraction solvent optimal? a_solvent Test different solvents/mixtures (e.g., 80% EtOH, Acetone) q_solvent->a_solvent No q_method Is the extraction method efficient? q_solvent->q_method Yes a_solvent->q_method a_method Consider UAE or reflux over simple maceration. Increase extraction time/repetitions. q_method->a_method No q_degradation Could degradation be an issue? q_method->q_degradation Yes a_method->q_degradation q_pretreatment->q_solvent Yes a_pretreatment Ensure fine grinding. Implement a defatting step with hexane. q_pretreatment->a_pretreatment No a_pretreatment->q_solvent a_degradation Lower extraction temperature (<50°C). Work in low light conditions. Ensure neutral or slightly acidic pH. Store extracts at -20°C in the dark. q_degradation->a_degradation Yes q_impurities Are co-extractives interfering? q_degradation->q_impurities No a_degradation->q_impurities a_impurities Use liquid-liquid partitioning. Optimize column chromatography. q_impurities->a_impurities Yes end_node Yield Optimized q_impurities->end_node No a_impurities->end_node

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Large-Scale Rubrofusarin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale production of Rubrofusarin. It addresses common challenges through troubleshooting guides and frequently asked questions, offers detailed experimental protocols, and presents quantitative data to inform process optimization.

Troubleshooting Guide & FAQs

This section is designed to provide rapid assistance for specific issues encountered during this compound production.

Problem/Question Potential Cause(s) Suggested Solution(s)
Q1: My Fusarium culture is growing well, but the this compound yield is low or nonexistent. 1. Suboptimal Media Composition: Production of secondary metabolites like this compound is highly sensitive to the nutrient environment. The carbon-to-nitrogen (C/N) ratio is a critical factor. 2. Incorrect Fermentation Time: this compound is a secondary metabolite, and its production often begins during the stationary phase of fungal growth. 3. Inadequate Aeration: Oxygen levels can significantly impact the biosynthesis of polyketides. 4. Unfavorable pH: The pH of the culture medium can influence enzyme activity and nutrient uptake.1. Optimize Media: Experiment with different carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., diammonium tartrate, peptone). Conduct pilot studies to determine the optimal C/N ratio for your strain. 2. Time-Course Study: Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., every 24 hours) to identify the peak production period. 3. Improve Aeration: In shake flask cultures, use baffled flasks and ensure the culture volume does not exceed 20-25% of the flask volume. For bioreactors, optimize the agitation speed and aeration rate. 4. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation process. Test different initial pH levels and consider using a buffered medium to maintain a stable pH.
Q2: I am observing a significant amount of aurofusarin (B79076), a dimeric derivative, instead of this compound. Genetic Regulation: The conversion of this compound to aurofusarin is a genetically controlled process. The transcription factor AurR2 plays a role in regulating the ratio of these two compounds.[1]Strain Engineering: Consider genetic modification of the production strain. Deletion or downregulation of the aurR2 gene has been shown to increase the relative amount of this compound.[1]
Q3: The heterologous expression of this compound biosynthesis genes in Saccharomyces cerevisiae results in a very low titer. 1. Inefficient Precursor Supply: The production of polyketides requires a sufficient supply of acetyl-CoA and malonyl-CoA. 2. Suboptimal Enzyme Activity: The fungal polyketide synthase (PKS) and modifying enzymes may not function optimally in the yeast cellular environment. 3. Product Toxicity: High concentrations of the product or intermediates may be toxic to the yeast cells.1. Metabolic Engineering of Host: Overexpress key genes in the acetyl-CoA and malonyl-CoA biosynthesis pathways to increase the precursor pool. 2. Codon Optimization and Enzyme Selection: Optimize the codons of the heterologous genes for expression in yeast. Co-expression of a suitable phosphopantetheinyl transferase (PPTase) is essential for PKS activation. 3. Product Export Engineering: Investigate the overexpression of efflux pumps to transport this compound out of the cell, reducing intracellular toxicity.
Q4: My crude extract contains many impurities, making purification difficult. 1. Non-selective Extraction Solvent: The solvent used for extraction may be co-extracting a wide range of other fungal metabolites. 2. Extraction of Primary Metabolites: Lipids and other primary metabolites can be a major source of contamination.1. Solvent Optimization: Experiment with different solvents and solvent mixtures to find a more selective system for this compound. Ethyl acetate (B1210297) and chloroform (B151607) are commonly used. 2. Pre-extraction Wash: Perform a preliminary wash of the fungal biomass with a non-polar solvent like hexane (B92381) to remove lipids before extracting with a more polar solvent for this compound.
Q5: I am experiencing challenges when scaling up the fermentation process from lab to pilot scale. Process Parameter Discrepancies: Maintaining consistent mass transfer, oxygen levels, and mixing characteristics between different scales is a major challenge in fungal fermentations.Scale-Down Model: Develop a robust scale-down model to mimic the conditions of the larger bioreactor at a smaller scale. This allows for process optimization and troubleshooting without the cost and time of large-scale runs. Focus on maintaining key engineering parameters like tip speed and power per unit volume.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound production, extraction, and analysis.

Table 1: this compound Production Titers
Production SystemStrainTiterReference(s)
Heterologous ExpressionSaccharomyces cerevisiae (reconstructed pathway)1.1 mg/L[2]
Natural ProducerFusarium graminearum (in infected grains)0.815 - 61.86 µg/kg (rice)[3]
Natural ProducerFusarium graminearum (in infected grains)3.278 - 33.82 µg/kg (maize)[3]
Natural ProducerFusarium graminearum (in infected grains)7.362 - 47.24 µg/kg (wheat)[3]
Table 2: Influence of Media Composition on Fungal Polyketide Production (Illustrative Example with Fusarubins from Fusarium solani)

Note: Data for this compound under these specific conditions is limited; this table illustrates the significant impact of media components on the production of related polyketides.

Carbon Source (100 g/L)Nitrogen Source (4.6 g/L)Fusarubin Yield (mg/L)Reference(s)
SucroseAmmonium (B1175870) Tartrate287[4]
SucroseSodium Nitrate132[4]
GlucoseSodium Nitrate37[4]
MaltoseSodium Nitrate56[4]
GlycerolAmmonium Tartrate77[4]
Table 3: Analytical Parameters for this compound Quantification by UHPLC/Q-Orbitrap MS
ParameterValueReference(s)
ColumnWaters CORTECS™ UPLC C18 (100 mm × 2.1 mm, 1.6 µm)[3]
Mobile Phase AMilliQ water with 0.1% formic acid and 0.1% ammonium formate[3]
Mobile Phase BHPLC-grade methanol (B129727) with 0.1% formic acid and 0.1% ammonium formate[3]
Flow Rate0.3 mL/min[3]
Limit of Detection (LOD) - Maize1.6 µg/kg[3]
Limit of Detection (LOD) - Wheat5.3 µg/kg[3]
Limit of Detection (LOD) - Rice0.8 µg/kg[3]

Experimental Protocols

Protocol 1: Fermentation of Fusarium sp. for this compound Production

This protocol provides a general procedure for the cultivation of Fusarium species to produce this compound. Optimization for specific strains is recommended.

1. Media Preparation:

  • Prepare a liquid fermentation medium. A representative medium composition is as follows: Glucose (75 g/L), Tartaric Acid (4 g/L), Diammonium Tartrate (4 g/L), (NH₄)₂HPO₄ (0.6 g/L), and K₂CO₃ (0.2 g/L).[5]

  • Adjust the pH of the medium to the desired level (e.g., 5.5-6.5) before autoclaving.

2. Inoculum Preparation:

  • Grow the Fusarium strain on Potato Dextrose Agar (PDA) plates for 5-7 days until sufficient sporulation is observed.

  • Prepare a spore suspension by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

3. Fermentation:

  • Inoculate the sterile fermentation medium with the spore suspension (e.g., 1-5% v/v).

  • Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for the predetermined optimal production time.

Protocol 2: Extraction of this compound from Fungal Biomass

This protocol outlines a method for extracting this compound from the fungal culture.

1. Biomass Separation:

  • After fermentation, separate the fungal mycelium from the culture broth by filtration (e.g., using Miracloth or filter paper) or centrifugation.

2. Extraction:

  • The extraction can be performed on either the mycelium or the culture supernatant, or both, as this compound may be present in both fractions.

  • Mycelium Extraction:

    • Lyophilize (freeze-dry) the mycelial biomass to remove water.

    • Suspend the dried mycelium in a suitable organic solvent (e.g., ethyl acetate, chloroform, or a mixture of methanol:dichloromethane:ethyl acetate).[2]

    • Disrupt the cells to enhance extraction efficiency using methods such as sonication or homogenization.

    • Agitate the mixture for a sufficient period (e.g., 1-2 hours) at room temperature.

    • Separate the solvent extract from the solid biomass by filtration or centrifugation.

  • Supernatant Extraction:

    • Perform a liquid-liquid extraction on the culture supernatant using an immiscible organic solvent like ethyl acetate. Mix vigorously and separate the organic phase.

3. Concentration:

  • Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol describes a common method for purifying this compound from the crude extract.

1. Column Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of chloroform and methanol in a high chloroform ratio).

  • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

  • Carefully load the sample onto the top of the silica gel column.

3. Elution:

  • Begin elution with a mobile phase of low polarity (e.g., chloroform:methanol, 98:2 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol) to elute compounds with increasing polarity.

  • Collect fractions of the eluate.

4. Fraction Analysis and Pooling:

  • Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure this compound.

5. Final Concentration:

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

Diagram 1: this compound Biosynthesis Pathway

Rubrofusarin_Biosynthesis acetyl_coa Acetyl-CoA pks12 PKS12 acetyl_coa->pks12 malonyl_coa Malonyl-CoA (x6) malonyl_coa->pks12 ywa1 YWA1 aurz AurZ (Dehydratase) ywa1->aurz nor_this compound Nor-rubrofusarin aurj AurJ (O-methyltransferase) nor_this compound->aurj This compound This compound pks12->ywa1 Polyketide Synthase aurz->nor_this compound Dehydration aurj->this compound O-methylation

Caption: Biosynthetic pathway of this compound from precursor molecules.

Diagram 2: Experimental Workflow for this compound Production and Purification

Rubrofusarin_Workflow fermentation 1. Fermentation (Fusarium sp.) harvesting 2. Biomass Harvesting (Filtration/Centrifugation) fermentation->harvesting extraction 3. Solvent Extraction (e.g., Ethyl Acetate) harvesting->extraction concentration 4. Concentration (Rotary Evaporation) extraction->concentration purification 5. Column Chromatography (Silica Gel) concentration->purification analysis 6. Analysis & Quantification (HPLC, MS) purification->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for the production and purification of this compound.

Diagram 3: Logical Relationship for Troubleshooting Low this compound Yield

Troubleshooting_Logic low_yield Low this compound Yield check_growth Is Fungal Growth Normal? low_yield->check_growth optimize_growth Optimize Growth Conditions (Media, Temp, pH) check_growth->optimize_growth No check_production Is Production Phase Optimized? check_growth->check_production Yes optimize_growth->check_growth optimize_production Optimize Production Parameters (Aeration, Harvest Time) check_production->optimize_production No check_extraction Is Extraction Efficient? check_production->check_extraction Yes optimize_production->check_production optimize_extraction Optimize Extraction (Solvent, Method) check_extraction->optimize_extraction No yield_improved Yield Improved check_extraction->yield_improved Yes optimize_extraction->check_extraction

Caption: A logical approach to troubleshooting low this compound yields.

References

Technical Support Center: Rubrofusarin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-extraction of impurities during the isolation and purification of Rubrofusarin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities co-extracted with this compound?

A1: The most frequently encountered impurities during this compound extraction are:

  • This compound Isomer: A structural isomer of this compound that can be produced by the source organism, such as Fusarium graminearum.[1][2]

  • Quinone Forms: Oxidation products of this compound and its isomer. These can form during fermentation, extraction, or even during analysis if oxygen is present.[1][2]

  • Co-metabolites: Other secondary metabolites produced by the source organism. When extracting from Fusarium species, these can include other polyketides like aurofusarin (B79076), javanicin, and bostrycoidin.[3]

  • Degradation Products: High temperatures and improper pH during extraction can lead to the degradation of this compound.

Q2: How can I prevent the formation of quinone impurities during extraction?

A2: The formation of quinone impurities is primarily due to the oxidation of this compound.[1][2] To minimize this, consider the following preventative measures:

  • Use Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.

  • Work Under an Inert Atmosphere: Whenever possible, perform extraction and solvent evaporation steps under a gentle stream of an inert gas like nitrogen or argon to displace oxygen.

  • Use Degassed Solvents: De-aerate your solvents before use by sparging with nitrogen or argon.

  • Control Temperature: Keep samples on ice or in a cooling block during preparation and extraction to slow down the rate of oxidative reactions.

  • Protect from Light: Store and handle samples in amber glass vials to prevent light-induced degradation.

Q3: My this compound extract shows two closely related spots on the TLC plate. What could they be and how can I separate them?

A3: The two spots are likely this compound and its isomer, which are often co-produced by Fusarium species.[1] Separating these isomers can be challenging due to their similar polarities. For effective separation, consider the following:

  • Orthogonal Chromatography: If you are using a particular chromatography method (e.g., normal-phase with a specific solvent system), switching to an orthogonal method can improve separation. This could involve changing the stationary phase (e.g., from silica (B1680970) to a bonded phase like C18) or altering the solvent system to exploit different intermolecular interactions.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized gradient elution can provide the necessary resolution to separate isomers.

  • Column Chromatography with Modified Stationary Phase: For column chromatography, using silica gel impregnated with oxalic acid has been reported to aid in the purification of this compound.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound and High Levels of Various Impurities
Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Optimize the culture medium composition, pH, and temperature for your specific Fusarium strain to favor this compound production over other metabolites.[5]
Inefficient Extraction Ensure the particle size of the raw material is small enough for efficient solvent penetration. Use an appropriate solvent-to-solid ratio to maximize extraction.[6]
Degradation During Extraction Avoid high temperatures during extraction, as this can lead to the degradation of thermolabile compounds.[6] If using reflux extraction, ensure the temperature does not exceed the stability limits of this compound.
Co-elution of Impurities If impurities are co-eluting with this compound during chromatography, adjust the solvent system or change the stationary phase to improve selectivity.[7]
Problem 2: Presence of Oxidized (Quinone) Impurities in the Final Product
Possible Cause Troubleshooting Steps
Oxidation during Extraction and Handling Implement measures to prevent oxidation as detailed in FAQ 2 . This includes using antioxidants, working under an inert atmosphere, using degassed solvents, and controlling temperature and light exposure.[8]
Presence of Metal Contaminants Use acid-washed glassware to remove trace metal contaminants (e.g., iron, copper) that can catalyze oxidation.
Oxidation during Storage Store the purified this compound at low temperatures (-20°C to -80°C) under an inert atmosphere in amber vials.

Quantitative Data

Table 1: Concentration of this compound and its Derivatives in Various Grain Samples

Grain Type This compound Concentration Range (μg/kg) Notes
Maize3.278 - 33.82Data from a study on naturally contaminated grain samples.[1][2][9]
Rice0.815 - 61.86The abundance of quinone forms was relatively lower compared to this compound.[1][2][9]
Wheat7.362 - 47.24The concentration of the quinone form of the this compound isomer was relatively higher than that of the quinone form of this compound.[1][2][9]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Fusarium Culture

This protocol is a generalized procedure based on common laboratory practices for natural product extraction.

1. Fermentation and Harvest:

  • Culture the desired Fusarium species in a suitable liquid medium to promote this compound production.

  • After the incubation period, separate the mycelia from the culture broth by filtration.

2. Extraction:

  • Lyophilize (freeze-dry) the mycelia to remove water.

  • Extract the dried mycelia with a suitable organic solvent such as methanol (B129727) or ethyl acetate. This can be done by soaking the mycelia in the solvent and agitating for several hours, or by using a Soxhlet extractor.

  • For the culture filtrate, perform a liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

3. Concentration:

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Preliminary Purification by Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to yield partially purified this compound.

Visualizations

Rubrofusarin_Biosynthesis AcetylCoA Acetyl-CoA + 6x Malonyl-CoA PKS12 PKS12 AcetylCoA->PKS12 Condensation YWA1 YWA1 PKS12->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Northis compound Nor-rubrofusarin AurZ->Northis compound AurJ AurJ (O-methyltransferase) Northis compound->AurJ This compound This compound AurJ->this compound Oxidation Oxidation This compound->Oxidation Dimerization Dimerization This compound->Dimerization Quinone Quinone Form Oxidation->Quinone Aurofusarin Aurofusarin Dimerization->Aurofusarin

Caption: Biosynthetic pathway of this compound in Fusarium graminearum.[10][11][12][13]

Extraction_Workflow Start Start: Fungal Culture / Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Troubleshooting Troubleshooting Point: High Impurity Levels CrudeExtract->Troubleshooting FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling FinalConcentration Final Solvent Evaporation Pooling->FinalConcentration Purethis compound Purified this compound FinalConcentration->Purethis compound Troubleshooting->ColumnChromatography Optimize Separation

References

Enhancing the purity of Rubrofusarin during chromatographic separation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Rubrofusarin during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound purification?

A1: The most common impurities are the this compound isomer and its oxidized quinone forms.[1][2][3] The isomer can be produced by the source organism, such as Fusarium graminearum, alongside this compound.[1][2][4] this compound itself can oxidize to its quinone form, especially in the presence of oxygen in the extraction solution and mobile phase during analysis.[1][2]

Q2: I'm observing co-elution of peaks during HPLC analysis. What could be the cause?

A2: Co-elution is a known issue, particularly between the this compound isomer and the quinone form of this compound under certain chromatographic conditions.[1][2] This indicates that the selectivity of your current method is insufficient to resolve these closely related compounds. Modifying the mobile phase composition, stationary phase, or temperature may be necessary to improve separation.

Q3: Can this compound degrade during the purification process?

A3: Yes, this compound is susceptible to oxidation, leading to the formation of its quinone form.[1][2] This can occur during sample preparation and chromatographic analysis due to dissolved oxygen in solvents.[1][2] It is advisable to use degassed solvents and potentially work under an inert atmosphere to minimize degradation.

Q4: What type of chromatography is suitable for preparative scale purification of this compound?

A4: Silica (B1680970) gel column chromatography has been successfully used for the preparative purification of this compound.[5] For more challenging separations of complex mixtures containing closely related compounds, advanced techniques like high-speed countercurrent chromatography (HSCCC) could be considered, as they can minimize sample loss from irreversible adsorption to solid supports.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound and its Isomer Insufficient column efficiency or selectivity.- Optimize Mobile Phase: Experiment with different solvent systems. A dichloromethane-diethyl ether mixture has been used successfully with silica gel.[5]- Modify Stationary Phase: Consider using a stationary phase with a different selectivity, such as a pentafluorophenyl phase.[7]- Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.
Presence of Quinone Impurities in the Final Product Oxidation of this compound during extraction or chromatography.- Use Degassed Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use.[1][2]- Work Quickly: Minimize the exposure of the sample to air and light.- Add Antioxidants: Consider the addition of a small amount of a compatible antioxidant to the sample and mobile phase, if it does not interfere with downstream applications.
Low Yield of Purified this compound - Irreversible adsorption to the stationary phase.- Sample loss during solvent removal.- Use an Appropriate Stationary Phase: For challenging purifications, consider techniques like HSCCC that avoid solid supports.[6]- Gentle Solvent Evaporation: Use a rotary evaporator at a controlled temperature and pressure to prevent sample loss.
Tailing or Broad Peaks - Column overloading.- Interaction of this compound with active sites on the silica gel.- Reduce Sample Load: Inject a smaller amount of the crude extract onto the column.- Acidify the Stationary Phase: Impregnating the silica gel with oxalic acid can improve peak shape by masking active sites.[5]

Experimental Protocols

Silica Gel Column Chromatography for this compound Purification

This protocol is adapted from a published method for the purification of this compound.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane-light petroleum).

    • To improve the separation and reduce peak tailing, the silica gel can be impregnated with 10% oxalic acid.[5]

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial elution solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with a solvent system of lower polarity, such as dichloromethane-light petroleum (1:1).[5]

    • Gradually increase the polarity of the mobile phase. A suggested gradient is:

      • Dichloromethane

      • Dichloromethane-diethyl ether (3:1)[5]

    • Collect fractions as the colored band of this compound elutes from the column.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as orange-red crystals.[5]

Visual Guides

Troubleshooting Workflow for this compound Purification

Rubrofusarin_Purification_Troubleshooting start Start: Impure this compound check_purity Analyze Purity by HPLC/TLC start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure this compound is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No co_elution Co-elution of Isomer/ Quinone troubleshoot->co_elution Poor Resolution low_yield Low Yield troubleshoot->low_yield Low Recovery peak_tailing Peak Tailing/ Broadening troubleshoot->peak_tailing Bad Peak Shape optimize_mobile Optimize Mobile Phase (e.g., Dichloromethane-Diethyl Ether) co_elution->optimize_mobile change_stationary Change Stationary Phase (e.g., Oxalic Acid Treated Silica) co_elution->change_stationary degas_solvents Use Degassed Solvents co_elution->degas_solvents use_hsccc Consider HSCCC low_yield->use_hsccc peak_tailing->change_stationary reduce_load Reduce Sample Load peak_tailing->reduce_load optimize_mobile->check_purity change_stationary->check_purity use_hsccc->check_purity reduce_load->check_purity degas_solvents->check_purity

Caption: A flowchart for troubleshooting common issues in this compound purification.

References

Factors affecting the stability of Rubrofusarin during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the factors affecting the stability of Rubrofusarin during storage, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Unexpected degradation of solid this compound - Improper storage temperature: Storage at temperatures above the recommended -20°C for long-term storage can lead to degradation.[1][2]- Exposure to light: The compound can be sensitive to light, leading to photodegradation.- High humidity: Moisture can contribute to hydrolytic degradation.- Ensure long-term storage is consistently at -20°C in a tightly sealed container.[1][2]- For short-term storage, +4°C is acceptable.[1][2]- Store the solid compound in an opaque or amber vial to protect it from light.[3][4]- Store in a desiccated environment to minimize moisture exposure.
Color change of this compound solution (e.g., fading or darkening) - Light exposure: Solutions of this compound are explicitly mentioned to be light-sensitive.[1]- pH instability: The pH of the solvent can affect the stability of the compound.- Oxidation: Exposure to air (oxygen) can cause oxidative degradation, leading to color changes.- Always protect this compound solutions from light by using amber vials or wrapping the container in foil.[1]- Prepare solutions fresh whenever possible. If storage is necessary, store at -20°C.[1]- Use de-gassed solvents and consider storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Precipitation of this compound from solution - Low solubility: this compound is sparingly soluble in many common organic solvents and insoluble in water.[1]- Solvent evaporation: Over time, the solvent may evaporate, increasing the concentration of this compound beyond its solubility limit.- Temperature fluctuations: Changes in temperature can affect the solubility of the compound.- Ensure the chosen solvent is appropriate. DMSO is a good option for achieving higher concentrations.[1]- Tightly seal vials to prevent solvent evaporation.- Avoid repeated freeze-thaw cycles which can promote precipitation. Aliquot the solution into smaller volumes for single use.
Loss of biological activity - Chemical degradation: The active pharmacophore of this compound may have been altered due to degradation from factors like temperature, light, or pH.- Follow all recommended storage and handling procedures to minimize degradation.- Perform a purity analysis (e.g., by HPLC) to check for the presence of degradation products before use in biological assays.- If degradation is suspected, use a fresh, properly stored sample of this compound.
Inconsistent experimental results - Variable sample integrity: If this compound stability is not maintained consistently across all samples, it can lead to variability in experimental outcomes.- Implement a strict and standardized protocol for the storage and handling of this compound for all experiments.- Regularly check the purity of the stock solutions.- Ensure all researchers in the lab are aware of the stability requirements of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture.[1][2] Under these conditions, it is stable for at least one year.[1]

Q2: How should I store solutions of this compound?

A2: this compound solutions, especially in solvents like DMSO, should be protected from light and stored at -20°C.[1] It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[5]

Q3: What are the main factors that can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of this compound are exposure to elevated temperatures, light (photodegradation), high humidity, and potentially extreme pH conditions and oxygen.[3][4][6][7]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO and sparingly soluble in most other common organic solvents.[1] For experimental purposes, DMSO is a reliable choice for preparing stock solutions.

Q5: How can I check if my sample of this compound has degraded?

A5: The most effective way to assess the purity and detect degradation of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These methods can separate this compound from its degradation products and allow for their quantification. A change in the physical appearance, such as the color of the solid or solution, can also be an initial indicator of degradation.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[10][11][12][13]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solution to the following stress conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the this compound solution and keep it at room temperature for 24 hours.[13][14]

    • Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the this compound solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[13]

    • Control Sample: Keep a this compound solution at -20°C, protected from light, to serve as an unstressed control.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all samples (including the control) using a stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent this compound peak and any degradation products.

    • LC-MS can be used to identify the mass of the degradation products, which helps in their structural elucidation.[9][15]

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition by comparing the peak area of this compound in the stressed sample to that in the control sample.

    • Characterize the degradation products based on their retention times, UV spectra, and mass spectra.

Data Presentation

Table 1: Representative Data from a Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)Temperature% Assay of this compound% DegradationNumber of Degradation Products
Control 48-20°C99.80.20
Acid Hydrolysis (1N HCl) 2460°C85.214.82
Base Hydrolysis (1N NaOH) 2460°C78.521.53
**Oxidative (3% H₂O₂) **24Room Temp82.117.92
Thermal 4880°C91.38.71
Photolytic -Room Temp88.611.42

Note: This table presents hypothetical but representative data to illustrate the expected outcomes of a forced degradation study on a compound like this compound.

Visualizations

Factors Affecting this compound Stability

cluster_storage Storage & Handling Conditions cluster_degradation Degradation Pathways Temperature Temperature This compound This compound Stability Temperature->this compound High temp accelerates degradation Light Light Exposure Light->this compound Causes photodegradation Humidity Humidity Humidity->this compound Promotes hydrolysis Oxygen Oxygen (Air) Oxygen->this compound Leads to oxidation pH pH of Solution pH->this compound Extremes can cause degradation Hydrolysis Hydrolysis Photodegradation Photodegradation Oxidation Oxidation This compound->Hydrolysis This compound->Photodegradation This compound->Oxidation

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid HPLC HPLC Analysis Acid->HPLC Analyze Base Base Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Thermal->HPLC Analyze Photolytic Photolytic Photolytic->HPLC Analyze LCMS LC-MS Characterization HPLC->LCMS Identify Degradants This compound This compound Sample This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photolytic Expose to

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimization of Media Composition for Rubrofusarin Production in Fusarium solani

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing media composition for the production of Rubrofusarin and related naphthoquinone pigments in Fusarium solani.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound production.

Issue Potential Cause(s) Recommended Solution(s)
Low overall pigment production Suboptimal carbon or nitrogen source.- Experiment with different carbon sources such as sucrose (B13894), glucose, or maltose (B56501). Sucrose has been shown to be effective for producing a range of fusarubins.[1][2][3][4] - Evaluate different nitrogen sources. Both ammonium (B1175870) tartrate and sodium nitrate (B79036) can support pigment production, but the specific yields of different pigments may vary.[1][2][3]
Inappropriate pH of the culture medium.- Optimize the initial pH of the medium. A pH around 6.0 has been found to be optimal for the growth and production of bioactive metabolites in F. solani.[5][6] Both excessively high and low pH levels can inhibit fungal growth and pigment production.[1][2]
Non-ideal incubation temperature.- Ensure the incubation temperature is optimal for F. solani growth and secondary metabolite production. The optimal temperature is generally between 25-30°C.[7]
High production of bostrycoidin (B1200951), but low this compound (fusarubin) yield The nitrogen source may favor bostrycoidin production.- Switch the nitrogen source from ammonium tartrate to sodium nitrate. Media containing maltose and ammonium tartrate have been observed to yield large amounts of bostrycoidin with little to no other related compounds.[1][2][3]
Inconsistent pigment profiles between batches Variability in complex media components.- If using complex media components like yeast extract or peptone, be aware that batch-to-batch variability can influence secondary metabolite production.[1][2] - For more consistent results, consider using a chemically defined medium where all components and their concentrations are known.
Contamination of the culture.- Ensure aseptic techniques are strictly followed during inoculation and handling. - Visually inspect cultures for any signs of contamination (e.g., unusual colony morphology, discoloration).
Difficulty in purifying this compound due to the presence of other pigments The chosen media composition promotes the production of multiple related compounds.- Adjust the media composition to enhance the selective production of this compound. For example, a medium with 50 g/L sucrose and 6 g/L sodium nitrate has been identified as optimal for producing fusarubin (B154863) with good selectivity.[2]

Frequently Asked Questions (FAQs)

Media Composition

Q1: What are the most effective carbon sources for this compound production in Fusarium solani?

A1: Several carbon sources can be utilized by F. solani for growth and pigment production. Studies have shown that sucrose, glucose, and maltose are effective.[1][2][3] The choice of carbon source can influence not only the total yield but also the profile of the produced pigments. For instance, a sucrose-based medium has been shown to support the production of a variety of fusarubins, including this compound.[1][2][3]

Q2: How does the nitrogen source affect the production of this compound and other related pigments?

A2: The nitrogen source is a critical factor influencing both the yield and the selectivity of pigment production. Ammonium tartrate and sodium nitrate have been successfully used.[1][2][3] Notably, the use of ammonium tartrate, particularly with maltose as the carbon source, has been shown to significantly favor the production of bostrycoidin, whereas sodium nitrate tends to promote the production of fusarubin (a class of compounds including this compound).[1][2][3] The production of fusarubin is often favored in nitrogen-limited conditions.[8]

Q3: What is the optimal pH for this compound production?

A3: The optimal pH for the growth and production of secondary metabolites, including pigments, in F. solani is generally around 6.0.[5][6] It is important to control the initial pH of the medium, as significant deviations can inhibit fungal growth and metabolic activity.[1][2]

Q4: What is the recommended incubation temperature?

A4: The optimal temperature for the growth and sporulation of most Fusarium species, including F. solani, is typically between 25°C and 30°C.[7] Maintaining a consistent and optimal temperature is crucial for reproducible results.

Experimental Procedures

Q5: Can you provide a starting protocol for optimizing this compound production?

A5: A detailed experimental protocol for media preparation and fermentation is provided in the "Experimental Protocols" section below. This protocol is based on successful studies and can be used as a starting point for your optimization experiments.

Q6: How can I extract and quantify this compound from the culture?

A6: A general protocol for the extraction and quantification of this compound is available in the "Experimental Protocols" section. This typically involves solvent extraction from the fungal biomass and/or culture filtrate, followed by chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).[9][10][11]

Underlying Biology

Q7: What is the biosynthetic pathway for this compound?

A7: this compound is a polyketide, synthesized by a Type I polyketide synthase (PKS).[1][12] The biosynthesis of fusarubins, including this compound, is governed by a gene cluster (often referred to as PKS3, fsr, or pgl).[1] A simplified diagram of the relevant signaling pathways influencing secondary metabolism in Fusarium is provided in the "Signaling Pathways" section.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on the Production of Fusarubin-Related Polyketides (in mg/L) in Fusarium solani

All media contained 50 g/L of the specified carbohydrate and were cultivated for seven days. Data is adapted from Kristensen et al., 2021.[1][3]

Carbon SourceNitrogen SourceFusarubin (mg/L)Javanicin (mg/L)Bostrycoidin (mg/L)Anhydrofusarubin (mg/L)
Maltose Ammonium Tartrate--High Yield-
Sodium Nitrate56-1.7-
Glucose Ammonium Tartrate----
Sodium Nitrate37-1.2-
Sucrose Ammonium TartrateLow Yield---
Sodium Nitrate13219-36
Glycerol Ammonium Tartrate7720-25
Sodium Nitrate----

Table 2: Optimization of Fusarubin Production using Sucrose and Ammonium Tartrate

Data is adapted from Kristensen et al., 2021.[1][2]

Sucrose (g/L)Ammonium Tartrate (g/L)Fusarubin (mg/L)
504.62.5
509.247
1004.6287

Experimental Protocols

Protocol 1: Media Preparation and Fermentation for this compound Production

This protocol is a starting point for optimizing media composition.

1. Basal Medium Preparation:

  • Prepare a basal medium containing essential minerals. A representative composition is POL culture medium: 5 g/L (NH₄)₂SO₄, 0.2 g/L MgSO₄·7H₂O, 1.0 g/L K₂HPO₄, 2.0 g/L yeast extract, and 1.0 g/L peptone.[11]

  • Alternatively, for a more defined medium to investigate specific carbon and nitrogen sources, omit the yeast extract and peptone and add the specific nitrogen source being tested (e.g., ammonium tartrate or sodium nitrate).

2. Addition of Carbon and Nitrogen Sources:

  • To the basal medium, add the desired carbon source (e.g., sucrose, glucose, maltose) at a concentration of 50 g/L.[1][3]

  • Add the chosen nitrogen source (e.g., ammonium tartrate or sodium nitrate) at a specific concentration. For initial screening, you can use concentrations around 3-9 g/L.[1][2]

3. pH Adjustment and Sterilization:

  • Adjust the pH of the final medium to 6.0-6.5 using HCl or NaOH.[11]

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

4. Inoculation and Incubation:

  • Inoculate the sterilized medium with a fresh culture of Fusarium solani. This can be done using mycelial plugs from an agar (B569324) plate or a spore suspension.

  • Incubate the cultures at 25°C.[11] For submerged fermentation, use an orbital shaker set to an appropriate agitation speed (e.g., 100-200 rpm).[11]

  • The fermentation time can vary, but pigment production is often observed within 7 to 13 days.[11]

Protocol 2: Extraction and Quantification of this compound

1. Extraction:

  • After the desired incubation period, separate the fungal biomass from the culture broth by filtration.

  • The pigments may be present in both the biomass and the broth.

  • For extraction from the broth, use a solvent such as chloroform.[11] Perform a liquid-liquid extraction.

  • For extraction from the biomass, first, dry the biomass. Then, grind it into a fine powder and extract with a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724), water, and acetic acid).[9]

2. Sample Preparation for Analysis:

  • Evaporate the solvent from the extracts to obtain a crude pigment sample.

  • Re-dissolve the crude extract in a suitable solvent (e.g., acetonitrile or methanol) for analysis.[9][10]

  • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

3. Quantification by HPLC:

  • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS).

  • A C18 column is commonly used for the separation of these compounds.[11]

  • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[9][10][11]

  • Prepare standard solutions of pure this compound at known concentrations to create a calibration curve for quantification.[9][10]

  • Identify and quantify this compound in your samples by comparing the retention time and spectral data with the standard and using the calibration curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_media_prep Media Preparation cluster_fermentation Fermentation cluster_extraction Extraction & Analysis basal_medium Prepare Basal Medium add_C_N Add Carbon & Nitrogen Sources basal_medium->add_C_N adjust_pH Adjust pH add_C_N->adjust_pH sterilize Sterilize adjust_pH->sterilize inoculation Inoculation with F. solani sterilize->inoculation incubation Incubation (25°C, 7-13 days) inoculation->incubation separation Separate Biomass & Broth incubation->separation extraction Solvent Extraction separation->extraction analysis HPLC-DAD/MS Analysis extraction->analysis

Caption: Experimental workflow for this compound production and analysis.

signaling_pathway cluster_environment Environmental Signals cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis carbon Carbon Source signal_transduction Signal Transduction (e.g., cAMP, MAPK) carbon->signal_transduction nitrogen Nitrogen Source global_tf Global Transcription Factors (e.g., AreA) nitrogen->global_tf ph pH ph->signal_transduction temp Temperature temp->signal_transduction pathway_tf Pathway-Specific Transcription Factors global_tf->pathway_tf pks_genes PKS3 Gene Cluster pathway_tf->pks_genes signal_transduction->global_tf signal_transduction->pathway_tf This compound This compound Production pks_genes->this compound

Caption: Simplified signaling pathways influencing secondary metabolism in Fusarium.

References

Degradation pathways of Rubrofusarin under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Rubrofusarin under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a mycotoxin produced by various Fusarium species. As a secondary metabolite, its presence in agricultural commodities is a concern for food and feed safety. Understanding its stability and degradation pathways under different pH conditions is crucial for assessing its persistence in various environments, developing effective detoxification strategies, and for professionals in drug development who may use this compound or its derivatives as lead compounds.

Q2: What are the expected degradation pathways of this compound under different pH conditions?

Based on available literature and chemical principles, the degradation of this compound is significantly influenced by pH.

  • Alkaline Conditions (pH > 7): Under alkaline conditions, this compound undergoes hydrolysis of its γ-pyrone ring. This cleavage results in the formation of a β-methoxytrihydroxynaphthalene derivative, acetone, and acetic acid.[1] This indicates the breakdown of the heterocyclic ring system.

  • Acidic Conditions (pH < 7): Direct experimental evidence for the degradation of this compound under acidic conditions is limited. However, based on the chemical structure, which includes phenolic hydroxyl groups and a γ-pyrone ring, acid-catalyzed hydrolysis of the pyrone ring is a potential degradation pathway. The stability of a related compound, fusarin C, at low pH suggests that this compound might be relatively stable under acidic conditions.[2]

  • Neutral Conditions (pH ≈ 7): In neutral aqueous solutions, this compound is expected to be relatively stable. However, over extended periods, slow oxidation to its quinone form can occur, a process that might be influenced by factors such as light and the presence of oxidizing agents.[2][3]

Q3: What are the major degradation products of this compound identified so far?

The primary degradation products identified are from alkaline hydrolysis:

  • β-methoxytrihydroxynaphthalene

  • Acetone

  • Acetic acid[1]

Under oxidative conditions, the formation of the quinone form of this compound has also been reported.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent or no degradation of this compound observed in my experiment.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment.
Low Temperature Degradation reactions, especially hydrolysis, are often temperature-dependent. Consider increasing the temperature of your reaction, for example, to 37°C or 50°C, to accelerate the degradation rate.
Insufficient Reaction Time Degradation may be a slow process, particularly under neutral or mildly acidic conditions. Extend the incubation time of your experiment and collect samples at multiple time points to monitor the progress of the reaction.
Purity of this compound Impurities in your this compound sample might interfere with the degradation process. Verify the purity of your starting material using techniques like HPLC or NMR.
Inappropriate Solvent Ensure this compound is fully dissolved in the reaction medium. The use of a co-solvent might be necessary if solubility in aqueous buffers is low.

Problem 2: Difficulty in identifying and characterizing degradation products.

Possible Cause Troubleshooting Step
Low Concentration of Degradation Products Concentrate your reaction mixture before analysis. This can be achieved by techniques such as lyophilization or solid-phase extraction (SPE).
Co-elution of Peaks in HPLC Optimize your HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation of this compound and its degradation products.
Insensitive Detection Method Use a more sensitive detector. Mass spectrometry (MS) is highly recommended for identifying unknown degradation products due to its ability to provide molecular weight and fragmentation information.
Lack of Reference Standards If reference standards for expected degradation products are unavailable, consider techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and NMR spectroscopy for structural elucidation of the isolated degradation products.

Data Presentation

Table 1: Summary of this compound Degradation Products under Alkaline Conditions

Degradation Product Molecular Formula Method of Identification
β-methoxytrihydroxynaphthaleneC₁₁H₁₀O₄Chemical degradation and synthesis[1]
AcetoneC₃H₆OChemical degradation[1]
Acetic acidC₂H₄O₂Chemical degradation[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies of this compound under acidic, alkaline, and neutral conditions.

1. Materials:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Degradation:

    • To a known volume of this compound stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Alkaline Degradation:

    • Follow the same procedure as for acidic degradation, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • If degradation is too rapid, consider using a lower temperature or shorter time points.

  • Neutral Degradation:

    • To a known volume of this compound stock solution, add an equal volume of PBS (pH 7.4).

    • Incubate and sample as described for acidic degradation.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

  • LC-MS Analysis:

    • Analyze samples showing significant degradation by LC-MS to identify the molecular weights and fragmentation patterns of the degradation products.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 254 nm or a photodiode array detector to scan a range of wavelengths).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Mandatory Visualizations

DegradationPathways cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) Rubrofusarin_acid This compound Possible_Hydrolysis Potential Hydrolysis (Hypothesized) Rubrofusarin_acid->Possible_Hydrolysis H+ catalyst Rubrofusarin_neutral This compound Quinone_Form Quinone Form Rubrofusarin_neutral->Quinone_Form Slow Oxidation Rubrofusarin_alkaline This compound Pyrone_Cleavage γ-Pyrone Ring Cleavage Rubrofusarin_alkaline->Pyrone_Cleavage OH- hydrolysis Products β-methoxytrihydroxynaphthalene + Acetone + Acetic Acid Pyrone_Cleavage->Products

Caption: Degradation pathways of this compound under different pH conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Stock Solution Acid Acidic Stress (HCl) Start->Acid Neutral Neutral Stress (PBS, pH 7.4) Start->Neutral Alkaline Alkaline Stress (NaOH) Start->Alkaline HPLC HPLC-UV/PDA Analysis (Quantification) Acid->HPLC Neutral->HPLC Alkaline->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Degraded Samples Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Experimental workflow for studying this compound degradation.

References

Strategies to increase the expression of Rubrofusarin biosynthesis genes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fungal Secondary Metabolite Biosynthesis. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the expression of Rubrofusarin biosynthesis genes.

Frequently Asked Questions (FAQs)

Q1: What are the key genes involved in the this compound biosynthesis pathway?

The primary genes essential for this compound biosynthesis are typically found in a biosynthetic gene cluster (BGC). The core genes include:

  • PKS12: A polyketide synthase gene that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.[1][2][3][4]

  • npgA: A phosphopantetheinyl transferase gene required for the activation of the polyketide synthase.[1][2][3]

  • aurZ: A dehydratase gene responsible for the conversion of the intermediate YWA1 to nor-rubrofusarin.[1][2]

  • aurJ: An O-methyltransferase gene that catalyzes the final step, the conversion of nor-rubrofusarin to this compound.[1][2][3]

Q2: What are the main strategies to increase the expression of these genes?

Increasing the expression of this compound biosynthesis genes can be achieved through several approaches:

  • Genetic Engineering: Overexpression of positive regulatory transcription factors, such as AurR1, has been shown to significantly increase the production of aurofusarin, a derivative of this compound.[5][6] Heterologous expression of the entire biosynthetic pathway in a host like Saccharomyces cerevisiae can also be an effective strategy.[1][2][3]

  • Optimization of Culture Conditions: Secondary metabolite production is often sensitive to environmental cues. Systematically varying parameters such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and light exposure can significantly impact gene expression.[7][8][9][10]

  • Co-cultivation: Growing the producing fungal strain with other microorganisms can induce the expression of otherwise silent gene clusters as a defense mechanism.[11]

Q3: How does light affect this compound biosynthesis?

Light is a critical environmental factor that regulates fungal secondary metabolism. The Velvet complex, consisting of proteins like VeA, VelB, and LaeA, is a key player in light-dependent regulation.[7][12] Light can either induce or repress the biosynthesis of polyketides, and its effect is often species-specific. For some fungi, cultivation in darkness or under specific wavelengths of light can enhance the production of certain secondary metabolites.[7][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no expression of this compound biosynthesis genes. Inadequate culture conditions.Optimize growth medium composition (e.g., nutrient limitation of nitrogen or phosphate (B84403) can sometimes induce secondary metabolism).[8] Systematically test different temperatures, pH levels, and aeration rates.
Suboptimal light exposure.
Inappropriate growth phase for harvest.
Low expression of a key transcription factor.
Inconsistent yields of this compound between batches. Variability in inoculum.Standardize the inoculum preparation, ensuring consistency in spore concentration, age, and physiological state.
Inconsistent media preparation.
Fluctuations in environmental conditions.
Accumulation of pathway intermediates but not the final product. A downstream enzyme in the pathway is not functional or expressed at a low level.Verify the expression of all genes in the biosynthetic cluster, particularly the tailoring enzymes like the O-methyltransferase (aurJ).[2]
The intermediate is being shunted to another metabolic pathway.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a method to quantify the expression levels of the this compound biosynthesis genes.

1. RNA Extraction:

  • Harvest fungal mycelium from liquid culture by filtration.

  • Immediately freeze the mycelium in liquid nitrogen and grind to a fine powder.

  • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit designed for fungi.[13] It is crucial to select a method that minimizes polysaccharide contamination.[14]

2. RNA Quality Control:

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Check RNA integrity by running a sample on a denaturing agarose (B213101) gel. Two distinct ribosomal RNA bands should be visible.

3. DNase Treatment and cDNA Synthesis:

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random hexamer primers.[13]

4. qPCR Reaction Setup:

  • Prepare a reaction mix containing SYBR Green PCR Master Mix, forward and reverse primers for your target gene (e.g., PKS12, aurZ, aurJ), and the synthesized cDNA.[13]

  • Use at least three reference genes for normalization to obtain reliable results.[15][16]

  • Set up the reactions in a qPCR instrument.

5. Data Analysis:

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes compared to the reference genes.

Visualizations

Signaling Pathways

G cluster_0 Environmental Cues cluster_1 Signaling Pathways cluster_2 Gene Regulation cluster_3 Biosynthesis Gene Cluster Light Light Velvet Complex (VeA/VelB/LaeA) Velvet Complex (VeA/VelB/LaeA) Light->Velvet Complex (VeA/VelB/LaeA) Nutrient Limitation Nutrient Limitation Transcription Factors (e.g., AurR1) Transcription Factors (e.g., AurR1) Nutrient Limitation->Transcription Factors (e.g., AurR1) Stress Stress CWI Pathway (MAPK Cascade) CWI Pathway (MAPK Cascade) Stress->CWI Pathway (MAPK Cascade) Velvet Complex (VeA/VelB/LaeA)->Transcription Factors (e.g., AurR1) CWI Pathway (MAPK Cascade)->Transcription Factors (e.g., AurR1) This compound Genes (PKS12, aurZ, etc.) This compound Genes (PKS12, aurZ, etc.) Transcription Factors (e.g., AurR1)->this compound Genes (PKS12, aurZ, etc.) Chromatin Remodeling Chromatin Remodeling Chromatin Remodeling->this compound Genes (PKS12, aurZ, etc.)

Caption: Regulation of Fungal Secondary Metabolism.

Experimental Workflow

G Start Start Fungal Culture Optimization Fungal Culture Optimization Start->Fungal Culture Optimization Genetic Modification Genetic Modification Start->Genetic Modification RNA Extraction RNA Extraction Fungal Culture Optimization->RNA Extraction Metabolite Analysis (HPLC) Metabolite Analysis (HPLC) Fungal Culture Optimization->Metabolite Analysis (HPLC) Genetic Modification->RNA Extraction Genetic Modification->Metabolite Analysis (HPLC) qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis Metabolite Analysis (HPLC)->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow Overview.

References

Improving the recovery of Rubrofusarin from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Rubrofusarin from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem 1: Low or No Recovery of this compound in the Crude Extract

  • Question: I am not detecting any this compound in my extract after performing a solid-liquid extraction from a fungal culture. What could be the issue?

  • Answer: Several factors could contribute to low or no recovery of this compound. Consider the following troubleshooting steps:

    • Inadequate Cell Lysis: The fungal cell wall can be robust, preventing the efficient release of intracellular metabolites like this compound. Ensure thorough cell disruption by methods such as grinding the mycelia in liquid nitrogen before extraction.

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound is soluble in ethanol (B145695) and DMSO, but insoluble in water.[1] For fungal cultures, a mixture of methanol, dichloromethane, and ethyl acetate (B1210297) (1:2:3, v/v/v) with 1% formic acid has been shown to be effective.[2] If you are using a single solvent, consider a sequential extraction with solvents of varying polarities to optimize recovery.

    • Incorrect pH of Extraction Solvent: The pH of the extraction medium can influence the solubility and stability of the target compound. Acidifying the extraction solvent, for instance with formic acid, can improve the recovery of certain fungal metabolites.[2]

    • Metabolite Degradation: this compound can be sensitive to light and temperature.[3] Conduct the extraction at a lower temperature and in the dark to minimize degradation. Also, be aware that this compound can oxidize to its quinone form, which may occur during the extraction and analysis process.[4][5]

Problem 2: Co-extraction of Impurities Leading to Difficult Purification

  • Question: My crude extract is highly impure, with a lot of fatty material, making subsequent purification steps challenging. How can I obtain a cleaner extract?

  • Answer: Co-extraction of impurities, especially lipids from fungal cultures, is a common issue. Here are some strategies to obtain a cleaner extract:

    • Sequential Extraction: Begin with a pre-extraction step using a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before extracting this compound with a more polar solvent system.

    • Liquid-Liquid Partitioning: After the initial extraction, you can partition the crude extract between two immiscible solvents. For example, you can dissolve the extract in a solvent mixture like methanol/water and then wash it with hexane (B92381) to remove fats. The more polar this compound will remain in the methanolic layer.

    • Solid-Phase Extraction (SPE): SPE is an effective cleanup step. You can use a C18 cartridge to bind this compound while allowing more polar impurities to pass through. The retained this compound can then be eluted with a suitable organic solvent.

Problem 3: Issues During Column Chromatography Purification

  • Question: I'm encountering problems during the column chromatography step for purifying this compound. The column is running very slowly or is blocked. What should I do?

  • Answer: Column blockage and slow flow rates are common problems in chromatography. Here are some potential causes and solutions:

    • Precipitation of Sample on the Column: Your sample may be precipitating at the top of the column if it is not fully soluble in the mobile phase. Ensure your sample is completely dissolved before loading. If solubility is an issue, you can adsorb the sample onto a small amount of silica (B1680970) gel and dry-load it onto the column.[6]

    • Column Fouling: Overloading the column with a crude sample can cause it to become blocked.[7] If your extract is very impure, consider a pre-purification step like liquid-liquid partitioning or SPE.

    • Inadequate Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly.[8]

    • Particulates in the Sample or Solvents: Always filter your sample and mobile phases through a 0.45 µm filter before use to prevent particulates from clogging the column frit.[7]

  • Question: My this compound is coming off the column as a very broad peak (tailing), leading to poor resolution and dilute fractions. How can I improve the peak shape?

  • Answer: Peak tailing can be caused by several factors:

    • Strong Interaction with the Stationary Phase: The hydroxyl groups on this compound can interact strongly with the silica gel, causing tailing. Adding a small amount of acid (e.g., acetic or formic acid) to your mobile phase can help to protonate the silanol (B1196071) groups on the silica and reduce this interaction.

    • Increasing Mobile Phase Polarity: If the compound is eluting very slowly and tailing, you can try gradually increasing the polarity of the mobile phase during the elution (a gradient elution).[9] This will help to move the compound down the column more quickly and result in a sharper peak.

Frequently Asked Questions (FAQs)

Extraction & Purification

  • Q1: What is the recommended solvent system for extracting this compound from fungal cultures?

    • A1: A commonly used solvent system for the extraction of this compound and other fungal polyketides is a mixture of methanol, dichloromethane, and ethyl acetate (1:2:3, v/v/v) with 1% formic acid.[2] Ethyl acetate is also a good general solvent for extracting fungal secondary metabolites.[10]

  • Q2: How can I extract this compound from grain matrices like maize, wheat, or rice?

    • A2: A "dilute-and-shoot" method using an extraction solution of acetonitrile, water, and acetic acid (70:29:1, v/v/v) has been successfully applied for the analysis of this compound in grains.[4][5]

  • Q3: What are the most suitable chromatography techniques for purifying this compound?

    • A3: Silica gel column chromatography is a standard method for the initial purification of this compound. For further purification to high purity, reversed-phase chromatography (e.g., C18) is often used, including preparative High-Performance Liquid Chromatography (HPLC).[11]

Analytical & Quantitative Data

  • Q4: Which analytical technique is best for the identification and quantification of this compound?

    • A4: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC/Q-Orbitrap MS) is a powerful technique for both the qualitative and quantitative analysis of this compound and its isomers and quinone forms in complex matrices.[4][5][6][12]

  • Q5: What are typical recovery rates for this compound from grain matrices?

    • A5: The recovery rates for this compound can vary depending on the matrix and the spiking level. The following table summarizes reported recovery data.

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Maize5105.41.4
1095.32.5
2084.74.3
5090.15.2
Wheat10100.28.4
2094.54.3
5091.35.6
10095.63.1
Rice598.73.4
1099.22.1
2095.44.5
5092.13.3
  • Q6: What are the Limits of Detection (LODs) for this compound in different grain matrices?

    • A6: The LODs are matrix-dependent, with wheat often showing a higher LOD due to stronger matrix effects.[4][5]

MatrixLimit of Detection (LOD) (µg/kg)
Maize1.6
Wheat5.3
Rice0.8

Stability & Matrix Effects

  • Q7: How stable is this compound during extraction and analysis?

    • A7: this compound can oxidize to its quinone form, and this process can be observed during instrumental analysis due to the presence of oxygen in the extraction solution and mobile phase.[4][5] It is advisable to minimize exposure to air and light and to use fresh solutions.

  • Q8: What are matrix effects and how can they affect my results?

    • A8: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[8][13] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. For example, the wheat matrix has been shown to cause stronger ion suppression for this compound analysis compared to maize and rice.[4][5]

  • Q9: How can I mitigate matrix effects in my analysis?

    • A9: Several strategies can be employed to minimize matrix effects:

      • Effective Sample Cleanup: Use techniques like SPE or liquid-liquid partitioning to remove interfering matrix components.

      • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

      • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is free of the analyte. This helps to compensate for the matrix effects.

      • Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects as it behaves similarly to the analyte during extraction and ionization.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Cultures

This protocol is adapted from methods used for the extraction of fungal polyketides.[2]

  • Harvesting: Separate the fungal mycelium from the liquid culture medium by filtration. The mycelium and the medium can be extracted separately to analyze intracellular and extracellular metabolites.

  • Cell Lysis (for mycelium): Freeze-dry the mycelium and then grind it to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Suspend the powdered mycelium or the liquid culture medium in an extraction solvent (e.g., methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v) + 1% formic acid).

    • Agitate the mixture vigorously, for instance, by shaking for several hours or by sonication in an ultrasonic bath for 1 hour.

  • Filtration: Separate the solvent extract from the solid debris by filtration or centrifugation.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Storage: Store the dried crude extract at -20°C in the dark until further purification and analysis.

Protocol 2: Analysis of this compound in Grain Samples by UHPLC/Q-Orbitrap MS

This protocol is based on a validated method for the determination of this compound in grains.[4][5]

  • Sample Preparation:

    • Homogenize the grain sample to a fine powder.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solution (acetonitrile:water:acetic acid, 70:29:1, v/v/v).

    • Vortex for 2 minutes and then centrifuge at 8000 rpm for 10 minutes.

  • Dilution:

    • Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of water/extraction solution (1:1, v/v).

    • Vortex and filter the diluted extract through a 0.22 µm filter into an autosampler vial.

  • UHPLC Conditions (Example):

    • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Q-Orbitrap):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan with a resolution of 70,000.

    • Data-Dependent MS2: Acquire fragmentation spectra for the precursor ion of this compound ([M+H]+ at m/z 273.0757) for confirmation.

Visualizations

Rubrofusarin_Recovery_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Complex Matrix (e.g., Fungal Culture, Grain) extraction Solid-Liquid Extraction (e.g., Acetonitrile/Water/Acid or MeOH/DCM/EtOAc) start->extraction crude_extract Crude Extract extraction->crude_extract low_yield Low Yield extraction->low_yield cleanup Sample Cleanup (Liquid-Liquid Partitioning or SPE) crude_extract->cleanup chromatography Column Chromatography (Silica Gel or C18) cleanup->chromatography impurities High Impurities cleanup->impurities purified_fraction Purified this compound chromatography->purified_fraction poor_separation Poor Separation chromatography->poor_separation analysis Analysis (UHPLC/Q-Orbitrap MS) purified_fraction->analysis data Quantification & Identification analysis->data

Caption: A general workflow for the recovery and analysis of this compound.

References

Addressing batch-to-batch variability in Rubrofusarin production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Rubrofusarin production.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound production in a question-and-answer format.

Q1: We are observing significant variation in this compound yield between different fermentation batches, even with seemingly identical protocols. What are the likely causes?

A1: Batch-to-batch variability in this compound production is a common challenge. The primary causes can be categorized as follows:

  • Inconsistent Culture Conditions: Minor deviations in pH, temperature, aeration, and incubation time can significantly impact secondary metabolite production in Fusarium species.[1][2] Fungal metabolism is highly sensitive to environmental stimuli, and these parameters must be strictly controlled.[3]

  • Media Composition Variability: The quality and concentration of carbon and nitrogen sources are critical. Different batches of complex media components like yeast extract or peptone can have slightly different compositions, affecting the final yield.

  • Genetic Instability of the Producing Strain: Fungal strains, particularly high-yielding ones, can be prone to genetic drift or mutations over successive subcultures. This can lead to a decline in the production of secondary metabolites.

  • Inoculum Quality and Quantity: The age, viability, and concentration of the spore suspension or mycelial inoculum can impact the lag phase and overall productivity of the fermentation.

Q2: Our this compound production has suddenly decreased, or the culture is producing a different ratio of pigments. What should we investigate first?

A2: A sudden drop in yield or a change in the metabolite profile often points to a few key areas. A logical troubleshooting workflow should be followed to identify the root cause.

First, verify the integrity of your fungal strain. It is advisable to go back to a cryopreserved stock to rule out genetic changes in the working culture. If the issue persists, scrutinize the preparation of your culture medium. Confirm the concentrations of all components, especially the carbon and nitrogen sources, and check the final pH of the medium before inoculation. Lastly, review your incubation parameters. Ensure that the temperature, agitation speed, and aeration are consistent with previous successful batches. Deletion or altered expression of key regulatory genes like aurR2 can lead to a change in the ratio of this compound to Aurofusarin.[4]

Q3: We are struggling with low overall yield of this compound. How can we optimize our production?

A3: Optimizing this compound yield involves a systematic approach to refining your fermentation parameters. Consider the following:

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources. For example, replacing sucrose (B13894) with other sugars or using different nitrogen sources like ammonium (B1175870) nitrate (B79036) versus peptone can have a significant effect.[5] A full factorial experimental design can help identify the optimal concentrations and ratios.[5]

  • Environmental Factor Optimization: Test a range of pH values, temperatures, and aeration rates to find the optimal conditions for your specific strain. For many Fusarium species, optimal temperatures for secondary metabolite production can be between 25°C and 30°C.[6]

  • Genetic Engineering: For a more advanced approach, consider overexpression of positive regulatory genes like aurR1 or deletion of competing pathway genes. Overexpression of aurR1 has been shown to increase the production of the related pigment Aurofusarin.

Q4: What is the ideal pH for this compound production?

A4: The optimal pH for secondary metabolite production in fungi is species and strain-dependent. Generally, a slightly acidic pH is favored. For Fusarium species, a starting pH between 5.0 and 6.5 is often a good range to investigate. It is crucial to monitor the pH throughout the fermentation as fungal metabolism can alter it. Some studies on related pigments in Monascus purpureus have shown that an initial pH of 5.5 can be optimal for pigment production.

Q5: How does aeration affect this compound production?

A5: Aeration is a critical parameter as oxygen levels can influence the biosynthesis of polyketides. The final steps in the biosynthesis of related pigments like Aurofusarin involve oxidative reactions.[4] Therefore, insufficient aeration can be a limiting factor. Conversely, excessive aeration can lead to oxidative stress, potentially inhibiting growth and secondary metabolism. The optimal aeration rate, often controlled by the shaking speed in flask cultures or the airflow rate in a bioreactor, needs to be determined empirically for your specific setup.

Quantitative Data on Fungal Pigment Production

The following tables summarize data on the production of this compound and related polyketide pigments under various conditions.

Table 1: Concentration of this compound in Various Grains [7][8][9]

GrainPositive Samples (%)Concentration Range (μg/kg)
Maize29%3.278 - 33.82
Rice80%0.815 - 61.86
Wheat35%7.362 - 47.24

Table 2: Influence of Carbon and Nitrogen Source on Fusarubin Production by Fusarium solani [5]

Carbon Source (50 g/L)Nitrogen SourceFusarubin Yield (mg/L)
SucroseAmmonium Tartrate113
GlycerolAmmonium Tartrate77
MaltoseSodium Nitrate56
GlucoseSodium Nitrate37
SucroseSodium Nitrate132

Experimental Protocols

1. Shake Flask Fermentation for this compound Production

This protocol is adapted for the production of this compound in Fusarium graminearum.

  • Spore Suspension Preparation:

    • Culture F. graminearum on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.

    • Flood the plate with 5 mL of sterile 0.05% Tween 80 solution.

    • Gently scrape the surface with a sterile loop to release the conidia.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Centrifuge the spore suspension, discard the supernatant, and resuspend the spores in sterile water.

    • Count the spores using a hemocytometer and adjust the concentration to 1 x 10^6 spores/mL.

  • Fermentation:

    • Prepare Czapek Dox Broth (30 g/L sucrose, 2 g/L sodium nitrate, 1 g/L dipotassium (B57713) phosphate, 0.5 g/L magnesium sulfate, 0.5 g/L potassium chloride, 0.01 g/L ferrous sulfate). Adjust the initial pH to 5.5.

    • Dispense 100 mL of the medium into 250 mL baffled Erlenmeyer flasks and autoclave.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks at 25°C with shaking at 150 rpm for 7-10 days in the dark.[4]

2. Extraction of this compound from Liquid Culture

This protocol is a modified liquid-liquid extraction method.[4][5]

  • Separate the mycelium from the culture broth by filtration through Miracloth or a similar filter paper.

  • Take a known volume of the culture filtrate (e.g., 100 mL) and acidify to approximately pH 3 with 5 M HCl.

  • Transfer the acidified filtrate to a separatory funnel and add an equal volume of an organic solvent such as chloroform (B151607) or ethyl acetate.

  • Shake vigorously for 2 minutes and allow the phases to separate.

  • Collect the organic phase (which will be colored).

  • Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.

  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol (B129727) or acetonitrile (B52724) for analysis.

3. Quantification of this compound by HPLC

This is a general protocol for the quantification of this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 420 nm).

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[7]

Visualizations

cluster_start Starting Precursors cluster_pathway Biosynthetic Pathway cluster_regulation Genetic Regulation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA PKS12 Polyketide Synthase (PKS12) Malonyl-CoA->PKS12 YWA1 YWA1 PKS12->YWA1 AurZ Dehydratase (AurZ) YWA1->AurZ Nor-rubrofusarin Nor-rubrofusarin AurZ->Nor-rubrofusarin AurJ O-methyltransferase (AurJ) Nor-rubrofusarin->AurJ This compound This compound AurJ->this compound AurR1 Transcription Factor (AurR1) AurR1->PKS12 + AurR1->AurZ + AurR1->AurJ + AurR2 Transcription Factor (AurR2) AurR2->this compound modulates ratio to Aurofusarin

Caption: this compound biosynthetic pathway in Fusarium graminearum.

Start Low/Inconsistent This compound Yield CheckStrain Verify Strain Integrity (Use frozen stock) Start->CheckStrain CheckMedia Review Media Preparation (Components, pH) CheckStrain->CheckMedia Strain OK StrainIssue Strain degradation likely. Prepare new working stock. CheckStrain->StrainIssue Yield Restored CheckConditions Examine Incubation Conditions (Temp, Aeration) CheckMedia->CheckConditions Media OK MediaIssue Inconsistent media. Standardize preparation. CheckMedia->MediaIssue Discrepancy Found Optimization Proceed to Yield Optimization CheckConditions->Optimization Conditions OK ConditionIssue Environmental drift. Calibrate equipment. CheckConditions->ConditionIssue Discrepancy Found Success Problem Resolved Optimization->Success StrainIssue->Success MediaIssue->Success ConditionIssue->Success

Caption: Troubleshooting workflow for batch-to-batch variability.

Caption: Key factors influencing this compound production.

References

Validation & Comparative

Comparative analysis of Rubrofusarin and aurofusarin bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactivities of Rubrofusarin and Aurofusarin (B79076) reveals two closely related fungal polyketides with distinct biological profiles. Derived from various Fusarium species, these pigments share a common biosynthetic origin, with this compound serving as the direct precursor to Aurofusarin.[1][2][3][4] Aurofusarin is formed by the dimerization of two oxidized this compound molecules.[1][5] This structural relationship underpins their differing bioactivities, which are of significant interest to researchers in natural product chemistry, pharmacology, and drug development.

Biosynthetic Relationship

The biosynthesis of Aurofusarin is a multi-step enzymatic process originating from the polyketide synthase PKS12.[1][6] this compound is a stable, key intermediate in this pathway.[3][5] The conversion of this compound to Aurofusarin involves an oxidative dimerization step, catalyzed by enzymes including a laccase.[1][5] This relationship is fundamental to understanding their relative abundance in fungal cultures and their distinct chemical properties.

cluster_pathway Aurofusarin Biosynthetic Pathway PKS12 Polyketide Synthase 12 (PKS12) Nor_this compound Nor-rubrofusarin PKS12->Nor_this compound Multiple Steps This compound This compound (Naphthopyrone) Nor_this compound->this compound Methylation (AurJ enzyme) Aurofusarin Aurofusarin (Dimeric Naphthoquinone) This compound->Aurofusarin Oxidative Dimerization (Laccase, etc.)

Biosynthetic pathway from PKS12 to Aurofusarin.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anticancer, antimicrobial, and other key bioactivities of this compound and Aurofusarin.

Table 1: Anticancer and Cytotoxic Activity
CompoundCell LineAssay TypeResult (IC₅₀)Citation
This compound L5178Y (Mouse lymphoma)Cytotoxicity7.7 µM[7]
Ramos (Human B-cell lymphoma)Cytotoxicity6.2 µM[7]
Jurkat (Human T-cell leukemia)Cytotoxicity6.3 µM[7]
MCF-7 (Human breast adenocarcinoma)Cytotoxicity11.51 µg/mL[8][9]
This compound B SW1116 (Human colon cancer)Cytotoxicity4.5 µg/mL[7]
Aurofusarin Mammalian cellsCytotoxicityCytotoxic effects observed[10][11]
IPEC-J2 (Porcine intestinal epithelial)Intestinal Barrier FunctionSignificant TEER reduction[7]
Table 2: Antimicrobial Activity
CompoundOrganism(s)Assay TypeResult (MIC)Citation
This compound 5 test microbesGrowth Inhibition1.9 - 31.2 µg/mL[7]
E. coli, S. aureus, B. subtilisDisc Diffusion6-8 mm inhibition zone (100 µ g/disc )[8]
Aurofusarin Lactic acid bacteriaGrowth InhibitionAntibacterial effects observed[5]
General NaphthoquinonesGrowth InhibitionActive against Gram-positive/negative bacteria & Candida[12]
Table 3: Other Bioactivities
CompoundActivityAssay TypeResultCitation
This compound Human Topoisomerase II-α InhibitionRelaxation AssayTotal inhibition at 120 µM[7][9]
Anti-estrogenic EffectsNot specifiedActivity observed[10][11]
Antioxidant Activity (Glycosides)Not specifiedPotent antioxidant properties[7]
Aurofusarin Oxidative Stress InductionNot specifiedGenerates oxidative stress and DNA damage[10][11]

Key Bioactivity Profiles

This compound: A Promising Anticancer and Antimicrobial Agent

This compound has demonstrated significant potential as a cytotoxic agent against a variety of cancer cell lines, including lymphoma, leukemia, and breast cancer.[7][8][9] A key mechanism for its anticancer activity is the inhibition of human DNA topoisomerase II-α, an essential enzyme for DNA replication in cancer cells.[7][9] Its inhibitory concentration is comparable to the well-known chemotherapy drug etoposide.[7] Furthermore, this compound exhibits broad-spectrum antimicrobial activity against several microbes.[7][8] It also shows potential in neuropharmacology, with studies indicating it can ameliorate stress-induced depressive symptoms via the PI3K/Akt signaling pathway.[13]

cluster_pi3k PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates BDNF BDNF CREB->BDNF Increases Expression Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection

This compound's influence on the PI3K/Akt pathway.
Aurofusarin: A Cytotoxin with Pro-oxidant Effects

In contrast to its precursor, Aurofusarin's bioactivity is primarily characterized by its cytotoxicity mediated through the generation of oxidative stress and subsequent DNA damage.[10][11] This pro-oxidant activity is a double-edged sword; while it contributes to its toxicity against mammalian cells, it could also be harnessed for antimicrobial applications.[5][12] Studies have shown that Aurofusarin can disrupt the intestinal barrier function, an important consideration in toxicology and drug development.[7]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of bioactivity findings. Below are generalized methodologies for the key assays mentioned.

General Experimental Workflow for Bioactivity Comparison

The systematic evaluation of natural products like this compound and Aurofusarin follows a standardized workflow from isolation to detailed mechanistic studies.

cluster_workflow General Bioactivity Screening Workflow A Isolation & Purification (from Fungal Culture) B Structural Elucidation (NMR, MS) A->B C Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) B->C D Quantitative Analysis (IC₅₀, MIC Determination) C->D E Secondary Assays (Enzyme Inhibition, Antioxidant) D->E F Mechanism of Action Studies (e.g., Signaling Pathways) E->F

Workflow for natural product bioactivity analysis.
Cytotoxicity Assay (MTT Assay)

  • Cell Seeding : Cancer cells (e.g., MCF-7, Jurkat) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : A serial dilution of this compound or Aurofusarin (typically from 0.1 to 100 µM) is prepared in the culture medium. The old medium is removed from the wells and 100 µL of the compound-containing medium is added. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation : Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization : The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation : The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[14][15]

Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
  • Inoculum Preparation : A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution : The test compound is serially diluted (2-fold) in MHB in a 96-well plate.

  • Inoculation : Each well is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17][18]

Topoisomerase II-α Relaxation Assay
  • Reaction Mixture : The reaction is set up in a buffer containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II-α enzyme, and ATP.

  • Compound Addition : Varying concentrations of the inhibitor (this compound) are added to the reaction mixtures. A control reaction without the inhibitor and a reaction with a known inhibitor (e.g., etoposide) are included.

  • Incubation : The mixture is incubated at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination : The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis : The DNA topoisomers (supercoiled, relaxed, and linear) are separated by electrophoresis on an agarose (B213101) gel.

  • Visualization : The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.

Conclusion

This compound and Aurofusarin, while structurally related, exhibit divergent biological activities. This compound presents a multifaceted profile with promising anticancer, antimicrobial, and neuroprotective properties, warranting further investigation as a therapeutic lead. Its activity as a topoisomerase II-α inhibitor is particularly noteworthy.[7][9] Aurofusarin, on the other hand, acts as a potent cytotoxin primarily through the induction of oxidative stress.[10][11] This comparative analysis highlights the subtle structural modifications in natural products can lead to significant changes in their biological function, providing a rich area for future research in drug discovery and toxicology.

References

A Comparative Analysis of the Cytotoxic Effects of Rubrofusarin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Rubrofusarin, a naturally occurring naphtho-γ-pyrone, and its glycoside derivatives. The information is compiled from various studies to aid in research and development efforts in oncology and medicinal chemistry. While direct comparative studies on the cytotoxicity of this compound and its glycosides are limited, this guide presents the available data to offer insights into their potential as anticancer agents.

Data Presentation: Cytotoxicity Profile

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that these values were obtained from different studies and direct comparison should be made with caution.

CompoundCell LineCancer TypeIC50 (µM)
This compound L5178YLymphoma7.7[1]
RamosLymphoma6.2[1]
JurkatLymphoma6.3[1]
MCF-7Breast Cancer13.9 ± 6.1
MCF-7Breast Cancer32.4 ± 4.2
This compound B SW1116Colon Cancer4.5 (µg/mL)[1]

No direct IC50 values for the cytotoxicity of this compound-6-O-β-D-glucopyranoside and this compound-6-O-beta-D-gentiobioside against cancer cell lines were found in the reviewed literature. These glycosides have been studied for other biological activities, such as the inhibition of protein tyrosine phosphatase 1B (PTP1B) and their effects on pathways related to diabetic complications[2].

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and wells with vehicle (solvent used to dissolve the compound) are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of DNA Topoisomerase II-α

A key mechanism underlying the anticancer potential of this compound is its ability to inhibit human DNA topoisomerase II-α.[1] This enzyme plays a crucial role in altering the topology of DNA during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

G This compound's Proposed Cytotoxic Mechanism This compound This compound Topoisomerase_IIa DNA Topoisomerase II-α This compound->Topoisomerase_IIa Inhibits DNA_Breaks DNA Strand Breaks Topoisomerase_IIa->DNA_Breaks Prevents re-ligation of Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis Induces

Caption: this compound's inhibition of DNA topoisomerase II-α.

This compound and PI3K/Akt Signaling Pathway

Some studies suggest that this compound may also exert its effects through the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt pathway is a common feature of many cancers. While the precise mechanism of this compound's interaction with this pathway in the context of cytotoxicity requires further investigation, it represents another potential avenue for its anticancer activity.

G Experimental Workflow for Cytotoxicity Assessment cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4h D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability & IC50 Value G->H

Caption: A typical experimental workflow for the MTT assay.

Conclusion

The available data indicates that this compound exhibits cytotoxic activity against several cancer cell lines, with the inhibition of DNA topoisomerase II-α being a significant mechanism of action. There is a notable lack of research directly comparing the cytotoxic effects of this compound with its glycosidic derivatives. Future studies focusing on a direct, side-by-side comparison of these compounds on various cancer cell lines are warranted to fully elucidate the structure-activity relationship and to determine if glycosylation enhances or diminishes the cytotoxic potential of the this compound scaffold. Such research would be invaluable for guiding the development of novel and more effective anticancer agents.

References

Differentiating Rubrofusarin from its Isomers: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of bioactive compounds is paramount. Rubrofusarin, a polyketide produced by various fungi, and its isomers present a significant analytical challenge due to their identical mass-to-charge ratios. This guide provides a comprehensive comparison of mass spectrometric approaches for differentiating this compound from its known isomer, supported by experimental data and detailed protocols.

This compound (CAS: 3567-00-8) is a naphthopyrone mycotoxin known for its biological activities, including potential antitumor properties.[1] However, the co-occurrence of its isomers in fungal extracts, particularly from Fusarium graminearum, necessitates robust analytical methods for their individual characterization and quantification.[2][3] While mass spectrometry (MS) is a powerful tool for structural elucidation, the subtle differences between isomers often require a combination of chromatographic separation and specific MS techniques.

The Challenge of Isomeric Differentiation by Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has been the primary method for analyzing this compound and its isomer.[2][3] Studies utilizing instruments like the Q-Orbitrap have demonstrated that while this compound and its co-eluting isomer exhibit the same precursor ion at an m/z of 273.0757 ([M+H]⁺), their tandem mass spectrometry (MS/MS) fragmentation patterns are identical.[2][3] This makes their differentiation by MS/MS alone, without prior chromatographic separation, currently unfeasible.

Chromatographic Separation: The Key to Differentiation

Given the identical fragmentation patterns, the primary method for distinguishing this compound from its known isomer is through chromatographic separation. UHPLC provides the necessary resolution to separate these compounds before they enter the mass spectrometer, allowing for their individual detection and quantification.

Experimental Workflow for UHPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and its isomers in a sample matrix.

Experimental Workflow Experimental Workflow for this compound Isomer Analysis A Sample Preparation (e.g., QuEChERS for grains) B UHPLC Separation (C18 column) A->B Injection C Electrospray Ionization (ESI+) B->C Elution D High-Resolution Mass Spectrometry (e.g., Q-Orbitrap) C->D E Full Scan MS (Precursor Ion Selection m/z 273.0757) D->E F dd-MS2 (Data-Dependent Acquisition) (Fragmentation of m/z 273.0757) E->F G Data Analysis (Extracted Ion Chromatograms) F->G H Isomer Differentiation (Based on Retention Time) G->H I Quantification H->I Fragmentation Pathway Proposed Fragmentation Pathway of this compound ([M+H]⁺) cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C15H13O5]+ (m/z 273.0757) This compound F1 [C14H11O4]+ (m/z 243.0652) M->F1 - H2O, -CH2 F2 [C13H9O4]+ (m/z 229.0495) M->F2 - CO, -C2H4 F3 [C14H9O3]+ (m/z 225.0597) M->F3 - H2O, -CO F4 [C13H7O3]+ (m/z 211.0390) F2->F4 - H2O F5 [C12H9O3]+ (m/z 201.0546) F3->F5 - C2H4 F6 [C12H7O2]+ (m/z 183.0441) F5->F6 - H2O

References

Microbial Naphthoquinones: A Comparative Analysis of the Biological Activity of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative biological activities of rubrofusarin and other prominent microbial naphthoquinones, including plumbagin (B1678898), juglone (B1673114), shikonin, and lapachol (B1674495). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, and antioxidant properties, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Naphthoquinones, a class of naturally occurring compounds widely distributed in bacteria, fungi, and higher plants, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, this compound, a polyketide pigment produced by various fungi, has emerged as a compound of interest. This guide provides an objective comparison of the biological activities of this compound against other well-characterized microbial naphthoquinones, offering a valuable resource for researchers exploring novel therapeutic agents.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the in vitro anticancer and antimicrobial activities of this compound and other selected microbial naphthoquinones. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, have been compiled from various scientific studies.

Anticancer Activity (IC50 Values)

The cytotoxic effects of these naphthoquinones have been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (Breast)11.51 µg/mL[1][2]
L5178Y (Lymphoma)7.7[3]
Ramos (Lymphoma)6.2[3]
Jurkat (Lymphoma)6.3[3]
Plumbagin MCF-7 (Breast)2.63 (24h), 2.86 (48h), 2.76 (72h)[4]
A549 (Lung)10.3 (12h)[5]
H292 (Lung)7.3 (12h)[5]
H460 (Lung)6.1 (12h)[5]
MG-63 (Osteosarcoma)15.9 µg/mL[6]
A2780 (Ovarian)0.56 µg/mL[7]
PC3 (Prostate)0.93 µg/mL[7]
Juglone A549 (Lung)9.47 (24h), 5.01 (48h), 2.82 (72h)[8]
LLC (Lewis Lung Carcinoma)10.78 (24h), 6.21 (48h), 3.88 (72h)[8]
MIA Paca-2 (Pancreatic)5.27 (24h)[9]
SKOV3 (Ovarian)30.13 (24h)[9][10]
MCF-7 (Breast)~15 (48h)[11]
Shikonin A549 (Lung)Varies with resistance[12]
Caki-1 (Renal)Varies with resistance[13]
786-O (Renal)Varies with resistance[13]
Lapachol HeLa (Cervical)400 µg/mL (non-toxic)[9]
Antimicrobial Activity (MIC Values)

The antimicrobial potential of these compounds has been assessed against various pathogenic bacteria and fungi. The MIC values, indicating the lowest concentration of the compound that inhibits the visible growth of a microorganism, are detailed in Table 2.

CompoundMicroorganismMIC (µg/mL)Reference
This compound E. coliModerate activity (6-8 mm inhibition zone at 100 µ g/disc )[1][2]
S. aureusModerate activity (6-8 mm inhibition zone at 100 µ g/disc )[1][2]
B. subtilisModerate activity (6-8 mm inhibition zone at 100 µ g/disc )[1][2]
Plumbagin S. aureus4[14]
S. saprophyticus0.029 - 0.117[15][16][17]
E. coli0.029 - 0.117[15][16][17]
K. pneumoniae0.029 - 0.117[15][16][17]
S. Typhi0.029 - 0.117[15][16][17]
P. aeruginosa0.029 - 0.117[15][16][17]
Juglone S. aureus15.6[18][19]
E. coli15.6[18][19]
S. pullorum15.6[19]
P. aeruginosa35[20]
S. aureus0.006 mg/ml[21]
Shikonin S. aureusNot specified
Lapachol S. aureus15.6 - 125[22]
E. faecalis15.6 - 125[22]
P. brasiliensis31.2 - 124[22]
E. coli>256[23]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The anticancer activity of the naphthoquinones is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[24][25][26][27]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthoquinone compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the naphthoquinones against various microorganisms is typically determined using the broth microdilution method.[1][2][28][29]

Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The naphthoquinone compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathway Visualizations

The biological activities of these naphthoquinones are often attributed to their interference with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known signaling pathways affected by these compounds.

This compound and the PI3K/Akt Signaling Pathway

This compound has been shown to ameliorate depressive symptoms through the PI3K/Akt signaling pathway.[30] This pathway is crucial for cell survival, growth, and proliferation.

Rubrofusarin_PI3K_Akt This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes

Caption: this compound's activation of the PI3K/Akt signaling pathway.

Plumbagin and the NF-κB Signaling Pathway

Plumbagin is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cancer.[31][32][33][34][35]

Plumbagin_NFkB cluster_nucleus In Nucleus Plumbagin Plumbagin IKK IKK Plumbagin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Inflammatory Gene Expression NFkB_n NF-κB NFkB_n->GeneExpression Promotes

Caption: Plumbagin's inhibition of the NF-κB signaling pathway.

Juglone and ROS-Mediated Apoptosis

Juglone has been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway.[3][8][36][37][38]

Juglone_ROS_Apoptosis Juglone Juglone ROS ROS (Reactive Oxygen Species) Juglone->ROS Induces p38 p38 MAPK ROS->p38 Activates p53 p53 p38->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces Shikonin_PI3K_mTOR Shikonin Shikonin PI3K PI3K Shikonin->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

References

A Comparative Analysis of the Anticancer Efficacies of Rubrofusarin and Etoposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Topoisomerase II Inhibitors

In the landscape of anticancer drug discovery, topoisomerase II inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of Rubrofusarin, a natural polyketide, and Etoposide, a widely used chemotherapeutic agent. Both compounds target topoisomerase II, yet their nuanced differences in efficacy, mechanism, and cellular impact are critical for future drug development and therapeutic strategies.

At a Glance: Comparative Anticancer Performance

This section summarizes the available quantitative data on the cytotoxic activities of this compound and Etoposide against various cancer cell lines. The data for Etoposide is more extensive due to its long history in clinical use, while research on this compound is still emerging.

CompoundCancer Cell LineCell TypeIC50 (µM)
This compound L5178YLymphoma7.7
RamosLymphoma6.2
JurkatLymphoma6.3
SW1116Colon Cancer~16.5 (converted from 4.5 µg/ml)
Etoposide JurkatLeukemia0.03 - 0.5
HL-60Leukemia0.1 - 1
MCF-7Breast Cancer1 - 10[1]
MDA-MB-231Breast Cancer5 - 50[1]
HCT-116Colon Cancer1 - 10
A549Lung Cancer1 - 5

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time. The data for Etoposide represents a general range observed across multiple studies.

Unraveling the Mechanisms of Action

Both this compound and Etoposide exert their anticancer effects by inhibiting human DNA topoisomerase II-α, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).

Etoposide is classified as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of persistent double-strand breaks, which are highly cytotoxic.

This compound also functions as a human topoisomerase II-α inhibitor. One study has shown that at a concentration of 120 µM, this compound completely inhibits the relaxation activity of topoisomerase II-α, an effect comparable to that of Etoposide.[2] However, the precise molecular interactions and whether it acts as a poison or a catalytic inhibitor require further investigation.

Cellular Impact: Apoptosis and Cell Cycle Arrest

The induction of apoptosis and disruption of the cell cycle are key outcomes of treatment with topoisomerase II inhibitors.

Apoptosis Induction

Etoposide is a well-established inducer of apoptosis. The DNA damage caused by Etoposide activates the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

The precise mechanisms of This compound -induced apoptosis are not as well-characterized. However, given its role as a topoisomerase II inhibitor, it is highly probable that it also triggers the intrinsic apoptosis pathway in a manner similar to Etoposide. One study on a Rubus extract, which contains various bioactive compounds, showed induction of apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK and Akt signaling pathways. Further research is needed to specifically elucidate the apoptotic pathways modulated by pure this compound.

Cell Cycle Arrest

Etoposide is known to cause cell cycle arrest primarily at the G2/M phase. This checkpoint prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

The effect of This compound on the cell cycle in cancer cells has not been extensively studied. It is plausible that, as a DNA damaging agent, it would also induce cell cycle arrest, likely at the G2/M checkpoint, to allow for DNA repair. However, specific experimental data is required to confirm this.

Signaling Pathways at Play

The anticancer effects of both compounds are mediated by complex intracellular signaling networks.

Etoposide Signaling Pathways

The primary signaling pathway activated by Etoposide-induced DNA damage is the p53 pathway . In response to double-strand breaks, ATM phosphorylates and activates p53, which then acts as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA, Noxa). Etoposide has also been shown to influence the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][4] Inhibition of these pro-survival pathways can enhance the apoptotic effects of Etoposide.

This compound Signaling Pathways

The signaling pathways modulated by this compound in the context of cancer are largely unknown. There is a single report suggesting the involvement of the PI3K/Akt signaling pathway in the context of ameliorating depressive symptoms, but its role in this compound's anticancer activity is yet to be established.[5] Given that many natural compounds with anticancer properties affect pathways like PI3K/Akt and MAPK, it is a promising area for future research.

Experimental Protocols: A Guide to Key Assays

Reproducible and standardized experimental protocols are fundamental to comparative drug efficacy studies. Below are detailed methodologies for the key experiments discussed in this guide.

Topoisomerase II Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Principle: Supercoiled plasmid DNA is used as a substrate. In the presence of ATP, topoisomerase II relaxes the supercoiled DNA into its relaxed form. An inhibitor will prevent this relaxation. The different DNA topoisomers can be separated by agarose (B213101) gel electrophoresis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml BSA)

    • 1 mM ATP

    • 200-300 ng supercoiled plasmid DNA (e.g., pBR322)

    • Test compound (this compound or Etoposide) at various concentrations (a solvent control, e.g., DMSO, should be included).

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add 1-2 units of human topoisomerase II-α to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, and incubate at 37°C for another 30 minutes.

  • Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium (B1194527) bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the persistence of the supercoiled DNA band.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

  • Cell Treatment: Treat cancer cells with this compound or Etoposide at desired concentrations for a specific time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Procedure:

  • Cell Treatment: Treat cancer cells with this compound or Etoposide.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Etoposide_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments Etoposide Etoposide TopoisomeraseII Topoisomerase II Etoposide->TopoisomeraseII Inhibits DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Induces ATM ATM DNA_Damage->ATM Activates p53 p53 ATM->p53 Phosphorylates & Activates p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Cell_Cycle_Arrest G2/M Arrest p21->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Etoposide-induced signaling pathway leading to cell cycle arrest and apoptosis.

Rubrofusarin_Proposed_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments This compound This compound TopoisomeraseII Topoisomerase II-α This compound->TopoisomeraseII Inhibits DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Induces Cellular_Response Cellular Stress Response DNA_Damage->Cellular_Response Apoptosis Apoptosis (Proposed) Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (Proposed) Cellular_Response->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_Apoptosis start Cancer Cell Culture treatment Treat with this compound or Etoposide start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis detection.

Experimental_Workflow_Cell_Cycle start Cancer Cell Culture treatment Treat with this compound or Etoposide start->treatment harvest Harvest & Fix Cells in Ethanol treatment->harvest stain Stain with Propidium Iodide and RNase A harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Cell Cycle Phases analyze->end

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

Etoposide is a potent, well-characterized anticancer agent with a clear mechanism of action involving the poisoning of topoisomerase II, leading to G2/M arrest and p53-dependent apoptosis. This compound emerges as a promising natural compound that also targets topoisomerase II-α with comparable inhibitory activity in vitro.

However, a significant knowledge gap exists regarding the detailed molecular and cellular effects of this compound. To fully assess its potential as a therapeutic agent, further research is imperative to:

  • Determine the precise mechanism of topoisomerase II-α inhibition by this compound (poison vs. catalytic inhibitor).

  • Elucidate the specific signaling pathways modulated by this compound in cancer cells, particularly its effect on the PI3K/Akt and MAPK pathways.

  • Conduct comprehensive studies on this compound-induced apoptosis and cell cycle arrest across a broader range of cancer cell lines.

  • Perform in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of this compound's anticancer properties will be instrumental in determining its potential for clinical development, either as a standalone therapy or in combination with existing chemotherapeutic agents. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with high-resolution mass spectrometry for the quantification of Rubrofusarin against an alternative UHPLC-tandem mass spectrometry (MS/MS) method used for the analysis of other mycotoxins, offering valuable insights for researchers in the field. The information presented herein is supported by experimental data to aid in the selection and application of the most suitable analytical methodology.

Comparative Analysis of HPLC Methods

The following table summarizes the key parameters and performance characteristics of two distinct UHPLC methods. Method 1 is specific for the quantification of this compound using a Q-Orbitrap mass spectrometer, providing high-resolution and accurate mass data. Method 2 is a broader multi-mycotoxin method employing a triple quadrupole mass spectrometer (MS/MS) and is presented here for a representative analyte, Zearalenone, to highlight differences in approach and performance.

ParameterMethod 1: this compound QuantificationMethod 2: Multi-Mycotoxin (Zearalenone) Quantification
Instrumentation UHPLC coupled to Q-Orbitrap MSUHPLC coupled to Triple Quadrupole MS/MS
Column Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 µm)Waters Acquity HSS T3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid and 0.1% ammonium (B1175870) formateB: Methanol with 0.1% formic acid and 0.1% ammonium formate (B1220265)A: 5 mM Ammonium formate in waterB: Methanol
Flow Rate 0.3 mL/min0.4 mL/min
Detection High-Resolution Mass Spectrometry (Full Scan & ddMS²)Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM)
Linearity Not explicitly stated, but method was validatedNot explicitly stated, but method was validated
Limit of Detection (LOD) 0.8 - 5.3 µg/kg (matrix dependent)[1]0.5 - 2.5 µg/kg (for Zearalenone)
Limit of Quantification (LOQ) Not explicitly stated1.0 - 5.0 µg/kg (for Zearalenone)
Accuracy (Recovery) 84.7% - 105.4%[1]79.1% - 114.5% (for Zearalenone)[2]
Precision (RSD) 1.4% - 8.4%[1]< 20%

Experimental Protocols

Method 1: UHPLC/Q-Orbitrap MS for this compound Quantification

Sample Preparation:

  • Homogenize 5 grams of the grain sample.

  • Extract the sample with 20 mL of acetonitrile (B52724)/water/acetic acid (70:29:1, v/v/v) by shaking for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Take a 1 mL aliquot of the supernatant and dilute it with 1 mL of water/acetonitrile (1:1, v/v).

  • Filter the diluted extract through a 0.22 µm syringe filter before injection into the UHPLC system.[1]

Standard Solution Preparation:

  • Prepare a stock solution of this compound (200 µg/mL) by dissolving 1.0 mg of the standard in 5 mL of acetonitrile.

  • Prepare working standard solutions by diluting the stock solution with a mixture of water and the extraction solution (1:1, v/v).[1]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 µm)

  • Mobile Phase: Gradient elution with (A) Water containing 0.1% formic acid and 0.1% ammonium formate and (B) Methanol containing 0.1% formic acid and 0.1% ammonium formate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Q-Orbitrap MS operated in positive ion mode with a heated electrospray ionization (HESI) source. Data was acquired in both full scan and data-dependent MS² (ddMS²) modes.[1][3]

Method 2: UHPLC-MS/MS for Multi-Mycotoxin (Zearalenone) Quantification

Sample Preparation:

  • Weigh 5 grams of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (80:20, v/v) and shake vigorously for 60 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Dilute an aliquot of the supernatant with an equal volume of water.

  • Filter the diluted extract through a 0.22 µm syringe filter prior to UHPLC-MS/MS analysis.

Standard Solution Preparation:

  • Prepare individual stock solutions of mycotoxin standards in acetonitrile or methanol.

  • Create a mixed working standard solution by combining appropriate volumes of the stock solutions and diluting with the initial mobile phase composition.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Waters Acquity HSS T3 (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with (A) 5 mM Ammonium formate in water and (B) Methanol.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Zearalenone is often monitored in negative ion mode for better sensitivity. Quantification is performed using Multiple Reaction Monitoring (MRM).[4]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method, ensuring its reliability and suitability for its intended purpose.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Validation Parameters cluster_analysis Analysis & Reporting SamplePrep Sample Preparation MethodDev HPLC Method Development SamplePrep->MethodDev StandardPrep Standard Preparation StandardPrep->MethodDev Optimization Parameter Optimization MethodDev->Optimization DataAcquisition Data Acquisition Optimization->DataAcquisition Specificity Specificity/ Selectivity DataAnalysis Data Analysis Specificity->DataAnalysis Linearity Linearity & Range Linearity->DataAnalysis Accuracy Accuracy Accuracy->DataAnalysis Precision Precision (Repeatability & Intermediate) Precision->DataAnalysis LOD LOD LOD->DataAnalysis LOQ LOQ LOQ->DataAnalysis Robustness Robustness Robustness->DataAnalysis DataAcquisition->Specificity DataAcquisition->Linearity DataAcquisition->Accuracy DataAcquisition->Precision DataAcquisition->LOD DataAcquisition->LOQ DataAcquisition->Robustness Report Validation Report DataAnalysis->Report

Caption: General workflow for the validation of an HPLC method.

References

Cross-Reactivity of Rubrofusarin in Mycotoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of rubrofusarin in common mycotoxin immunoassays. Due to a lack of direct experimental data on this compound cross-reactivity, this document focuses on a structural comparison between this compound and major mycotoxins for which immunoassays are widely available. This analysis aims to predict the likelihood of cross-reactivity and guide researchers in interpreting immunoassay results, particularly in samples where the presence of this compound is suspected.

Executive Summary

Immunoassays are indispensable tools for the rapid screening of mycotoxins in food and feed. The specificity of these assays, which relies on the binding of antibodies to target mycotoxins, is a critical performance parameter. Cross-reactivity with structurally related, non-target molecules can lead to false-positive results or inaccurate quantification. This compound, a polyketide pigment produced by several Fusarium species, is a compound of interest due to its co-occurrence with regulated mycotoxins. This guide evaluates the structural similarities between this compound and key mycotoxins to infer the potential for cross-reactivity in existing immunoassays.

Based on structural analysis, this compound exhibits a low likelihood of significant cross-reactivity in immunoassays designed for non-aromatic polyketides like deoxynivalenol (B1670258) and fumonisin B1. However, its partial structural resemblance to the aromatic systems of aflatoxin B1 and, to a lesser extent, zearalenone (B1683625) and ochratoxin A, suggests a potential for weak to moderate cross-reactivity, contingent on the specific antibodies and the immunoassay format.

Structural Comparison of this compound and Major Mycotoxins

The potential for an antibody to cross-react with a non-target molecule is largely dependent on the structural similarity between the target analyte and the cross-reactant. The following table and structural diagrams compare this compound with five major mycotoxins commonly monitored using immunoassays.

Table 1: Structural and Chemical Properties of this compound and Major Mycotoxins

CompoundChemical FormulaMolecular Weight ( g/mol )Core StructureKey Functional Groups
This compound C₁₅H₁₂O₅272.25Benzo[g]chromen-4-onePhenolic hydroxyls, Methoxy, Methyl, Ketone, Ether
Aflatoxin B1 C₁₇H₁₂O₆[1][2]312.27Furo[2,3-h]coumarinLactone, Ether, Ketone, Methoxy, Furan (B31954) ring
Zearalenone C₁₈H₂₂O₅[3][4]318.36Resorcylic acid lactonePhenolic hydroxyls, Ketone, Ester (lactone)
Ochratoxin A C₂₀H₁₈ClNO₆[5][6]403.80Dihydroisocoumarin linked to phenylalanineAmide, Carboxylic acid, Phenolic hydroxyl, Chlorine
Deoxynivalenol C₁₅H₂₀O₆[7][8]296.32TrichotheceneEpoxide, Hydroxyls, Ketone
Fumonisin B1 C₃₄H₅₉NO₁₅[9][10]721.83Long-chain polyol with esterified tricarballylic acidsAmine, Hydroxyls, Carboxylic acids
Structural Diagrams

Below are the chemical structures of this compound and the compared mycotoxins.

  • This compound: A polyketide with a fused ring system.[11][12]

  • Aflatoxin B1: Contains a coumarin (B35378) and a furan ring system.[13][14][15]

  • Zearalenone: A macrocyclic compound with a phenolic ring.[16][17]

  • Ochratoxin A: Composed of a chlorinated isocoumarin (B1212949) linked to phenylalanine.[18][19][20]

  • Deoxynivalenol: A sesquiterpenoid with a characteristic epoxide group.[21][22][23]

  • Fumonisin B1: A long-chain amino-polyol.[24][25][26]

Predicted Cross-Reactivity in Mycotoxin Immunoassays

The prediction of cross-reactivity is based on the principle that antibodies recognize specific three-dimensional shapes and chemical features (epitopes) of the target molecule.

Aflatoxin B1 Immunoassays
  • Structural Similarities: Both this compound and aflatoxin B1 are polyketides with fused aromatic ring systems. They share a degree of planarity and possess oxygen-containing heterocyclic rings.

  • Key Differences: Aflatoxin B1 possesses a distinctive furan ring and a lactone group which are often key features in antibody recognition. This compound lacks these specific moieties.

  • Predicted Cross-Reactivity: Low to Moderate. While the overall structures are distinct, the shared aromatic character could lead to some weak affinity for certain anti-aflatoxin B1 antibodies, particularly if the antibodies were generated against a hapten that exposes the common polycyclic core.

Zearalenone Immunoassays
  • Structural Similarities: Both molecules contain a phenolic resorcinol-like moiety.

  • Key Differences: Zearalenone is a macrocyclic lactone, giving it a distinct three-dimensional shape compared to the more planar and rigid structure of this compound.

  • Predicted Cross-Reactivity: Low. The significant difference in the overall molecular architecture makes substantial cross-reactivity unlikely. However, antibodies targeting primarily the phenolic portion of zearalenone might show some minimal recognition of this compound.

Ochratoxin A Immunoassays
  • Structural Similarities: Both contain a substituted aromatic core.

  • Key Differences: Ochratoxin A is characterized by its isocoumarin structure linked to a phenylalanine molecule and the presence of a chlorine atom. These are highly specific recognition sites for antibodies. This compound's structure is significantly different.

  • Predicted Cross-Reactivity: Very Low. The unique features of ochratoxin A, particularly the phenylalanine and chlorine atom, make it structurally distinct from this compound, minimizing the chance of cross-reactivity.

Deoxynivalenol (DON) and Fumonisin B1 Immunoassays
  • Structural Similarities: There are no significant structural similarities between this compound and these mycotoxins. Deoxynivalenol is a tetracyclic sesquiterpenoid, and fumonisin B1 is a long-chain aliphatic compound.

  • Key Differences: The fundamental scaffolds of DON and fumonisin B1 are entirely different from the aromatic polyketide structure of this compound.

  • Predicted Cross-Reactivity: Negligible. It is highly improbable that this compound would cross-react with antibodies raised against DON or fumonisin B1.

Experimental Protocols

As no direct experimental data for this compound cross-reactivity is available, this section outlines a standard protocol for determining cross-reactivity in a competitive immunoassay format. This methodology can be adapted by researchers to test for this compound interference in their specific assays.

General Protocol for Cross-Reactivity Assessment in Competitive ELISA
  • Coating of Microtiter Plate: Coat the wells of a 96-well microtiter plate with a mycotoxin-protein conjugate (e.g., Aflatoxin B1-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a washing buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare a standard curve of the target mycotoxin (e.g., Aflatoxin B1) at various concentrations.

    • Prepare a dilution series of the potential cross-reactant (this compound).

    • Add the mycotoxin standards or this compound dilutions to the wells, followed immediately by the addition of a fixed concentration of the primary antibody against the target mycotoxin.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free toxin/cross-reactant and the coated toxin for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the analyte concentration for both the target mycotoxin and this compound.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for both compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Target Mycotoxin / IC₅₀ of this compound) x 100

Visualizations

Competitive Immunoassay Principle

The following diagram illustrates the principle of a direct competitive immunoassay, a common format for mycotoxin testing.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Analyte (this compound) in sample (High Conc.) Well_1 Immobilized Antibody Binding Sites Analyte_High->Well_1 Binds to most sites Antibody_1 Antibody Conjugate_1 Labeled Analyte (e.g., Mycotoxin-Enzyme) Conjugate_1->Well_1 Limited binding Signal_Low Signal_Low Well_1->Signal_Low Low Signal Analyte_Low Analyte (this compound) in sample (Low Conc.) Well_2 Immobilized Antibody Binding Sites Analyte_Low->Well_2 Binds to few sites Antibody_2 Antibody Conjugate_2 Labeled Analyte (e.g., Mycotoxin-Enzyme) Conjugate_2->Well_2 Binds to most sites Signal_High Signal_High Well_2->Signal_High High Signal

Caption: Principle of a competitive immunoassay for mycotoxin detection.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the key steps in an experimental workflow to determine the cross-reactivity of a compound in an ELISA.

G start Start plate_prep Prepare Microtiter Plate (Coat with Mycotoxin-Protein Conjugate and Block) start->plate_prep reagent_prep Prepare Reagents (Target Mycotoxin Standards, this compound Dilutions, Antibodies) plate_prep->reagent_prep competition Competitive Binding Step (Add Standards/Rubrofusarin and Primary Antibody) reagent_prep->competition detection Detection Step (Add Secondary Antibody and Substrate) competition->detection read Measure Absorbance detection->read analysis Data Analysis (Calculate IC50 and % Cross-Reactivity) read->analysis end End analysis->end

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

While direct experimental evidence is lacking, a structural comparison suggests that this compound is unlikely to cause significant interference in immunoassays for deoxynivalenol and fumonisin B1. There is a low potential for cross-reactivity in zearalenone and ochratoxin A assays. The highest potential for cross-reactivity, although likely still low to moderate, exists for aflatoxin B1 immunoassays due to the shared polycyclic aromatic structure.

It is strongly recommended that researchers working with matrices where Fusarium species that produce this compound are prevalent, and who rely on immunoassays for mycotoxin screening, perform in-house validation to test for potential cross-reactivity. The experimental protocol provided in this guide can serve as a template for such validation studies. Confirmatory analysis using chromatographic methods (e.g., LC-MS/MS) remains the gold standard for unambiguous identification and quantification of mycotoxins in complex samples.

References

Comparative study of Rubrofusarin production in different Fusarium strains.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Rubrofusarin production across various Fusarium species. This compound, a polyketide pigment, is a known secondary metabolite of numerous Fusarium species and serves as a crucial intermediate in the biosynthesis of Aurofusarin (B79076).[1] This document summarizes quantitative data on its production, details the experimental protocols for its quantification, and illustrates the key signaling pathways involved in its biosynthesis.

Quantitative Production of this compound and Related Compounds

The production of this compound and its related compound, Fusarubin, varies significantly among different Fusarium species and is influenced by the growth substrate. The following table collates available data from various studies to provide a comparative perspective. It is important to note that these values were obtained from different studies under varying experimental conditions and are not from a single direct comparative experiment.

Fusarium StrainCompoundSubstrate/MediumProduction YieldReference
Fusarium graminearumThis compoundMaize3.278 - 33.82 µg/kg[2][3]
Rice0.815 - 61.86 µg/kg[2][3]
Wheat7.362 - 47.24 µg/kg[2][3]
Fusarium solaniFusarubinSucrose (B13894) and Sodium Nitrate (B79036) Mediumup to 150 mg/L
Fusarium chlamydosporumFusarubinNon-defined medium with low nitrogen280 mg/g of dry biomass

Experimental Protocols

Accurate quantification of this compound production requires precise experimental methodologies. Below are detailed protocols for the key experiments cited in the literature.

Fungal Culture and Growth Conditions
  • Fusarium graminearum : For investigating this compound production on natural substrates, F. graminearum is cultured on grains like maize, rice, or wheat.[2][3] For in-vitro studies, Yeast Extract Agar (YEA) is a suitable medium, with incubation at 25°C. The fungus typically shows a whitish mycelium initially, which turns yellow-orange and then wine-red due to the accumulation of Aurofusarin and this compound.[1]

  • Fusarium solani : Cultures are maintained on Potato Dextrose Agar (PDA) containing 100 µg/mL geneticin (B1208730) G418 at 28°C. For pigment production studies, a medium containing sucrose (50 g/L) and sodium nitrate (6 g/L) has been found to be optimal for Fusarubin production.

  • Fusarium chlamydosporum : Can be cultured on a non-defined medium with a reduced nitrogen source (peptone and beef extract) to promote the production of secondary metabolites like Fusarubin.

Extraction of this compound
  • From Solid Media (Grains):

  • From Fungal Mycelia/Liquid Culture:

    • Harvest the mycelial mat by filtration.

    • The intracellular pigment is extracted by homogenization in a suitable solvent like chloroform.

Quantification of this compound
  • Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC/Q-Orbitrap MS): This is a highly sensitive and specific method for the identification and quantification of this compound and its isomers in complex samples like grains.[2][3]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method is also used for the quantification of this compound and related pigments from culture extracts.

Biosynthesis and Signaling Pathway

This compound is a key intermediate in the biosynthetic pathway of Aurofusarin in Fusarium graminearum. The genes responsible for this pathway are located in a gene cluster, often referred to as the PKS12 gene cluster.

The biosynthesis begins with the polyketide synthase PKS12. The expression of PKS12 and other genes in the cluster is regulated by transcription factors such as AurR1 (a positive regulator) and AurR2.[4][5] Deletion of aurR2 has been shown to increase the ratio of this compound to Aurofusarin, suggesting its role in the later steps of the pathway.[4] The gene aurT encodes a transporter protein responsible for moving this compound and Aurofusarin across the plasma membrane.[1]

Below is a diagram illustrating the key steps in the this compound biosynthesis pathway.

Rubrofusarin_Biosynthesis_Pathway cluster_0 PKS12 Gene Cluster Precursors Acetyl-CoA + Malonyl-CoA PKS12_Product Polyketide Intermediate Precursors->PKS12_Product PKS12 Nor_this compound Nor-rubrofusarin PKS12_Product->Nor_this compound aurZ This compound This compound Nor_this compound->this compound aurJ Aurofusarin Aurofusarin This compound->Aurofusarin gip1, etc. PKS12 PKS12 aurZ aurZ (Dehydratase) aurJ aurJ (O-methyltransferase) gip1 gip1 (Laccase) & other enzymes AurR1 AurR1 (Positive Regulator) AurR1->PKS12 AurR2 AurR2 (Regulator) AurR2->this compound

Caption: Biosynthetic pathway of this compound in Fusarium.

The following diagram illustrates a general experimental workflow for the comparative study of this compound production.

Experimental_Workflow Strain_Selection Fusarium Strain Selection (e.g., F. graminearum, F. culmorum) Culture Culturing on Defined Media (e.g., PDA, YEA) Strain_Selection->Culture Incubation Incubation (Controlled Temperature & Time) Culture->Incubation Harvest Harvesting of Mycelia and/or Culture Filtrate Incubation->Harvest Extraction Solvent Extraction (e.g., Chloroform, Benzene-Acetone) Harvest->Extraction Purification Purification (Optional) (e.g., Chromatography) Extraction->Purification Quantification Quantification (UHPLC/Q-Orbitrap MS or HPLC-DAD) Extraction->Quantification Direct Analysis Purification->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Caption: Experimental workflow for comparing this compound production.

References

A Comparative Analysis of the Antioxidant Potential of Rubrofusarin and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of rubrofusarin, a naturally occurring polyketide, and the well-established antioxidant, Vitamin C (ascorbic acid). This document summarizes key quantitative data from experimental studies, outlines detailed methodologies for relevant antioxidant assays, and visualizes associated signaling pathways to offer an objective and comprehensive overview for research and drug development purposes.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in mitigating oxidative stress-related pathologies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound derivatives and Vitamin C from a comparative study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50 in µmol/L)Reference
This compound-6-O-α-L-rhamnosyl-(1→6)-β-D-glucopyranoside13.6[1]
Vitamin C18.2[1]
This compound-6-O-β-D-(6'-O-acetyl) glucopyranoside23.3[1]
This compound-6-O-β-D-glucopyranoside40.5[1]

Note: The data presented is for this compound glucosides. While this provides a strong indication of the antioxidant potential of the this compound scaffold, further studies on the unmodified this compound are warranted for a direct comparison.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed protocols for the DPPH, ABTS, and FRAP assays, which are commonly employed to evaluate the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound and Vitamin C in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and Vitamin C in a suitable solvent.

  • Reaction: Add 20 µL of the sample or standard to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio to prepare the fresh FRAP working solution.

  • Sample Preparation: Prepare different concentrations of this compound and Vitamin C.

  • Reaction: Add 20 µL of the sample or standard to 180 µL of the FRAP working solution in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Standard Curve: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as ferric reducing ability in µM Fe(II).

Signaling Pathways in Antioxidant Activity

The antioxidant effects of many compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.

Vitamin C and the Nrf2/Keap1 Signaling Pathway

Vitamin C is known to influence the Nrf2/Keap1 pathway, a critical regulator of the cellular antioxidant response.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxifying enzymes.

Vitamin_C_Nrf2_Pathway cluster_nucleus Nuclear Events ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress VitC Vitamin C VitC->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds to

Caption: Vitamin C's role in the Nrf2/Keap1 antioxidant pathway.

Potential Antioxidant Signaling of this compound

While the direct signaling pathways modulated by this compound's antioxidant activity are still under investigation, its structural similarity to other polyketides with known Nrf2-activating properties suggests a potential role in this pathway. This compound is an intermediate in the biosynthesis of aurofusarin, and studies on related compounds from the Rubus genus have shown activation of Nrf2. Further research is needed to elucidate the specific mechanisms.

Experimental_Workflow_DPPH Start Start: Prepare Reagents Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of this compound & Vitamin C Start->Prepare_Samples Reaction Mix 100 µL Sample/Standard with 100 µL DPPH Prepare_DPPH->Reaction Prepare_Samples->Reaction Incubate Incubate in Dark (30 min, RT) Reaction->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End: Comparative Analysis Calculate->End

Caption: Experimental workflow for the DPPH antioxidant assay.

References

A Comparative Analysis of the Anti-inflammatory Properties of Rubrofusarin and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of rubrofusarin, a natural polyketide, with those of well-established anti-inflammatory drugs: Ibuprofen (B1674241), Celecoxib, and Dexamethasone (B1670325). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and the comparator drugs are mediated through distinct molecular pathways. This compound primarily targets key signaling cascades, while the other drugs inhibit specific enzymes or interact with nuclear receptors.

This compound: This natural compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is typically activated, leading to the transcription of genes for pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1][3][4] this compound-containing extracts have been found to suppress the phosphorylation of IκB, which prevents the translocation of NF-κB to the nucleus.[1] Additionally, they inhibit the phosphorylation of MAPKs like JNK and p38, further reducing the expression of inflammatory genes.[1][2]

Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), ibuprofen's primary mechanism is the non-selective inhibition of both COX-1 and COX-2 enzymes.[5][6][7][8] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[5][9][10] By blocking both isoforms, ibuprofen effectively reduces prostaglandin (B15479496) synthesis.[5][11] Inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[7][8]

Celecoxib: Celecoxib is also an NSAID but is a selective COX-2 inhibitor.[12][13][14] It was designed to specifically target the COX-2 enzyme, which is primarily induced at sites of inflammation, while sparing COX-1, which is involved in protecting the stomach lining.[14] This selectivity provides comparable anti-inflammatory and analgesic effects to non-selective NSAIDs but with a reduced risk of gastrointestinal toxicity.[13] Celecoxib binds to the active site of COX-2, preventing the synthesis of pro-inflammatory prostaglandins.[14][15]

Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid.[16] Its anti-inflammatory action is mediated by binding to glucocorticoid receptors (GR) in the cytoplasm.[16][17] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[16][17] It upregulates the expression of anti-inflammatory proteins, such as annexin-1 (also known as lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of arachidonic acid and its inflammatory derivatives.[18][19] Concurrently, it downregulates the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[17][19][20]

G Figure 1. Anti-inflammatory Signaling Pathways cluster_stimulus cluster_membrane cluster_cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cox Prostaglandin Synthesis cluster_nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates IKK IKK LPS->IKK Activates Membrane MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 InflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->InflammatoryGenes Activates Rubrofusarin_MAPK This compound Rubrofusarin_MAPK->MAPK Inhibits Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_nuc NF-κB NFkB_p50_p65->NFkB_nuc Translocates NFkB_complex IκB-NF-κB Complex Rubrofusarin_NFkB This compound Rubrofusarin_NFkB->IKK Inhibits Dexamethasone_NFkB Dexamethasone Dexamethasone_NFkB->NFkB_p50_p65 Inhibits GR_complex GR-Dexamethasone Complex Dexamethasone_NFkB->GR_complex Forms PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Dexamethasone_COX Dexamethasone Dexamethasone_COX->PLA2 Inhibits via Annexin-1 AP1_nuc AP-1 NFkB_nuc->InflammatoryGenes Activates GR_complex->InflammatoryGenes Represses AntiInflammatoryGenes Anti-inflammatory Gene Expression (Annexin-1) GR_complex->AntiInflammatoryGenes Activates

Caption: Figure 1. Anti-inflammatory Signaling Pathways

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the quantitative data on the inhibitory effects of this compound-containing extracts and known anti-inflammatory drugs on various inflammatory mediators. It is important to note that the experimental conditions, such as cell types and stimulus concentrations, may vary between studies.

Compound/DrugTarget/AssayCell Line/ModelIC50 / Inhibition %Reference
Unripe Rubus coreanus Extract NO ProductionRAW 264.7Significant reduction at 100 µg/mL[1][2]
PGE2 ProductionRAW 264.7Significant reduction at 100 µg/mL[1][2]
TNF-α ExpressionRAW 264.7Significant reduction at 100 µg/mL[1]
IL-1β ExpressionRAW 264.7Significant reduction at 100 µg/mL[1][2]
IL-6 ExpressionRAW 264.7Significant reduction at 100 µg/mL[1][2]
Ibuprofen COX-1 InhibitionIn vitroVaries by assay[6][7]
COX-2 InhibitionIn vitroVaries by assay[6][7]
Celecoxib COX-2 InhibitionIn vitro~30-fold more selective for COX-2 over COX-1[13]
Dexamethasone Cytokine Release (TNF-α, IL-6)VariousPotent inhibition at nanomolar concentrations[17][19]

Data for this compound is derived from studies on extracts of Rubus coreanus Miquel, which is a known source of the compound. Specific IC50 values for pure this compound were not available in the provided search results and would require further targeted research.

Experimental Protocols

The evaluation of anti-inflammatory properties typically involves a combination of in vitro and in vivo experimental models.

This is a widely used method to screen for anti-inflammatory activity.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory agent. This induces the production of inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). The ability of a test compound to inhibit the production of these mediators is then quantified.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well or 24-well plates and allowed to adhere overnight.[21][22]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., Dexamethasone) for a specified period (e.g., 1 hour).[21][23]

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control group.[21]

  • Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.[21][22]

  • Quantification:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess assay.[21]

    • Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, IL-1β): The levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[22][23]

  • Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined.

G Figure 2. In Vitro Anti-inflammatory Assay Workflow cluster_analysis Quantification start Start culture Culture RAW 264.7 Macrophage Cells start->culture seed Seed Cells into Multi-well Plates culture->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Pre-treat with Test Compound or Standard Drug (1 hr) adhere->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate Incubate for 24 hrs stimulate->incubate collect Collect Culture Supernatant incubate->collect griess Griess Assay (for Nitric Oxide) collect->griess elisa ELISA (for PGE2, TNF-α, IL-6) collect->elisa analyze Calculate % Inhibition and IC50 Values griess->analyze elisa->analyze end End analyze->end

Caption: Figure 2. In Vitro Anti-inflammatory Assay Workflow

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[24][25]

Principle: A sub-plantar injection of carrageenan (a phlogistic agent) into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Rodents (e.g., Wistar rats) are acclimatized to laboratory conditions for at least one week.[22]

  • Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., Ibuprofen), and test groups receiving different doses of the compound (e.g., this compound).

  • Drug Administration: The test compound, standard drug, or vehicle is administered, typically orally or intraperitoneally, one hour before the carrageenan injection.

  • Induction of Edema: A fixed volume (e.g., 0.1 mL) of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at time 0 (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection. Paw volume is typically measured using a plethysmometer.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to that of the control group.

Summary and Conclusion

This compound presents a distinct mechanism of anti-inflammatory action compared to commonly used NSAIDs and corticosteroids. By targeting the upstream signaling pathways of NF-κB and MAPK, it can simultaneously inhibit the expression of a wide array of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[1][2] This multi-target approach differs from the specific enzyme inhibition of NSAIDs like Ibuprofen and Celecoxib, and the receptor-mediated gene regulation of Dexamethasone.

While quantitative data from extracts containing this compound are promising, further studies using the purified compound are necessary to determine its precise potency (e.g., IC50 values) and to directly compare its efficacy against standard drugs under identical experimental conditions. The potential for a multi-pathway inhibitory effect makes this compound an interesting candidate for further investigation as a novel anti-inflammatory agent, potentially offering a broad spectrum of activity. Future research should focus on its bioavailability, in vivo efficacy in chronic inflammation models, and safety profile.

References

Rubrofusarin's Synergistic Power: A Comparative Guide to Enhancing Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. This guide explores the synergistic potential of Rubrofusarin, a natural naphthopyrone, in overcoming P-gp-mediated drug resistance, with a focus on its combination with the widely used chemotherapeutic agent, paclitaxel (B517696).

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and paclitaxel has been evaluated in both paclitaxel-sensitive (MCF-7) and paclitaxel-resistant (MCF-7adr) human breast cancer cell lines. The data clearly demonstrates that this compound can sensitize resistant cells to paclitaxel, effectively reversing the resistance phenotype.

Table 1: Cytotoxicity of this compound and Paclitaxel as Single Agents

CompoundCell LineIC50
This compoundMCF-713.9 ± 6.1 µM
MCF-7adr7.8 ± 0.6 µM
PaclitaxelMCF-757.7 ± 4.5 nM
MCF-7adr4.9 ± 0.9 µM

Table 2: Synergistic Cytotoxicity of this compound and Paclitaxel Combination

CombinationCell LineIC50 of Paclitaxel in Combination
This compound + PaclitaxelMCF-769.7 ± 6.6 nM
This compound + PaclitaxelMCF-7adr4.9 ± 0.56 nM

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.

The data reveals that while this compound alone exhibits moderate cytotoxicity, its combination with paclitaxel in the resistant MCF-7adr cell line leads to a dramatic decrease in the IC50 of paclitaxel, from the micromolar to the nanomolar range, indicating a potent synergistic effect.[1]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism underlying the synergistic effect of this compound with paclitaxel is the inhibition of the P-glycoprotein efflux pump.[1] P-gp, encoded by the ABCB1 gene, is a transmembrane protein that utilizes ATP hydrolysis to expel a wide variety of xenobiotics, including many anticancer drugs, from the cell. By inhibiting P-gp, this compound increases the intracellular accumulation of paclitaxel in resistant cancer cells, thereby restoring its cytotoxic activity.

P_glycoprotein_inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Paclitaxel_out Paclitaxel (extracellular) Pgp->Paclitaxel_out Efflux ADP ADP + Pi Pgp->ADP Paclitaxel_in Paclitaxel (intracellular) Paclitaxel_out->Paclitaxel_in Passive Diffusion Paclitaxel_in->Pgp Binding Cytotoxicity Cell Death Paclitaxel_in->Cytotoxicity Induces This compound This compound This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

Mechanism of this compound-mediated sensitization to Paclitaxel.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects.

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma cell line MCF-7 (paclitaxel-sensitive) and its adriamycin-resistant derivative MCF-7adr (overexpressing P-glycoprotein) were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2. For MCF-7adr, the culture medium was supplemented with a sub-lethal concentration of doxorubicin (B1662922) to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound, paclitaxel, or a combination of both for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using a suitable software.

P-glycoprotein Efflux Activity Assay (Rhodamine 123 Accumulation)
  • Cell Preparation: MCF-7adr cells were harvested and resuspended in fresh medium.

  • Inhibitor Pre-incubation: Cells were pre-incubated with this compound at a non-toxic concentration for 30 minutes.

  • Rhodamine 123 Staining: The P-gp substrate, Rhodamine 123 (a fluorescent dye), was added to the cell suspension and incubated for another 30 minutes.

  • Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 was measured using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assay cluster_pgp P-gp Activity Assay start Start culture Culture MCF-7 and MCF-7adr cells start->culture seed Seed cells in 96-well plates culture->seed harvest Harvest MCF-7adr cells culture->harvest treat Treat with this compound, Paclitaxel, or Combination seed->treat mtt Add MTT reagent treat->mtt read Read absorbance mtt->read calculate Calculate IC50 values read->calculate end End calculate->end Synergy Confirmed preincubate Pre-incubate with this compound harvest->preincubate rhodamine Add Rhodamine 123 preincubate->rhodamine flow Analyze by Flow Cytometry rhodamine->flow flow->end P-gp Inhibition Confirmed

Experimental workflow for evaluating synergistic effects.

Conclusion

The presented data strongly supports the potential of this compound as a chemosensitizing agent in cancer therapy. Its ability to reverse P-gp-mediated multidrug resistance by inhibiting the efflux of conventional chemotherapeutic drugs like paclitaxel offers a promising strategy to enhance treatment efficacy in resistant tumors. Further in-vivo studies and exploration of its synergy with other P-gp substrate drugs are warranted to fully elucidate its clinical potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound in combination cancer therapy.

References

A Head-to-Head Comparison of Rubrofusarin and Other Leading Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the natural polyketide Rubrofusarin with other prominent topoisomerase II inhibitors, namely Etoposide, Amsacrine, and Genistein. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.

Mechanism of Action: Poisons vs. Catalytic Inhibitors

Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action:

  • Topoisomerase II Poisons: These agents stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis. Etoposide and Amsacrine are classic examples of topoisomerase II poisons.

  • Topoisomerase II Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without trapping the DNA-protein complex. They can act by preventing ATP binding or hydrolysis, or by blocking the enzyme's interaction with DNA. Genistein has been suggested to act as a catalytic inhibitor.

This compound has been shown to completely inhibit the relaxation activity of human topoisomerase II-α, suggesting it interferes with the enzyme's catalytic function.[1][2]

Quantitative Comparison of Inhibitor Performance

The efficacy of these inhibitors can be quantitatively assessed through their half-maximal inhibitory concentration (IC50) against topoisomerase II and their cytotoxic effects on various cancer cell lines.

Topoisomerase II Inhibition
InhibitorIC50 (Topoisomerase II)Notes
This compound ~120 µM (Total Inhibition)Complete inhibition of human topoisomerase II-α relaxation activity observed at this concentration, comparable to etoposide.[1]
Etoposide 59.2 µMReported IC50 for topoisomerase II inhibition.[3]
Genistein 37.5 µMSelectively inhibited human topoisomerase II activity.[4][5]
Amsacrine Not explicitly foundKnown inhibitor of topoisomerase II.[6][7]
Cytotoxicity Against Cancer Cell Lines
InhibitorCell LineIC50 / LD50
This compound L5178Y (Lymphoma)7.7 µM[8]
Ramos (Lymphoma)6.2 µM[8]
Jurkat (Lymphoma)6.3 µM[8]
Etoposide HepG2 (Hepatocellular Carcinoma)30.16 µM[3]
MOLT-3 (Acute Lymphoblastic Leukemia)0.051 µM[3]
A549 (Lung Carcinoma)3.49 µM (72h)[9][10]
BGC-823 (Gastric Carcinoma)43.74 µM[3]
HeLa (Cervical Cancer)209.90 µM[3]
MCF-7 (Breast Cancer)150 µM (24h)[11]
MDA-MB-231 (Breast Cancer)200 µM (48h)[11]
Amsacrine HT1376 (Bladder Cancer)190.2 ± 27.4 ng/ml[6]
RT112 (Bladder Cancer)46.1 ± 3.9 ng/ml[6]
RT4 (Bladder Cancer)22.6 ± 3.1 ng/ml[6]
833K (Testis Cancer)11.8 ± 2.0 ng/ml[6]
Susa (Testis Cancer)5.0 ± 0.4 ng/ml[6]
GH (Testis Cancer)11.7 ± 1.5 ng/ml[6]
Genistein HCT116 (Colon Carcinoma)94.0 µM (LD50)[4]
HeLa (Cervical Cancer)4.5 µg/ml[12]
PC3 (Prostate Cancer)480 µM (24h)[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Topoisomerase II DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Principle: Supercoiled plasmid DNA is used as a substrate. In the presence of ATP and Mg2+, topoisomerase II relaxes the supercoiled DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose (B213101) gel electrophoresis. An inhibitor will prevent this relaxation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice: 5X assay buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP), supercoiled plasmid DNA (e.g., pBR322, final concentration 10-20 µg/ml), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: The reaction products are resolved by electrophoresis on a 1% agarose gel. The gel is stained with ethidium (B1194527) bromide and visualized under UV light.

Visualization:

G cluster_workflow Topoisomerase II DNA Relaxation Assay Workflow Reaction_Setup Reaction Setup (DNA, Buffer, ATP, Inhibitor) Enzyme_Addition Add Topoisomerase IIα Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Termination Stop Reaction Incubation->Termination Analysis Agarose Gel Electrophoresis Termination->Analysis

Topoisomerase II DNA Relaxation Assay Workflow
Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.

Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing 5X assay buffer, supercoiled plasmid DNA, and the test compound.

  • Enzyme Addition: Add topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Complex Trapping: Add SDS to a final concentration of 1% to trap the covalent DNA-protein complexes.

  • Protein Digestion: Add proteinase K and incubate further to digest the protein component.

  • Analysis: Analyze the DNA by agarose gel electrophoresis to detect the formation of linear DNA.

Visualization:

G cluster_workflow DNA Cleavage Assay Workflow Reaction_Setup Reaction Setup (DNA, Buffer, Poison) Enzyme_Addition Add Topoisomerase IIα Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Complex_Trapping Add SDS Incubation->Complex_Trapping Protein_Digestion Add Proteinase K Complex_Trapping->Protein_Digestion Analysis Agarose Gel Electrophoresis Protein_Digestion->Analysis

Topoisomerase II-Mediated DNA Cleavage Assay Workflow
MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization:

G cluster_workflow MTT Cell Viability Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Inhibitor Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for 3-4 hours MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement

MTT Cell Viability Assay Workflow

Signaling Pathways in Topoisomerase II Inhibition-Induced Apoptosis

The accumulation of DNA double-strand breaks induced by topoisomerase II poisons activates downstream signaling pathways, primarily the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.

G TopoII_Inhibitor Topoisomerase II Poison (e.g., Etoposide, Amsacrine) TopoII_DNA_Complex Stabilized Topo II-DNA Cleavage Complex TopoII_Inhibitor->TopoII_DNA_Complex DSBs DNA Double-Strand Breaks TopoII_DNA_Complex->DSBs ATM_ATR ATM/ATR Kinases (DDR Sensors) DSBs->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Apoptosis Pathway Induced by Topo II Poisons

References

Relative antibacterial efficacy of Rubrofusarin against Gram-positive and Gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available data on the antibacterial properties of Rubrofusarin, a naturally occurring polyketide pigment, reveals a potential for antimicrobial activity. However, a comprehensive, direct comparison of its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria is not yet available in the published scientific literature. This guide synthesizes the current understanding of this compound's antibacterial potential, drawing parallels from the broader class of naphthoquinones to which it belongs, and outlines standard experimental protocols for its evaluation.

Quantitative Data on Antibacterial Efficacy

Currently, there is a notable absence of publicly available, peer-reviewed studies that provide specific Minimum Inhibitory Concentration (MIC) values for this compound against a diverse panel of both Gram-positive and Gram-negative bacteria. Such data is crucial for a definitive comparison of its relative antibacterial efficacy.

To facilitate future comparative analyses, this guide presents a standardized table format for the presentation of MIC data. Researchers generating new data on this compound are encouraged to adopt this structure for clarity and ease of comparison with other antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive and Gram-negative Bacteria

Gram-positive BacteriaStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Data not available
Bacillus subtilisATCC 6633Data not available
Enterococcus faecalisATCC 29212Data not available
Gram-negative Bacteria Strain MIC (µg/mL) Reference
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Klebsiella pneumoniaeATCC 700603Data not available

Experimental Protocols

To ensure the generation of robust and comparable data, standardized methodologies for assessing antibacterial activity are essential. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in microbiology.

Broth Microdilution Susceptibility Testing Protocol

This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

5. Visualization of the Experimental Workflow:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture (18-24h) McFarland 0.5 McFarland Standard BacterialCulture->McFarland Match Turbidity Inoculum Standardized Inoculum (~1.5x10^8 CFU/mL) McFarland->Inoculum DilutedInoculum Diluted Inoculum (~5x10^5 CFU/mL) Inoculum->DilutedInoculum Dilute in Broth Inoculation Inoculation of Microtiter Plate DilutedInoculum->Inoculation RubrofusarinStock This compound Stock Solution SerialDilutions Serial Dilutions in Microtiter Plate RubrofusarinStock->SerialDilutions 2-fold dilutions SerialDilutions->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Putative Mechanism of Action: Insights from Naphthoquinones

While the specific signaling pathways affected by this compound in bacteria have not been elucidated, its chemical structure as a naphthoquinone provides clues to its potential mechanism of action. Naphthoquinones are a class of compounds known for their antibacterial properties, which are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular respiration.[1]

The proposed general mechanism of action for antibacterial naphthoquinones involves a redox cycling process.

Proposed Signaling Pathway for Naphthoquinone Antibacterial Activity:

Naphthoquinone_MoA cluster_cell Bacterial Cell Naphthoquinone Naphthoquinone (e.g., this compound) Electron e- Naphthoquinone->Electron Semiquinone Semiquinone Radical Electron->Semiquinone Reduction Oxygen O2 Semiquinone->Oxygen Electron Transfer Superoxide (B77818) O2•- (ROS) Oxygen->Superoxide CellularDamage Cellular Damage (DNA, Proteins, Lipids) Superoxide->CellularDamage Oxidative Stress CellDeath Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of antibacterial action for naphthoquinones.

This redox cycling leads to the production of superoxide radicals and other ROS, which can cause widespread damage to essential cellular components like DNA, proteins, and lipids, ultimately leading to bacterial cell death. It is plausible that this compound exerts its antibacterial effects through a similar mechanism.

References

Structural and functional comparison of Rubrofusarin and Rubrofusarin B.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural and functional comparison of Rubrofusarin and this compound B, two closely related fungal polyketides. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective data, experimental context, and clear visual representations of their molecular characteristics.

Structural Comparison: A Single Methyl Group Distinction

This compound and this compound B share a common benzo[g]chromen-4-one core structure but differ by a single methylation. This compound possesses two hydroxyl groups at positions 5 and 6.[1][2] In contrast, this compound B is a methyl ether derivative where the hydroxyl group at the 6-position is converted to a methoxy (B1213986) group.[3][4]

This seemingly minor structural alteration—the addition of a methyl group (CH₃)—results in changes to their molecular formulas and weights, which can influence their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of this compound and this compound B

PropertyThis compoundThis compound B
Molecular Formula C₁₅H₁₂O₅[1][2]C₁₆H₁₄O₅[3][4]
Molecular Weight 272.25 g/mol [1][2]286.28 g/mol [3][4]
IUPAC Name 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[2]5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one[3]
Appearance Orange polyketide pigment[1][5]-
Key Structural Feature Hydroxyl groups at C-5 and C-6[1][2]Hydroxyl group at C-5, Methoxy group at C-6[3][4]

Below is a diagram illustrating the structural relationship between the two compounds.

Caption: Chemical structures of this compound and this compound B highlighting the key difference.

Functional Comparison: Emerging Biological Roles

Both compounds are recognized as fungal metabolites, with this compound being a common intermediate in various biosynthetic pathways in fungi like Fusarium graminearum and Aspergillus niger.[1] this compound B is also known as an Aspergillus metabolite.[3][4] While research into this compound B is less extensive, studies on this compound have revealed a range of biological activities.

This compound has demonstrated potential therapeutic effects, including:

  • Anticancer, antibacterial, and antioxidant properties .[6]

  • Enzyme Inhibition : It shows potent inhibition of the PTP1B enzyme, a target in diabetes research, with an IC₅₀ value of 16.95 ± 0.49 μM.[7] It also acts as a tyrosinase inhibitor.[2]

  • Neuroprotective Effects : Studies suggest it can ameliorate symptoms of depression induced by chronic restraint stress through the PI3K/Akt signaling pathway.[6]

The functional profile of This compound B is not as well-characterized in publicly available literature, making a direct, data-driven functional comparison challenging at this time. Its structural similarity to this compound suggests it may possess related biological activities, but this requires further experimental validation. The methylation of the C-6 hydroxyl group could significantly impact its binding to biological targets and its overall efficacy and specificity compared to its parent compound.

Biosynthesis and Experimental Workflow

This compound biosynthesis is a multi-step enzymatic process originating from the polyketide pathway. The workflow below outlines the key transformations from precursor molecules to the final product.

G acetyl Acetyl-CoA + 6x Malonyl-CoA pks12 Polyketide Synthase 12 (PKS12) acetyl->pks12 ywa1 YWA1 pks12->ywa1 aurz Dehydration (AurZ) ywa1->aurz nor Nor-rubrofusarin aurz->nor aurj O-methylation (AurJ) nor->aurj rubro This compound aurj->rubro

Caption: Biosynthetic pathway of this compound in Fusarium graminearum.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for an enzyme inhibition assay, a key method for evaluating the function of compounds like this compound.

Protocol: PTP1B Enzyme Inhibition Assay

  • Materials : Recombinant human PTP1B enzyme, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol), test compounds (this compound), and a positive control (e.g., suramin).

  • Preparation : Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., <1%) to avoid solvent effects.

  • Assay Procedure :

    • In a 96-well microplate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the PTP1B enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 75 µL of 1 M NaOH.

  • Data Acquisition : Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

(Note: This is a generalized protocol. Specific concentrations, incubation times, and buffer components may vary based on the original study referenced[7]. Researchers should always consult the primary literature for precise experimental details.)

Conclusion and Future Directions

This compound and this compound B are structurally similar polyketides with a key difference in the methylation at the C-6 position. This compound has been identified as a biologically active compound with potential applications stemming from its anticancer, antioxidant, and specific enzyme-inhibiting properties. The functional role of this compound B remains an open area for investigation.

Future comparative studies should focus on:

  • Directly testing this compound B in the same biological assays as this compound to quantify differences in activity.

  • Exploring how the C-6 methoxy group in this compound B affects its solubility, cell permeability, and metabolic stability compared to the hydroxyl group in this compound.

  • Utilizing molecular docking and kinetic studies to understand how the structural difference impacts binding affinity and inhibition mechanisms for specific enzyme targets like PTP1B.

Such research will provide a clearer understanding of the structure-activity relationship between these two molecules and could guide the development of novel therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Rubrofusarin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a fungal secondary metabolite. Adherence to these guidelines is paramount for safeguarding personnel, preventing environmental contamination, and maintaining regulatory compliance.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C15H12O5[2][3][4]
Molecular Weight 272.25 g/mol [2][3]
CAS Number 3567-00-8[1]
Appearance Yellow to orange powder[3]
Melting Point 214°C (benzene)[3]
Storage Temperature -20°C[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound, whether as unused product, contaminated materials, or in solution, must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[5][6][7]

1. Unused or Expired this compound:

  • Labeling: Ensure the primary container of pure this compound is clearly and accurately labeled with its chemical name and associated hazards.

  • Packaging: Place the securely sealed primary container into a larger, compatible, and leak-proof secondary container. Label the outer container as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the packaged waste in a designated satellite accumulation area for hazardous waste.[6] This area should be away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Always follow your institution's specific procedures for hazardous waste collection.

2. Management of Spills and Contaminated Materials:

In the event of a this compound spill, follow these steps for cleanup and disposal:

  • Ventilation and PPE: Ensure the area is well-ventilated and you are wearing appropriate PPE, including gloves, a lab coat, and safety goggles.[1]

  • Containment: Prevent the further spread of the powder.

  • Cleanup: Carefully sweep up the spilled solid material, avoiding the generation of dust.[1] Do not use water to clean up the dry powder as this may increase the risk of exposure.

  • Collection: Transfer the swept-up material and any contaminated cleaning supplies (e.g., paper towels, wipes) into a suitable, sealable container.[1]

  • Labeling and Disposal: Label the container as "Hazardous Waste: this compound Contaminated Debris." Dispose of this container through your institution's hazardous waste management program.

3. Disposal of Contaminated Labware:

  • Glassware: Empty glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the glassware can typically be washed and reused. If the glassware is to be disposed of, it should be placed in a designated broken glass box.[5]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[8]

  • Consumables: Contaminated consumables such as pipette tips, and gloves should be collected in a designated hazardous waste container and disposed of through the institutional hazardous waste program.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal unused Unused/Expired This compound package Package in a Labeled, Sealed Container unused->package spill Spilled This compound cleanup Sweep Up Spill (Avoid Dust) spill->cleanup contaminated Contaminated Materials (PPE, etc.) collect Collect in a Labeled, Sealed Container contaminated->collect store Store in Designated Hazardous Waste Area package->store cleanup->collect collect->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Caption: Logical workflow for this compound waste disposal.

It is imperative to consult your institution's specific safety and waste disposal protocols, as well as local and national regulations, to ensure full compliance.[1]

References

Personal protective equipment for handling Rubrofusarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Rubrofusarin. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, serving as a critical resource to minimize risk and ensure operational integrity.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₅[1][2]
Molecular Weight 272.25 g/mol [1][2]
Appearance Yellow to orange powder[1]
Melting Point 214°C (benzene)[1]
Boiling Point (Predicted) 438.7 ± 45.0 °C[1]
Density (Predicted) 1.432 ± 0.06 g/cm³[1]
Storage Temperature -20°C or +4°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful and requires careful handling to avoid adverse health effects. The primary hazards include:

  • Harmful if swallowed or in contact with skin. [3]

  • Causes serious eye irritation. [3]

  • May cause irritation to the skin and respiratory tract. [3]

  • Burning may produce irritating, toxic, and obnoxious fumes. [3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., PVC, nitrile).[3] Double gloving is recommended.[4]To prevent skin contact.[3]
Eye/Face Protection Approved safety goggles.[3] A face shield may be necessary for splash hazards.To prevent eye irritation from dust or splashes.[3]
Respiratory Protection A self-contained breathing apparatus should be used.[3] Work should be conducted in a well-ventilated area.[3]To avoid inhalation of the powder.[3]
Body Protection A laboratory coat, fully fastened.[5] Consider wearing protective clothing.[3]To protect skin and personal clothing from contamination.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Handling Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a Ventilated Enclosure prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run cleanup_decon Decontaminate Work Surfaces exp_run->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe

Caption: Standard workflow for handling this compound.
Storage

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed.[3]

  • Recommended storage temperatures are -20°C or +4°C.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

The following diagram illustrates the process for the safe disposal of this compound waste.

cluster_collect Waste Collection cluster_contain Containment cluster_dispose Disposal collect_solid Solid Waste (Unused this compound, Contaminated PPE) contain_solid Seal in a Labeled Hazardous Waste Container collect_solid->contain_solid collect_liquid Liquid Waste (Solutions containing this compound) contain_liquid Seal in a Labeled, Compatible Hazardous Waste Container collect_liquid->contain_liquid dispose_contact Contact Environmental Health & Safety (EHS) for Pickup contain_solid->dispose_contact contain_liquid->dispose_contact

Caption: Workflow for the disposal of this compound waste.

Key Disposal Steps:

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect unused this compound powder and contaminated disposable items (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[5]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and appropriate hazard warnings.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this compound down the drain or in regular trash.[5]

Experimental Protocols and Biological Activity

While specific experimental protocols for this compound are not detailed in the provided safety data, it is known to be an active ingredient in some traditional medicines and has been studied for its potential therapeutic effects. Notably, this compound has been shown to ameliorate depressive symptoms through the PI3K/Akt signaling pathway.[6]

PI3K/Akt Signaling Pathway

The following diagram illustrates the simplified PI3K/Akt signaling pathway, which is a key pathway in cell survival and growth and is modulated by this compound.

cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activation/Inhibition Response Cell Survival, Growth, Proliferation Downstream->Response This compound This compound This compound->Akt Modulates

Caption: Simplified PI3K/Akt signaling pathway modulated by this compound.

By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, contributing to advancements in science and medicine while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rubrofusarin
Reactant of Route 2
Rubrofusarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.